molecular formula C9H6O3 B1224647 Benzene-1,3,5-tricarbaldehyde CAS No. 3163-76-6

Benzene-1,3,5-tricarbaldehyde

Cat. No.: B1224647
CAS No.: 3163-76-6
M. Wt: 162.14 g/mol
InChI Key: AEKQNAANFVOBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,3,5-tricarbaldehyde (CAS 3163-76-6), commonly known as 1,3,5-Triformylbenzene, is a high-purity solid compound with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol . This compound serves as a fundamental and versatile building block in advanced materials research, particularly in the synthesis of Covalent Organic Frameworks (COFs) . Its three aldehyde groups (C=O) are perfectly spaced on a benzene ring, making it an ideal trigonal node for constructing crystalline porous materials through condensation reactions with various diamines . Researchers utilize it to develop materials for applications such as gas capture and separation, where it has been used to create porous liquids with enhanced CO2 adsorption capacity . It is also employed in the fabrication of high-quality, free-standing COF membranes for proton transport in anhydrous fuel cells and as a thin-film material via chemical vapor deposition (CVD) for potential use in organic transistors and catalytic platforms . The compound appears as a white to almost white powder or crystal and has a melting point of approximately 167 °C . For product stability, it is recommended to store this air-sensitive material in a cool, dark place, under inert gas, and at room temperature or below . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQNAANFVOBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372697
Record name Benzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-76-6
Record name Benzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetricarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Benzene-1,3,5-tricarbaldehyde from Mesitylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), is a molecule of significant interest to researchers in materials science and drug development. While the direct oxidation of readily available mesitylene (B46885) (1,3,5-trimethylbenzene) to this compound appears to be the most atom-economical route, it presents a significant synthetic challenge. The primary difficulty lies in preventing the over-oxidation of the methyl groups to carboxylic acids, which leads to the formation of the highly stable trimesic acid.[1] This guide provides an in-depth overview of a more reliable and higher-yielding multi-step synthetic pathway from mesitylene, involving the formation of a key intermediate, 1,3,5-tris(bromomethyl)benzene (B90972).

The Challenge of Direct Oxidation

The direct conversion of mesitylene's three methyl groups to aldehydes requires a delicate balance of reactivity and selectivity. Strong oxidizing agents, such as nitric acid, tend to completely oxidize the methyl groups to carboxylic acids, yielding trimesic acid.[2] Milder oxidizing agents may result in the formation of mono- or di-aldehydes, such as 3,5-dimethylbenzaldehyde, making the isolation of the desired trialdehyde in high purity and yield a formidable task. Therefore, a stepwise approach is generally favored in the laboratory to achieve a more controlled and efficient synthesis.

A Feasible Multi-Step Synthetic Pathway

A widely adopted and effective strategy for the synthesis of this compound from mesitylene involves a two-step process:

  • Radical Bromination: Mesitylene is first converted to 1,3,5-tris(bromomethyl)benzene through a free-radical bromination reaction.

  • Oxidation: The resulting 1,3,5-tris(bromomethyl)benzene is then oxidized to this compound. For this step, two primary methods will be discussed: a direct oxidation via the Sommelet reaction and a two-step sequence involving hydrolysis to the corresponding triol followed by oxidation.

Synthesis_Pathway mesitylene Mesitylene intermediate 1,3,5-Tris(bromomethyl)benzene mesitylene->intermediate Radical Bromination triol 1,3,5-Benzenetrimethanol intermediate->triol Hydrolysis final_product This compound intermediate->final_product Direct Oxidation (e.g., Sommelet Reaction) triol->final_product Oxidation (e.g., with IBX)

Figure 1: Overview of the multi-step synthesis of this compound from Mesitylene.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene

This step involves the free-radical bromination of the methyl groups of mesitylene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Experimental Workflow:

Bromination_Workflow start Combine Mesitylene, NBS, and Radical Initiator in a Suitable Solvent reflux Reflux the Reaction Mixture start->reflux filter Cool and Filter to Remove Succinimide (B58015) reflux->filter evaporate Evaporate the Solvent filter->evaporate purify Purify the Crude Product (e.g., Recrystallization) evaporate->purify product Obtain 1,3,5-Tris(bromomethyl)benzene purify->product

Figure 2: Experimental workflow for the synthesis of 1,3,5-Tris(bromomethyl)benzene.

Detailed Protocol:

A mixture of mesitylene, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is refluxed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent system.

Reagent/ParameterQuantity/Value
Mesitylene1.0 eq
N-Bromosuccinimide (NBS)3.0 - 3.3 eq
Radical Initiator (e.g., BPO)0.1 - 0.2 eq
SolventCarbon Tetrachloride or Acetonitrile
Reaction TemperatureReflux
Reaction Time4 - 8 hours
Typical Yield80 - 95%

Table 1: Typical reaction conditions for the synthesis of 1,3,5-Tris(bromomethyl)benzene.

Step 2: Synthesis of this compound

Two effective methods for the conversion of 1,3,5-tris(bromomethyl)benzene to the final product are presented below.

The Sommelet reaction provides a direct route to convert benzyl (B1604629) halides to aldehydes using hexamine (hexamethylenetetramine).[3] The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to yield the aldehyde.[2][4][5]

Experimental Workflow:

Sommelet_Workflow start React 1,3,5-Tris(bromomethyl)benzene with Hexamine hydrolyze Hydrolyze the Intermediate Salt with Water/Acid start->hydrolyze extract Extract the Product with an Organic Solvent hydrolyze->extract purify Purify the Crude Product (e.g., Chromatography) extract->purify product Obtain this compound purify->product

Figure 3: Experimental workflow for the Sommelet reaction.

Detailed Protocol:

1,3,5-Tris(bromomethyl)benzene is reacted with an excess of hexamine in a suitable solvent, such as chloroform (B151607) or acetic acid. The resulting quaternary ammonium salt is often not isolated but is directly hydrolyzed by the addition of water, sometimes with the aid of an acid to facilitate the process. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Reagent/ParameterQuantity/Value
1,3,5-Tris(bromomethyl)benzene1.0 eq
Hexamine3.0 - 4.0 eq
Solvent50% Acetic Acid or Chloroform
Reaction TemperatureReflux
Reaction Time2 - 6 hours
Typical Yield40 - 60%

Table 2: Typical reaction conditions for the Sommelet reaction.

An alternative, often higher-yielding, approach involves a two-step conversion of 1,3,5-tris(bromomethyl)benzene. First, the tris(bromomethyl)benzene is hydrolyzed to 1,3,5-benzenetrimethanol. This intermediate triol is then oxidized to the desired trialdehyde.

Sub-step 2.1: Hydrolysis of 1,3,5-Tris(bromomethyl)benzene

Detailed Protocol:

1,3,5-Tris(bromomethyl)benzene is heated in the presence of a weak base, such as sodium carbonate or calcium carbonate, in an aqueous solvent mixture (e.g., water/dioxane or water/acetone). The base neutralizes the hydrobromic acid formed during the hydrolysis. After the reaction is complete, the mixture is cooled, and the product, 1,3,5-benzenetrimethanol, is isolated by filtration or extraction and can be purified by recrystallization.

Reagent/ParameterQuantity/Value
1,3,5-Tris(bromomethyl)benzene1.0 eq
Base (e.g., Na₂CO₃)3.0 - 3.5 eq
SolventWater/Dioxane or Water/Acetone
Reaction TemperatureReflux
Reaction Time6 - 12 hours
Typical Yield85 - 95%

Table 3: Typical reaction conditions for the hydrolysis of 1,3,5-Tris(bromomethyl)benzene.

Sub-step 2.2: Oxidation of 1,3,5-Benzenetrimethanol

The oxidation of the triol to the trialdehyde can be efficiently achieved using modern, mild oxidizing agents like o-iodoxybenzoic acid (IBX).[6][7] IBX is known for its high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[6]

Experimental Workflow:

Oxidation_Workflow start Suspend 1,3,5-Benzenetrimethanol and IBX in a Suitable Solvent heat Heat the Reaction Mixture start->heat filter Cool and Filter to Remove Iodosobenzoic Acid heat->filter evaporate Evaporate the Solvent filter->evaporate product Obtain this compound evaporate->product

Figure 4: Experimental workflow for the oxidation of 1,3,5-Benzenetrimethanol with IBX.

Detailed Protocol:

1,3,5-Benzenetrimethanol is suspended with an excess of IBX in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of fluorobenzene (B45895) and DMSO. The reaction mixture is heated to facilitate the oxidation. Upon completion, the reaction mixture is cooled, and the insoluble byproduct, o-iodosobenzoic acid, is removed by filtration. The filtrate is then worked up to isolate the crude this compound, which can be purified by column chromatography or recrystallization.

Reagent/ParameterQuantity/Value
1,3,5-Benzenetrimethanol1.0 eq
o-Iodoxybenzoic Acid (IBX)3.0 - 3.5 eq
SolventDMSO or Fluorobenzene/DMSO
Reaction Temperature80 - 100 °C
Reaction Time2 - 5 hours
Typical Yield70 - 90%

Table 4: Typical reaction conditions for the IBX oxidation of 1,3,5-Benzenetrimethanol.

Conclusion

The synthesis of this compound from mesitylene is most effectively achieved through a multi-step pathway. While direct oxidation of mesitylene is an attractive but challenging route, the conversion via the 1,3,5-tris(bromomethyl)benzene intermediate offers a more reliable and higher-yielding alternative. The choice between the direct Sommelet oxidation of the intermediate and the two-step hydrolysis-oxidation sequence will depend on the desired scale, purity requirements, and available reagents and equipment. The hydrolysis followed by IBX oxidation generally provides higher overall yields and a cleaner product profile, making it a preferred method for many research applications. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this valuable building block for their advanced material and drug development endeavors.

References

Characterization of Benzene-1,3,5-tricarbaldehyde: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzene-1,3,5-tricarbaldehyde using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the characteristic spectral data and provides comprehensive experimental protocols for reproducible analysis.

Spectroscopic Data Summary

The structural identity and purity of this compound can be unequivocally confirmed through the analysis of its NMR and FTIR spectra. The key quantitative data are summarized in the tables below.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the aldehydic and aromatic protons. Due to the molecule's C₃ symmetry, all three aldehydic protons are chemically equivalent, as are the three aromatic protons.

Proton Type Chemical Shift (δ) in ppm Multiplicity Integration
Aldehydic (-CHO)10.15Singlet3H
Aromatic (Ar-H)8.40Singlet3H

Note: Data reported in CDCl₃.[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule: the carbonyl carbon of the aldehyde group, the aromatic carbon attached to the aldehyde group, and the aromatic carbon situated between two aldehyde groups.

Carbon Type Chemical Shift (δ) in ppm
Aldehydic Carbonyl (C=O)191.2
Aromatic Carbon (-C-CHO)137.5
Aromatic Carbon (Ar-CH)134.8

Note: Data reported in CDCl₃.[1]

FTIR Data

The FTIR spectrum of this compound exhibits characteristic vibrational bands that confirm the presence of the aldehyde functional groups and the aromatic ring.

Vibrational Mode Frequency (cm⁻¹) Intensity
Aldehydic C-H Stretch~2800Medium
Carbonyl (C=O) Stretch~1690Strong
Aromatic C=C Stretch~1600, ~1450Medium-Strong
Aromatic C-H Bending~800-900Strong

Note: The exact peak positions can vary slightly depending on the sample preparation method.[1]

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (solid)

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and glassware

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

    • Gently agitate the vial to ensure complete dissolution of the solid.

    • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard 30° or 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • This compound (solid powder)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Measurement:

    • Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder.

    • Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Logical Workflow and Relationships

The characterization of this compound follows a logical progression from sample preparation to data acquisition and analysis, culminating in structural confirmation.

Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion NMR_Prep Dissolve in Deuterated Solvent Acquire_1H ¹H NMR Acquisition NMR_Prep->Acquire_1H Acquire_13C ¹³C NMR Acquisition NMR_Prep->Acquire_13C FTIR_Prep Place Powder on ATR Crystal Acquire_FTIR FTIR Spectrum Acquisition FTIR_Prep->Acquire_FTIR Analyze_1H Analyze Chemical Shifts & Integration Acquire_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts Acquire_13C->Analyze_13C Analyze_FTIR Analyze Vibrational Frequencies Acquire_FTIR->Analyze_FTIR Confirm_Structure Structural Confirmation Analyze_1H->Confirm_Structure Analyze_13C->Confirm_Structure Analyze_FTIR->Confirm_Structure

References

An In-depth Technical Guide to the Solubility and Stability of Benzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzene-1,3,5-tricarbaldehyde (CAS 3163-76-6), a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs). Understanding its physicochemical properties is critical for its application in materials science and for professionals in drug development exploring novel delivery systems and materials.

Core Properties of this compound

This compound, also known as 1,3,5-triformylbenzene, is a white to almost white crystalline solid. Its structure, featuring three aldehyde groups symmetrically positioned on a benzene (B151609) ring, dictates its reactivity and intermolecular interactions.

PropertyValueReference
Molecular FormulaC₉H₆O₃[1]
Molecular Weight162.14 g/mol [1]
Melting Point156-161 °C[2]
AppearanceWhite to light yellow powder[3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. A detailed study by Wang et al. (2020) provides extensive quantitative data on its solubility in various organic solvents and water at different temperatures.

Qualitative Solubility:

This compound is soluble in hot water and alcohol, and slightly soluble in water.[4] It is generally soluble in many common organic solvents.

Quantitative Solubility Data:

The following tables summarize the mole fraction solubility (x₁) of this compound in twelve solvents at temperatures ranging from 283.15 K to 323.15 K.

Table 1: Solubility in Alcohols

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolsec-Butanoln-Pentanol
283.150.003550.003180.002880.002410.002630.002310.002150.00240
288.150.004240.003810.003460.002880.003160.002770.002590.00289
293.150.005060.004560.004160.003450.003790.003320.003110.00347
298.150.006040.005450.005000.004130.004560.003980.003740.00417
303.150.007210.006520.006010.004940.005470.004780.004500.00501
308.150.008610.007790.007230.005910.006570.005740.005410.00602
313.150.010280.009310.008690.007070.007890.006900.006510.00724
318.150.012280.011130.010450.008460.009480.008290.007830.00871
323.150.014660.013310.012570.010120.011390.009960.009420.01047

Table 2: Solubility in Other Organic Solvents and Water

Temperature (K)AcetoneAcetonitrile1,4-DioxaneWater
283.150.010110.003930.012880.00008
288.150.012110.004710.015430.00010
293.150.014510.005640.018490.00012
298.150.017380.006750.022150.00014
303.150.020820.008090.026540.00017
308.150.024940.009690.031800.00020
313.150.029880.011610.038100.00024
318.150.035790.013910.045650.00029
323.150.042870.016670.054700.00035

Stability Profile

This compound is sensitive to air and should be stored under an inert atmosphere in a cool, dark place to prevent oxidation.[4] Its stability is a key consideration in its synthesis, storage, and application.

Thermal Stability: The compound is a solid with a melting point of 156-161 °C, indicating good thermal stability under normal conditions.[2]

Photostability: As an aromatic aldehyde, this compound is susceptible to photodegradation. Exposure to light, particularly UV light, can lead to oxidation and other degradation pathways.

Chemical Stability: The aldehyde functional groups are reactive and can undergo oxidation to carboxylic acids. The compound is also reactive towards nucleophiles, such as amines, which is a key reaction in the synthesis of COFs. It is important to avoid contact with strong oxidizing agents and bases during storage.

Experimental Protocols

Protocol 1: Determination of Solubility by the Static Gravimetric Method

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest

  • Analytical balance

  • Sealed glass vials

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Oven

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. Ensure there is undissolved solid present.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Gravimetric Analysis: Weigh the container with the filtered solution. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dried solid is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Protocol 2: Forced Degradation Study (Representative Protocol)

This protocol describes a general approach for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid. Store the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide. Store the solution under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Store the solution at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period.

  • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination prep Prepare supersaturated solution (excess solid in solvent) equil Equilibrate at constant temperature with agitation (24-48h) prep->equil settle Allow solid to settle (at constant temperature) equil->settle withdraw Withdraw supernatant (maintain temperature) settle->withdraw filter Filter through syringe filter withdraw->filter weigh_sol Weigh the filtered solution filter->weigh_sol evap Evaporate solvent weigh_sol->evap weigh_solid Weigh the dried solid evap->weigh_solid calc Calculate solubility weigh_solid->calc

Caption: Workflow for determining the thermodynamic solubility of a compound.

Logical Flow for a Forced Degradation Study

G Forced Degradation Study Logic start Prepare stock solution of This compound hydrolysis Hydrolysis (Acidic and Basic) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Solid and Solution) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze samples by stability-indicating HPLC method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate degradation pathways and identify degradation products analysis->evaluation

Caption: Logical flow of a forced degradation study for a drug substance.

Reaction Pathway: Synthesis of COF-LZU1

G Synthesis of COF-LZU1 tfb This compound reaction Condensation Reaction (Schiff Base Formation) tfb->reaction pda 1,4-Phenylenediamine pda->reaction cof COF-LZU1 (Covalent Organic Framework) reaction->cof

Caption: Reaction pathway for the synthesis of COF-LZU1.[7]

Conclusion

This technical guide provides essential data and protocols for researchers and professionals working with this compound. The quantitative solubility data is crucial for designing synthetic procedures and formulations. The stability profile and degradation studies are vital for ensuring the quality and shelf-life of materials derived from this compound. The provided experimental workflows offer a practical starting point for laboratory investigations. A thorough understanding of these properties will facilitate the effective application of this compound in the development of novel materials and technologies.

References

Early Studies on Benzene-1,3,5-tricarbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is a symmetrical aromatic trialdehyde that has become a significant building block in modern materials science, particularly in the synthesis of covalent organic frameworks (COFs). However, its roots extend back into earlier organic synthesis research. This technical guide delves into the foundational pre-21st-century studies on this compound, focusing on its synthesis, characterization, and early reactions. While its applications have blossomed in the modern era, understanding its early synthetic pathways and characterization provides crucial context for contemporary research.

Physicochemical Properties

Prior to its extensive use in advanced materials, this compound was characterized by its fundamental physicochemical properties.

PropertyValue
Molecular FormulaC₉H₆O₃
Molecular Weight162.14 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point159-160 °C[1]

Early Synthetic Approaches

The synthesis of this compound in the pre-2000 era primarily revolved around the functionalization of a pre-formed benzene (B151609) ring with three symmetrically placed aldehyde groups. Two main strategies were explored: the oxidation of a tri-substituted precursor and the formylation of a suitably activated benzene derivative.

Oxidation of 1,3,5-Trimethylbenzene (Mesitylene)

One of the early conceptual routes to this compound involved the oxidation of the readily available 1,3,5-trimethylbenzene (mesitylene). However, controlling the oxidation to stop at the aldehyde stage and prevent the formation of the corresponding carboxylic acid (trimesic acid) posed a significant challenge.

Formylation of 1,3,5-Trisubstituted Benzenes

A more controlled, multi-step approach involved the use of 1,3,5-trisubstituted benzene precursors that could be converted to the trialdehyde. One such method, which gained traction in the latter half of the 20th century, was the lithiation-formylation sequence starting from 1,3,5-tribromobenzene. This method offered high regioselectivity.

Experimental Protocols

Illustrative Synthesis of a Related Trialdehyde: 1,3,5-Tris(p-formylphenyl)benzene

This synthesis, while for a larger molecule, demonstrates the Suzuki coupling reaction, a powerful tool that became prominent in the late 20th century for carbon-carbon bond formation.

Reaction: Suzuki Coupling of 1,3,5-Tribromobenzene with 4-Formylphenylboronic acid.

Reagents:

  • 1,3,5-Tribromobenzene

  • 4-Formylphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) chloride (catalyst)

  • Potassium carbonate (base)

  • Tetrahydrofuran (solvent)

  • Water

Procedure:

  • 1,3,5-Tribromobenzene and 4-formylphenylboronic acid are dissolved in tetrahydrofuran.

  • An aqueous solution of potassium carbonate is added to the mixture under a nitrogen atmosphere.

  • Bis(triphenylphosphine)palladium(II) chloride is added, and the mixture is refluxed for 12 hours.

  • After cooling, the mixture is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

This protocol illustrates the level of synthetic complexity and the types of reagents and techniques that were becoming commonplace towards the end of the 20th century for constructing complex aromatic molecules.

Spectroscopic Characterization (Pre-2000)

TechniqueExpected Data
¹H NMR A singlet for the three equivalent aldehydic protons and a singlet for the three equivalent aromatic protons.
¹³C NMR Resonances for the aldehydic carbons and the aromatic carbons.
IR Spectroscopy A strong carbonyl (C=O) stretching band characteristic of aldehydes and C-H stretching bands for the aldehyde and aromatic protons.

Early Reactions and Applications

In its early history, this compound was primarily of interest as a trifunctional building block in organic synthesis. Its three reactive aldehyde groups made it a candidate for the synthesis of molecules with C₃ symmetry.

Condensation Reactions

The aldehyde functional groups readily undergo condensation reactions with amines to form Schiff bases (imines). This reactivity is the cornerstone of its modern use in the synthesis of COFs. Early studies would have explored these fundamental reactions to create larger, more complex molecules.

Oxidation

The aldehyde groups are susceptible to oxidation to form the corresponding carboxylic acids, yielding Benzene-1,3,5-tricarboxylic acid (trimesic acid). This transformation would have been a well-understood reaction in the pre-2000 period.

Logical Relationships in Synthesis and Reactions

The following diagrams illustrate the logical flow of the synthesis and key reactions of this compound as understood in early studies.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_5_Tribromobenzene 1,3,5-Tribromobenzene Formylation Formylation 1_3_5_Tribromobenzene->Formylation BTCA This compound Formylation->BTCA

Caption: Synthetic pathway from 1,3,5-tribromobenzene.

Reaction_Pathways cluster_reactions Key Reactions cluster_products Products BTCA This compound Condensation Condensation with Amines BTCA->Condensation Oxidation Oxidation BTCA->Oxidation Imine_Cage Imine-linked Structures Condensation->Imine_Cage Trimesic_Acid Trimesic Acid Oxidation->Trimesic_Acid

References

An In-Depth Technical Guide to 1,3,5-Triformylbenzene: Synthesis, Properties, and Applications in Advanced Materials and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triformylbenzene (TFB), a symmetrical aromatic aldehyde, has emerged as a critical building block in the field of supramolecular chemistry and materials science. Its unique C3 symmetry and reactive formyl groups make it an ideal candidate for the synthesis of highly ordered porous crystalline materials, particularly Covalent Organic Frameworks (COFs). This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1,3,5-triformylbenzene. It further details its application in the construction of COFs for advanced applications, with a specific focus on their burgeoning role in drug delivery systems. Detailed experimental protocols for its synthesis and characterization, alongside quantitative data and visualizations, are presented to facilitate its adoption and exploration in research and development.

Introduction

1,3,5-Triformylbenzene, also known as trimesaldehyde, is a key organic molecule characterized by a central benzene (B151609) ring substituted with three aldehyde groups at the 1, 3, and 5 positions.[1][2] This symmetrical arrangement of reactive functionalities has positioned TFB as a fundamental trigonal node in the bottom-up construction of complex, porous architectures.[2] The advent of reticular chemistry has seen a surge in the use of TFB for the synthesis of COFs, a class of crystalline porous polymers with potential applications in gas storage, catalysis, and biomedicine.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of this versatile molecule.

Physicochemical Properties

1,3,5-Triformylbenzene is a white to light yellow crystalline solid under standard conditions.[4] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₆O₃[4]
Molecular Weight 162.14 g/mol [5]
Appearance White to light yellow powder/crystal[4]
Melting Point 156-161 °C[5]
Solubility Soluble in many organic solvents
CAS Number 3163-76-6[4]

Spectroscopic Properties

The structural identity and purity of 1,3,5-triformylbenzene are typically confirmed using a combination of spectroscopic techniques.

TechniqueKey DataReference(s)
¹H NMR (CDCl₃, 300 MHz)δ 10.21 (s, 3H, -CHO), δ 8.63 (s, 3H, Ar-H)
¹³C NMR (CDCl₃)Signals for aldehyde carbon and aromatic carbons[6]
Infrared (IR) Conforms to structure[4]
Gas Chromatography (GC) Purity ≥ 97.5%[4]

Experimental Protocols

Synthesis of 1,3,5-Triformylbenzene

Several synthetic routes to 1,3,5-triformylbenzene have been reported, with the oxidation of 1,3,5-trimethylbenzene (mesitylene) being a common approach.[5] Another viable method involves the conversion of 1,3,5-tris(bromomethyl)benzene (B90972). Below is a detailed protocol for the latter.

4.1.1. Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene (B46885) [7]

  • Materials: Mesitylene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a 150-mL round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), NBS (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).

    • Add 100 mL of CCl₄ to the flask.

    • Reflux the reaction mixture for approximately 6 hours at 70 °C.

    • After the reaction is complete, cool the mixture and remove the succinimide (B58015) by-product by filtration.

    • Evaporate the solvent from the filtrate to yield the crude 1,3,5-tris(bromomethyl)benzene as a pale yellow solid.

    • The product can be further purified by recrystallization. Yield: 96%.

4.1.2. Synthesis of 1,3,5-Triformylbenzene from 1,3,5-Tris(bromomethyl)benzene (Conceptual Sommelet Reaction)

  • Materials: 1,3,5-Tris(bromomethyl)benzene, Hexamethylenetetramine, Acetic acid, Water.

  • Procedure:

    • Dissolve 1,3,5-tris(bromomethyl)benzene in a suitable solvent like chloroform (B151607).

    • Add a solution of hexamethylenetetramine in chloroform and stir the mixture at room temperature to form the quaternary ammonium (B1175870) salt.

    • Isolate the salt by filtration and wash with chloroform.

    • Hydrolyze the salt by refluxing with a mixture of acetic acid and water.

    • After cooling, the product, 1,3,5-triformylbenzene, can be isolated by extraction with a suitable organic solvent and purified by column chromatography or recrystallization.

Characterization of 1,3,5-Triformylbenzene

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 1,3,5-triformylbenzene in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • The spectrum should exhibit two sharp singlets: one in the aldehyde region (around δ 10.2 ppm) and one in the aromatic region (around δ 8.6 ppm), with an integration ratio of 1:1.

  • ¹³C NMR Analysis:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • The spectrum should show distinct signals for the aldehyde carbons and the aromatic carbons, consistent with the C3 symmetry of the molecule.

Applications in Covalent Organic Frameworks (COFs)

The trifunctional nature of 1,3,5-triformylbenzene makes it an exemplary building block for the construction of two-dimensional and three-dimensional COFs.[2] These materials are formed through the condensation of TFB with multitopic linkers, typically amines, to form robust imine-linked frameworks.[2] The resulting COFs possess high surface areas, tunable porosity, and crystalline structures, making them suitable for a variety of applications.[3]

COF_Synthesis_Workflow TFB TFB Condensation Condensation TFB->Condensation

Role in Drug Development

The application of COFs in the biomedical field, particularly for drug delivery, is a rapidly growing area of research.[3] The porous nature and tunable functionality of COFs derived from 1,3,5-triformylbenzene make them promising nanocarriers for therapeutic agents.

COF-Based Drug Delivery Systems

COFs can encapsulate drug molecules within their pores, protecting them from degradation and enabling controlled release.[9] The release of the drug can be triggered by various stimuli, such as changes in pH, which is particularly relevant for targeting the acidic tumor microenvironment.

6.1.1. Experimental Protocol for Drug Loading and Release (Conceptual)

  • Drug Loading:

    • Activate the synthesized COF by heating under vacuum to remove any guest molecules from the pores.

    • Suspend the activated COF in a solution of the desired drug (e.g., doxorubicin) in a suitable solvent.

    • Stir the suspension for a defined period (e.g., 24-48 hours) to allow for diffusion of the drug into the COF pores.

    • Isolate the drug-loaded COF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Determine the drug loading capacity using techniques such as UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

  • In Vitro Drug Release:

    • Disperse a known amount of the drug-loaded COF in a release medium (e.g., phosphate-buffered saline at different pH values to simulate physiological and tumor environments).

    • Incubate the suspension at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots of the release medium, separate the COF particles by centrifugation, and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Biocompatibility and Cytotoxicity

A critical aspect for the clinical translation of COF-based drug delivery systems is their biocompatibility and potential cytotoxicity. While COFs are generally considered to have low toxicity due to their composition of light elements, thorough in vitro and in vivo evaluation is necessary.[3]

6.2.1. In Vitro Cytotoxicity Assay (Conceptual Protocol) [10][11][12]

  • Cell Culture: Culture relevant cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., fibroblasts) in appropriate media.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the "empty" COF (without drug) and the drug-loaded COF for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to untreated control cells.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer and Normal Cell Lines Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with COF and Drug-Loaded COF Seeding->Treatment MTT_add Add MTT Solution Treatment->MTT_add Incubate Incubate (Formazan Formation) MTT_add->Incubate Dissolve Dissolve Formazan (DMSO) Incubate->Dissolve Measure Measure Absorbance Dissolve->Measure Analysis Calculate Cell Viability (%) Measure->Analysis

Conclusion

1,3,5-Triformylbenzene is a cornerstone molecule in the construction of functional, porous organic materials. Its straightforward synthesis and versatile reactivity have enabled the development of a wide array of Covalent Organic Frameworks with significant potential in diverse fields. For drug development professionals, TFB-based COFs represent a promising platform for the creation of novel drug delivery systems with tunable properties and potentially enhanced therapeutic efficacy. Further research into the optimization of COF synthesis, drug loading and release kinetics, and comprehensive biocompatibility studies will be crucial for the translation of these advanced materials from the laboratory to clinical applications.

References

In-Depth Technical Guide: 1,3,5-Benzenetricarboxaldehyde (CAS 3163-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the properties, structure, and applications of 1,3,5-Benzenetricarboxaldehyde, also known as trimesaldehyde, corresponding to CAS number 3163-76-6. This aromatic aldehyde is a key building block in the field of materials science, particularly in the synthesis of porous organic materials. Its symmetrical structure, featuring three reactive aldehyde groups on a central benzene (B151609) ring, makes it an ideal trigonal linker for the construction of highly ordered crystalline structures such as Covalent Organic Frameworks (COFs) and porous organic cages.[1][2] These materials are of significant interest for applications in gas storage and separation, catalysis, and optoelectronics.

Chemical Structure and Properties

The molecular structure of 1,3,5-Benzenetricarboxaldehyde consists of a benzene ring substituted with three formyl groups at the 1, 3, and 5 positions. This C3-symmetric arrangement is crucial for its role in the formation of ordered polymeric frameworks.

Caption: Chemical structure of 1,3,5-Benzenetricarboxaldehyde.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,3,5-Benzenetricarboxaldehyde.

PropertyValueReference
CAS Number 3163-76-6[1][3][4]
Molecular Formula C₉H₆O₃[3][4]
Molecular Weight 162.14 g/mol [1][3][4]
Appearance White to almost white powder or crystals[1]
Melting Point 156-161 °C[1]
Boiling Point (Predicted) 329.3 ± 37.0 °C[1]
Density (Predicted) 1.303 ± 0.06 g/cm³[1]
Solubility Easily soluble in hot water and alcohol; slightly soluble in water.
Storage 2-8°C, under an inert atmosphere[1]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 1,3,5-Benzenetricarboxaldehyde.

SpectroscopyDataReference
¹H NMR (500 MHz, CDCl₃) δ 10.21 (s, 3H), 8.64 (s, 3H)[3]
¹³C NMR (126 MHz, CDCl₃) δ 189.78, 137.80, 134.76[3]
IR (C=O stretch) ~1680 cm⁻¹[1][5]

Experimental Protocols

Synthesis of 1,3,5-Benzenetricarboxaldehyde

A common laboratory-scale synthesis involves the oxidation of the corresponding tri-alcohol.[3]

synthesis reactant Benzene-1,3,5-triyltrimethanol in tBuOH reaction Reflux, 5h reactant->reaction reagent IBX (6 equiv) reagent->reaction workup Cool to RT, filter solids, wash with CH2Cl2 reaction->workup product 1,3,5-Benzenetricarboxaldehyde workup->product cof_synthesis cluster_reactants Monomers monomer1 1,3,5-Benzenetricarboxaldehyde reaction Polycondensation Reaction monomer1->reaction monomer2 1,4-Phenylenediamine monomer2->reaction conditions Solvothermal or Microwave-Assisted reaction->conditions product COF-LZU1 conditions->product

References

Benzene-1,3,5-tricarbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of benzene-1,3,5-tricarbaldehyde, along with key experimental protocols for its synthesis and analysis.

Core Molecular Information

This compound, a key building block in the synthesis of various functional materials, possesses the following fundamental molecular characteristics:

PropertyValue
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
CAS Number 3163-76-6
Appearance White to off-white crystalline powder
Melting Point 156-161 °C
Purity (typical) >98.0% (GC)
IUPAC Name This compound
Synonyms 1,3,5-Triformylbenzene, Trimesaldehyde

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 1,3,5-trimethylbenzene (mesitylene). The following is a representative experimental protocol.

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Potassium permanganate (B83412) (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,3,5-trimethylbenzene in a suitable solvent such as pyridine (B92270) or a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid.

  • To remove any remaining manganese dioxide, add a saturated solution of sodium bisulfite until the solution becomes colorless.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic extracts and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline solid.

Analytical Protocols

Accurate characterization of this compound is essential to ensure its purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR):

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Instrument: 400 MHz or 500 MHz NMR spectrometer.

    • Procedure: Dissolve a small amount of the sample in the chosen deuterated solvent. Acquire the spectrum using standard parameters. The expected spectrum will show a singlet for the aldehydic protons and a singlet for the aromatic protons.

  • ¹³C NMR (Carbon-13 NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument: 100 MHz or 125 MHz NMR spectrometer.

    • Procedure: Dissolve a sufficient amount of the sample in the chosen deuterated solvent. Acquire the spectrum using standard parameters with proton decoupling. The expected spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient might start from 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Procedure: Prepare a standard solution of this compound in the mobile phase. Inject the sample and the standard solution into the HPLC system and record the chromatograms. The retention time and peak area can be used for identification and quantification.

Logical Relationships and Pathways

The following diagram illustrates the central role of this compound as a versatile building block in the synthesis of complex macromolecular structures.

Benzene_1_3_5_tricarbaldehyde_synthesis_pathways BTA This compound Monomer Trigonal Monomer BTA->Monomer COF Covalent Organic Frameworks (COFs) Monomer->COF MOF Metal-Organic Frameworks (MOFs) (after oxidation to tricarboxylic acid) Monomer->MOF Polymers Porous Organic Polymers Monomer->Polymers Amine Di- or Tri-amine Linkers Amine->COF Reacts with BoronicAcid Boronic Acid Linkers BoronicAcid->COF Reacts with

Spectroscopic Profile of Benzene-1,3,5-tricarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzene-1,3,5-tricarbaldehyde (also known as 1,3,5-triformylbenzene), a key building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. This document compiles quantitative spectroscopic data, detailed experimental methodologies, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy for this compound.

¹H NMR Chemical Shift (δ) ppm Multiplicity Solvent
Aldehyde Protons~10.15SingletCDCl₃
Aromatic Protons~8.40SingletCDCl₃
Aldehyde Protons~9.94SingletDMSO-d₆[1]
Aromatic ProtonsNot specifiedNot specifiedDMSO-d₆
¹³C NMR Chemical Shift (δ) ppm Assignment Solvent
Carbonyl Carbon~191.2C=ONot specified
Aromatic Carbon~137.5C-CHONot specified
Aromatic Carbon~134.8C-HNot specified
Carbonyl Carbon~185.93C=ODMSO-d₆[1]
Aromatic Carbon~160.60C-N (in derivative)DMSO-d₆[1]
Aromatic Carbon~95.68C-Br (in precursor)DMSO-d₆[1]
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Assignment
C=O Stretch~1690Aldehyde Carbonyl
C-H Stretch~2800Aldehyde C-H

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound, as compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The concentration is typically in the range of 5-10 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

  • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of around 200-220 ppm is appropriate for observing both aromatic and carbonyl carbons.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometers are commonly used. Many modern instruments are equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is a suitable instrument for the analysis of this compound.

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Analysis:

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

  • GC Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms) is often used.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the most common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Mass Range: A scan range of m/z 40-400 is generally appropriate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Functional Groups Connectivity Purity Purity Assessment NMR->Purity Impurity Detection IR->Structure Functional Groups MolWeight Molecular Weight Confirmation MS->MolWeight Molecular Formula

References

Theoretical Studies on the Electronic Properties of Aromatic Tricarbaldehydes: A Case Study of a Benzene-1,3,5-tricarbaldehyde Analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical studies detailing the electronic properties of Benzene-1,3,5-tricarbaldehyde are not extensively available in the reviewed literature. This guide utilizes data from a comprehensive study on a structurally similar analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), to provide insights into the electronic characteristics of this class of compounds. The methodologies and principles described are fully applicable to the study of this compound.

Introduction

This compound is a symmetrical aromatic compound that serves as a versatile building block in the synthesis of various organic materials, including covalent organic frameworks (COFs).[1] The electronic properties of this molecule are of fundamental importance in understanding its reactivity and predicting the characteristics of the materials derived from it. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating these properties at the molecular level.

This technical guide provides an overview of the theoretical approaches used to study the electronic properties of aromatic tricarbaldehydes, using 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) as a case study. We will detail the computational protocols, present key electronic property data in a structured format, and use visualizations to illustrate fundamental concepts and workflows.

Core Electronic Properties: A Theoretical Perspective

The electronic behavior of a molecule is primarily governed by the distribution and energies of its electrons. Key parameters that are often investigated in theoretical studies include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

  • Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. Key descriptors include chemical hardness, chemical potential, and the electrophilicity index.

Quantitative Electronic Data of a this compound Analogue

The following table summarizes the calculated electronic properties of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a close structural analogue of this compound. These values were obtained from a Density Functional Theory (DFT) study and provide a valuable reference for understanding the electronic nature of this class of molecules.[2]

Electronic PropertySymbolCalculated ValueUnit
HOMO EnergyEHOMO-0.257eV
LUMO EnergyELUMO-0.0852eV
HOMO-LUMO GapΔE0.1718eV
Chemical Hardnessη0.086a.u.
Chemical Potentialµ-0.171a.u.
Electrophilicity Indexω0.170a.u.
Chemical SoftnessS5.821a.u.
Electronegativityχ0.171a.u.

Data sourced from a study on 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB).[2]

Computational Protocols

The determination of the electronic properties of molecules like this compound and its analogues relies on sophisticated computational chemistry methods. The following outlines a typical protocol based on Density Functional Theory (DFT), a widely used and reliable method for such investigations.

Geometry Optimization and Frequency Calculations
  • Initial Structure: The 3D structure of the molecule is first constructed.

  • Optimization: The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Analysis: After optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

A common level of theory for these calculations is the B3LYP functional with a 6-31G* basis set.[2]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This involves:

  • Wavefunction and Orbital Energies: The calculation solves the Kohn-Sham equations to yield the molecular orbitals and their corresponding energies, including the HOMO and LUMO.

  • Derivation of Reactivity Descriptors: The global reactivity descriptors are then calculated from the HOMO and LUMO energies using the following equations:

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Chemical Potential (µ): µ = (EHOMO + ELUMO) / 2

    • Electronegativity (χ): χ = -µ

    • Chemical Softness (S): S = 1 / (2η)

    • Electrophilicity Index (ω): ω = µ² / (2η)

Software

These calculations are typically performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[2]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy freq_calc->sp_energy elec_props Electronic Properties (HOMO, LUMO, etc.) sp_energy->elec_props

Caption: A general workflow for computational electronic property determination.

Frontier Molecular Orbitals

cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy (HOMO-LUMO Gap)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Using Benzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. Their tunable porosity, structural predictability, and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. Benzene-1,3,5-tricarbaldehyde, a trigonal C3-symmetric monomer, is a key building block in the synthesis of various COFs, particularly those with hexagonal pore structures. This document provides detailed protocols for the synthesis of imine-linked and hydrazone-linked COFs using this compound, comparing solvothermal and microwave-assisted synthesis methods for the former.

Imine-Linked COF Synthesis: A Comparative Study of Solvothermal and Microwave-Assisted Methods

The reaction between this compound and a linear diamine, such as p-phenylenediamine (B122844), results in the formation of a 2D imine-linked COF, commonly known as COF-LZU1.[1] This section details and compares two primary synthesis methodologies: conventional solvothermal synthesis and a rapid microwave-assisted approach.

Data Presentation: Solvothermal vs. Microwave-Assisted Synthesis of COF-LZU1
ParameterSolvothermal SynthesisMicrowave-Assisted SynthesisReference
Reactants This compound, p-phenylenediamineThis compound, 4-(tert-butoxycarbonylamino)-aniline[1],[2]
Molar Ratio (Aldehyde:Amine) 1:1.5Not specified[1]
Solvent System 1,4-dioxane (B91453)/mesitylene (B46885) (1:1, v/v)Ethanol (B145695), trifluoroacetic acid[2]
Catalyst Acetic Acid (6M aqueous solution)Trifluoroacetic acid[2]
Temperature 120 °C120 °C[2]
Reaction Time 3 days30 minutes[2]
Yield High~90%[2]
BET Surface Area ~500 m²/gNot specified for LZU-1, but analogous COFs show comparable or higher surface areas than solvothermal methods[1]
Pore Size 1.2 nmNot specified[1]
Crystallinity GoodHigh, potentially superior to solvothermal methods[3][4]
Experimental Protocols: Imine-Linked COF (COF-LZU1)

Protocol 1: Solvothermal Synthesis of COF-LZU1

This protocol is based on the conventional solvothermal synthesis method for COF-LZU1.[1]

Materials:

  • This compound

  • p-phenylenediamine

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Aqueous Acetic Acid

  • Pyrex tube

  • Sonicator

  • Oven

Procedure:

  • In a Pyrex tube, add this compound and p-phenylenediamine in a 1:1.5 molar ratio.

  • Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.

  • Add a catalytic amount of 6 M aqueous acetic acid.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate, and seal it.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the product with anhydrous acetone (B3395972) and tetrahydrofuran.

  • Dry the resulting COF-LZU1 powder under vacuum.

Protocol 2: Microwave-Assisted Synthesis of an Imine-Linked COF

This protocol is adapted from a rapid microwave-assisted synthesis of an imine-linked COF.[2]

Materials:

  • This compound (TFB)

  • 4-(tert-butoxycarbonylamino)-aniline (NBPDA)

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Poly(N-vinylpyrrolidone) (PVP) (optional, as a particle size regulator)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Dissolve this compound, 4-(tert-butoxycarbonylamino)-aniline, and optionally PVP in ethanol in a microwave reactor vial.

  • Add trifluoroacetic acid to the solution.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 30 minutes.[2]

  • After cooling, collect the precipitate by filtration.

  • Wash the product with ethanol.

  • Dry the resulting COF powder under vacuum.

Hydrazone-Linked COF Synthesis

Hydrazone-linked COFs can be synthesized through the condensation reaction of this compound with a dihydrazide linker. These COFs often exhibit high stability.

Data Presentation: Solvothermal Synthesis of a Hydrazone-Linked COF
ParameterSolvothermal Synthesis
Reactants This compound, Benzene-1,3,5-tricarbohydrazide
Solvent System Not specified in detail in the initial search results
Catalyst Typically an acidic catalyst (e.g., acetic acid)
Temperature Solvothermal conditions (elevated temperature)
Reaction Time Typically several days
Linkage Hydrazone
Experimental Protocol: Hydrazone-Linked COF

The following is a general protocol for the solvothermal synthesis of a hydrazone-linked COF based on available information.

Materials:

  • This compound

  • A suitable dihydrazide linker (e.g., Benzene-1,3,5-tricarbohydrazide)

  • A suitable solvent mixture (e.g., dioxane/mesitylene)

  • Acidic catalyst (e.g., acetic acid)

  • Pyrex tube

  • Sonicator

  • Oven

Procedure:

  • In a Pyrex tube, combine equimolar amounts of this compound and the dihydrazide linker.

  • Add the solvent mixture and the acidic catalyst.

  • Sonicate the mixture to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate, and seal.

  • Heat the sealed tube in an oven at an elevated temperature (e.g., 120 °C) for several days.

  • After cooling, collect the solid product by filtration.

  • Wash the product with appropriate solvents to remove unreacted monomers.

  • Dry the final hydrazone-linked COF powder under vacuum.

Visualizations

solvothermal_synthesis reactants Reactants: This compound p-phenylenediamine mixing Mixing and Sonication reactants->mixing solvents Solvents: 1,4-Dioxane Mesitylene Acetic Acid solvents->mixing sealing Freeze-Pump-Thaw & Sealing mixing->sealing heating Heating (120°C, 3 days) sealing->heating workup Filtration, Washing & Drying heating->workup product COF-LZU1 Product workup->product

Caption: Solvothermal synthesis workflow for COF-LZU1.

microwave_synthesis reactants Reactants: This compound Amine Linker mixing Mixing in Microwave Vial reactants->mixing solvents Solvents: Ethanol Trifluoroacetic Acid solvents->mixing irradiation Microwave Irradiation (120°C, 30 min) mixing->irradiation workup Filtration, Washing & Drying irradiation->workup product Imine-Linked COF Product workup->product

Caption: Microwave-assisted synthesis workflow for an imine-linked COF.

hydrazone_synthesis reactants Reactants: This compound Dihydrazide Linker mixing Mixing and Sonication reactants->mixing solvents Solvent & Catalyst solvents->mixing sealing Freeze-Pump-Thaw & Sealing mixing->sealing heating Heating (e.g., 120°C, several days) sealing->heating workup Filtration, Washing & Drying heating->workup product Hydrazone-Linked COF workup->product

Caption: General workflow for hydrazone-linked COF synthesis.

References

Application Notes and Protocols: Benzene-1,3,5-tricarbaldehyde in Schiff Base Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde is a versatile C3-symmetric building block utilized in the synthesis of a variety of organic molecules and materials. Its three reactive aldehyde groups make it an ideal candidate for Schiff base condensation reactions with primary amines, leading to the formation of tri-imine compounds. These products have found applications in the development of advanced materials such as Covalent Organic Frameworks (COFs), as well as in the exploration of novel catalytic, antimicrobial, and fluorescent materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in Schiff base condensation reactions.

Applications

Schiff bases derived from this compound are of significant interest due to their diverse potential applications:

  • Covalent Organic Frameworks (COFs): The primary application of this compound in Schiff base condensation is in the synthesis of COFs.[1][2] The trigonal geometry of the aldehyde allows for the formation of highly ordered, porous, and crystalline two-dimensional or three-dimensional polymers when reacted with di- or tri-topic amine linkers.[1] These materials are being investigated for gas storage, separation, and catalysis.

  • Catalysis: Metal complexes of Schiff bases are well-known for their catalytic activity in a variety of organic transformations.[1][3][4][5] Schiff bases derived from this compound can form multinuclear metal complexes that may exhibit enhanced catalytic properties due to cooperative effects between metal centers. These complexes have potential applications in oxidation, reduction, and polymerization reactions.[1]

  • Antimicrobial Agents: Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[5][6][7] The imine group is often crucial for this activity. While specific data for derivatives of this compound is an emerging area of research, the general class of compounds holds promise for the development of new antimicrobial agents.

  • Fluorescent Materials: Many Schiff bases exhibit fluorescence, making them suitable for applications in chemical sensors, imaging, and optoelectronic devices.[8][9] The extended π-conjugation in Schiff bases derived from this compound suggests potential for interesting photophysical properties.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of tris-Schiff bases from this compound. Researchers should optimize these conditions for their specific amine substrates.

Protocol 1: General Synthesis of a Tris-Schiff Base

This protocol describes the synthesis of a non-polymeric tris-Schiff base by reacting this compound with a monoamine.

Materials:

  • This compound

  • Substituted Aniline (B41778) (or other primary monoamine)

  • Ethanol (B145695) (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous ethanol (20 mL).

  • To this solution, add the substituted aniline (3.1 mmol, a slight excess) dissolved in a minimal amount of anhydrous ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Dry the purified tris-Schiff base in a vacuum oven.

  • Characterize the product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Covalent Organic Framework (COF)

This protocol outlines the synthesis of a 2D COF from this compound and a diamine linker.

Materials:

Procedure:

  • In a Pyrex tube, add this compound (0.25 mmol) and 1,4-phenylenediamine (0.375 mmol).

  • Add a mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL) as the solvent.

  • Add aqueous acetic acid (6M, 0.3 mL) as the catalyst.

  • The tube is then flash-frozen in liquid nitrogen, evacuated using a Schlenk line, and flame-sealed.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, the solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran.

  • The resulting COF powder is dried under vacuum at 150 °C.

  • Characterize the COF using Powder X-ray Diffraction (PXRD), FT-IR spectroscopy, and porosity measurements (e.g., BET analysis).

Data Presentation

Table 1: Reaction Conditions and Yields for Schiff Base Synthesis
AldehydeAmineSolventCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeAnilineEthanolAcetic Acid2-4>90General Procedure
3,4,5-Trimethoxybenzaldehydep-ToluidineBenzeneNone (Azeotropic removal of water)Not specified72[10]
SalicylaldehydeEthylenediamineEthanolNone0.5High[11]
Benzaldehydep-NitroanilineEthanolAcetic Acid4HighGeneral Procedure

Note: Specific yield data for non-polymeric Schiff bases from this compound is limited in the reviewed literature. The provided data is for analogous systems to give a general indication of expected outcomes.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Schiff Bases
Schiff Base DerivativeS. aureusE. coliC. albicansReference
from 3,3′-diaminodipropylamine and 4-chlorobenzaldehyde24-49>10024[7]
from 3,3′-diaminodipropylamine and 4-nitrobenzaldehyde24-49>10049[7]
from 3,3′-diaminodipropylamine and 4-(trifluoromethyl)benzaldehyde49>10049[7]

Note: This table presents data for Schiff bases not derived from this compound to illustrate the potential antimicrobial activity of this class of compounds.

Visualizations

Schiff_Base_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Start reactants This compound + Primary Amine(s) start->reactants dissolve Dissolve in Anhydrous Solvent reactants->dissolve catalyst Add Catalyst (e.g., Acetic Acid) dissolve->catalyst reflux Heat to Reflux (2-6 h) catalyst->reflux cool Cool to Room Temperature reflux->cool filtration Vacuum Filtration cool->filtration wash Wash with Cold Solvent filtration->wash dry Dry in Vacuum Oven wash->dry product Purified Schiff Base dry->product ftir FT-IR Spectroscopy product->ftir Verify Imine Bond nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirm Structure mass_spec Mass Spectrometry product->mass_spec Determine M/z catalysis Catalytic Activity ftir->catalysis antimicrobial Antimicrobial Assay nmr->antimicrobial fluorescence Fluorescence Spectroscopy mass_spec->fluorescence

Caption: Experimental workflow for the synthesis, characterization, and application testing of Schiff bases.

Caption: General reaction scheme for Schiff base condensation.

References

Application Notes and Protocols: Benzene-1,3,5-tricarbaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene (TFB), is a versatile organic building block that has garnered significant attention in the field of materials science and catalysis. Its C3 symmetric structure, featuring three reactive aldehyde groups on a central benzene (B151609) ring, makes it an ideal candidate for the construction of highly ordered porous crystalline materials, primarily Covalent Organic Frameworks (COFs).[1][2] These materials serve as robust platforms for heterogeneous catalysis, offering high surface areas, tunable porosity, and the potential for incorporating a variety of active sites. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of catalytic materials and their application in various organic transformations.

Key Applications in Catalysis

The primary application of this compound in catalysis lies in its use as a monomer for the synthesis of COFs. These COFs, in their pristine form or after post-synthetic modification with metal nanoparticles, exhibit remarkable catalytic activity in a range of reactions, including:

  • Cross-Coupling Reactions: Palladium-functionalized COFs are highly efficient catalysts for Suzuki-Miyaura coupling reactions.

  • Condensation Reactions: The inherent basic sites within some COFs can catalyze Knoevenagel and aldol-type condensation reactions.

  • Photocatalysis: Porphyrin-containing COFs synthesized using this compound derivatives demonstrate activity in light-driven chemical transformations.[3][4]

  • Reduction Reactions: COFs can act as supports for metal nanoparticles used in the catalytic reduction of nitroarenes.

While less common, this compound can be oxidized to benzene-1,3,5-tricarboxylic acid (trimesic acid), a widely used linker for the synthesis of Metal-Organic Frameworks (MOFs) with catalytic applications.[1]

Experimental Protocols

I. Synthesis of Covalent Organic Frameworks (COFs)

A. Solvothermal Synthesis of COF-LZU1

COF-LZU1, a well-studied imine-linked COF, is synthesized from the condensation of this compound and 1,4-diaminobenzene.[1]

Materials:

Procedure:

  • In a Pyrex tube, add this compound (e.g., 40.5 mg, 0.25 mmol) and 1,4-diaminobenzene (e.g., 40.5 mg, 0.375 mmol).

  • Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

  • Add 6 M aqueous acetic acid (0.3 mL) to the suspension.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the yellow precipitate by filtration.

  • Wash the solid with acetone and then with THF.

  • Dry the resulting COF-LZU1 powder under vacuum at 150 °C overnight.

B. Microwave-Assisted Synthesis of COF-LZU1

This method offers a significantly faster route to COF-LZU1.[1]

Materials:

  • This compound (TFB)

  • 1,4-Diaminobenzene (PDA)

  • A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane

  • 3 M Aqueous Acetic Acid

Procedure:

  • In a microwave reaction vessel, combine this compound (e.g., 20.3 mg, 0.125 mmol) and 1,4-diaminobenzene (e.g., 20.3 mg, 0.188 mmol).

  • Add the mesitylene/dioxane solvent mixture (2.5 mL) and 3 M aqueous acetic acid (0.25 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120 °C and hold for 30 minutes with stirring.

  • After cooling, collect the solid product by filtration, wash with acetone, and dry under vacuum.

II. Post-Synthetic Modification: Preparation of Pd/COF-LZU1

Procedure:

  • Suspend the synthesized COF-LZU1 (e.g., 100 mg) in a suitable solvent like THF.

  • Add a solution of palladium(II) acetate (B1210297) in THF. The amount of palladium acetate can be varied to control the palladium loading.

  • Stir the suspension at room temperature for 24-48 hours.

  • Collect the solid by filtration, wash thoroughly with THF to remove any unreacted palladium precursor.

  • Dry the Pd/COF-LZU1 catalyst under vacuum.

III. Catalytic Applications

A. Suzuki-Miyaura Coupling Reaction using Pd/COF-LZU1

This protocol describes a typical Suzuki-Miyaura coupling reaction catalyzed by Pd/COF-LZU1.[5]

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Pd/COF-LZU1 catalyst

  • Solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the Pd/COF-LZU1 catalyst (typically 1-5 mol% of Pd).

  • Add the solvent (5 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

  • Isolate the product from the filtrate by standard work-up procedures (e.g., extraction, chromatography).

Quantitative Data Summary

The following tables summarize the catalytic performance of materials derived from this compound in various reactions.

Table 1: Suzuki-Miyaura Coupling Reactions Catalyzed by Pd/COF-LZU1 [2][5]

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylboronic acidK₂CO₃Dioxane1001298
2BromobenzenePhenylboronic acidK₂CO₃Dioxane1002496
34-IodoanisolePhenylboronic acidK₂CO₃Dioxane1001297
44-BromotoluenePhenylboronic acidCs₂CO₃Toluene1101295

Table 2: Knoevenagel Condensation Catalyzed by COFs

Visualizations

Synthesis of COF-LZU1

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product TFB This compound Condensation Imine Condensation TFB->Condensation PDA 1,4-Diaminobenzene PDA->Condensation Solvent Mesitylene/Dioxane Solvent->Condensation Catalyst Acetic Acid Catalyst->Condensation Method Solvothermal or Microwave Method->Condensation COF_LZU1 COF-LZU1 Condensation->COF_LZU1

Caption: Synthesis of COF-LZU1 from its organic precursors.

Catalytic Cycle of Suzuki-Miyaura Coupling with Pd/COF-LZU1

G Pd(0)/COF Pd(0)/COF Ar-Pd(II)-X/COF Ar-Pd(II)-X/COF Pd(0)/COF->Ar-Pd(II)-X/COF Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'/COF Ar-Pd(II)-Ar'/COF Ar-Pd(II)-X/COF->Ar-Pd(II)-Ar'/COF Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'/COF->Pd(0)/COF Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'/COF->Ar-Ar' Reductive Elimination

References

Application Notes and Protocols for Spectroscopic Analysis of Benzene-1,3,5-tricarbaldehyde Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of materials synthesized from Benzene-1,3,5-tricarbaldehyde. This versatile C3-symmetric building block is crucial in the development of advanced materials such as Covalent Organic Frameworks (COFs) and other porous organic polymers.[1] The protocols outlined below are essential for the structural elucidation and characterization of these materials, which have significant potential in drug delivery, sensing, and catalysis.

Overview of Spectroscopic Techniques

A suite of spectroscopic techniques is necessary to fully characterize materials derived from this compound. These methods provide critical information on molecular structure, bonding, and optical properties. The primary techniques covered in these notes are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the monomer and the resulting polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and confirm the formation of new covalent bonds (e.g., imine linkages in COFs).

  • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic properties and conjugation within the material.

  • Fluorescence Spectroscopy: To explore the photoluminescent properties, which are vital for applications in sensing and bioimaging.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to be a starting point and may require optimization based on the specific material and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.[2] Due to the often insoluble nature of polymeric materials derived from this monomer, solid-state NMR (ssNMR) is frequently employed.

Protocol for Solid-State ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR:

  • Sample Preparation:

    • Ensure the polymer sample is thoroughly dried under vacuum to remove any residual solvent.

    • Finely grind the solid sample into a homogeneous powder using a mortar and pestle.[2]

    • Pack the powdered sample into a zirconia rotor (typically 4 mm or 7 mm).

  • Instrument Parameters (Example):

    • Spectrometer: 400 MHz solid-state NMR spectrometer.

    • Spinning Speed: 10-14 kHz.

    • Contact Time: 2 ms.

    • Recycle Delay: 5 s.

    • Reference: Adamantane (CH₂ signal at 38.48 ppm) or glycine (B1666218) (C=O signal at 176.5 ppm).

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, Mnova).

    • Identify the characteristic chemical shifts for the aromatic carbons, aldehyde/imine carbons, and any other carbons present in the linker molecules.

    • The disappearance of the aldehyde carbon signal and the appearance of a new imine carbon signal are indicative of successful COF formation.

Protocol for ¹H NMR (for soluble precursors and derivatives):

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example):

    • Spectrometer: 400 or 500 MHz NMR spectrometer.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the molecular structure. For this compound, expect signals for the aldehyde protons and the aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the formation of new covalent bonds during polymerization.

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the dry, powdered sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

  • Instrument Parameters (Example):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis:

    • Identify the characteristic vibrational bands for the starting materials and the final product.

    • Key spectral changes to look for upon successful COF formation include the disappearance of the N-H stretching vibrations from the amine linker and the C=O stretching vibration of the aldehyde group, and the appearance of a new C=N stretching vibration for the imine linkage.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions and conjugation within the material. For solid samples, diffuse reflectance spectroscopy is commonly used.

Protocol for Solid-State UV-Vis Diffuse Reflectance Spectroscopy (DRS):

  • Sample Preparation:

    • Grind the sample into a fine powder.

    • Use a white standard (e.g., BaSO₄ or a calibrated integrating sphere) as a reference.

    • Load the powdered sample into a sample holder.

  • Instrument Parameters (Example):

    • Wavelength Range: 200-800 nm.

    • Integrating Sphere: Required for diffuse reflectance measurements.

  • Data Analysis:

    • The reflectance data can be converted to absorbance using the Kubelka-Munk function.

    • Analyze the absorption bands to understand the electronic transitions. The optical band gap can be estimated from the Tauc plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy is crucial for evaluating the photoluminescent properties of this compound based materials, which is particularly relevant for sensing applications.

Protocol for Fluorescence Spectroscopy:

  • Sample Preparation:

    • Disperse a small amount of the powdered material in a suitable solvent (e.g., ethanol, DMF) via sonication to form a stable suspension.

    • Transfer the suspension to a quartz cuvette.

  • Instrument Parameters (Example):

    • Excitation Wavelength: Determined from the UV-Vis absorption spectrum (typically at the absorption maximum).

    • Emission Wavelength Range: Scanned at wavelengths longer than the excitation wavelength.

    • Slit Widths: Typically set to 5 nm for both excitation and emission.

  • Data Analysis:

    • Analyze the emission spectrum to determine the maximum emission wavelength and the fluorescence intensity.

    • For sensing applications, perform titration experiments by adding increasing concentrations of the analyte and monitor the changes in fluorescence intensity (quenching or enhancement).[4]

    • The Stern-Volmer equation can be used to analyze the quenching mechanism.[5]

Quantitative Data Summary

The following tables summarize typical spectroscopic data for this compound and a representative imine-linked COF.

Compound ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
This compound δ 10.02 (s, 3H, -CHO), δ 8.34 (s, 3H, Ar-H)[6]δ 192.5 (-CHO), δ 137.2 (Ar-C), δ 130.9 (Ar-CH)
Representative Imine-linked COF (Broad signals due to insolubility)δ ~158 (C=N), δ ~171 (triazine ring C, if applicable), δ 120-150 (Ar-C)[7]

Table 1: NMR Spectroscopic Data

Compound Key FT-IR Peaks (cm⁻¹)
This compound ~1690-1710 (C=O stretch of aldehyde), ~2820 and ~2730 (C-H stretch of aldehyde)
Amine Linker (e.g., p-phenylenediamine) ~3200-3400 (N-H stretch)
Representative Imine-linked COF Disappearance of C=O and N-H stretches. Appearance of ~1620 (C=N stretch of imine). Disappearance of the carbonyl stretching frequency (1639 cm-1, corresponding to the aldehyde carbonyl).[3]

Table 2: FT-IR Spectroscopic Data

Material UV-Vis Absorption Maximum (λ_max) Fluorescence Emission Maximum (λ_em) Quantum Yield (Φ_F)
Typical Imine-linked COF ~400-500 nm~500-600 nmVaries significantly

Table 3: Photophysical Data (Note: Specific values are highly dependent on the COF structure and solvent)

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound based materials, as well as a conceptual signaling pathway for a fluorescence-based sensor.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization BTA Benzene-1,3,5- tricarbaldehyde Reaction Condensation Reaction (e.g., Solvothermal) BTA->Reaction Linker Amine Linker Linker->Reaction COF Covalent Organic Framework (COF) Reaction->COF Formation NMR NMR (¹H, ¹³C, ssNMR) COF->NMR FTIR FT-IR COF->FTIR UVVis UV-Vis COF->UVVis Fluorescence Fluorescence COF->Fluorescence

Caption: Synthesis and Spectroscopic Characterization Workflow.

signaling_pathway COF_sensor Fluorescent COF Interaction COF-Analyte Interaction COF_sensor->Interaction Binding Analyte Analyte Analyte->Interaction Quenching Fluorescence Quenching ('Turn-Off') Interaction->Quenching Energy/Electron Transfer Signal Detectable Signal Quenching->Signal

Caption: 'Turn-Off' Fluorescence Sensing Mechanism.

References

Application Notes and Protocols: Benzene-1,3,5-tricarbaldehyde as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is a versatile organic building block. Its C3 symmetry makes it an ideal candidate for the construction of porous crystalline materials. While it is a primary linker for the synthesis of Covalent Organic Frameworks (COFs) through imine condensation reactions, its role in Metal-Organic Frameworks (MOFs) is more nuanced.[1][2] The aldehyde functional groups are not as commonly used for direct coordination with metal ions as carboxylates are.

However, this compound serves as a crucial precursor in two main pathways for MOF synthesis:

  • As a precursor to a modified linker: The aldehyde groups can be reacted to form more complex organic linkers that are then used in MOF synthesis. A prime example is the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), where the aldehyde is the starting material for creating a nitrogen-rich linker suitable for coordinating with metal ions.[3][4]

  • As a precursor to a carboxylate linker: The aldehyde groups can be oxidized to carboxylic acid groups, yielding benzene-1,3,5-tricarboxylic acid (H₃BTC or trimesic acid).[2] H₃BTC is one of the most widely used linkers in MOF chemistry, forming iconic structures such as HKUST-1.

These application notes will provide detailed protocols and data for the synthesis and characterization of MOFs derived from this compound through these two pathways.

Data Presentation

The following tables summarize the key properties of MOFs synthesized from linkers derived from this compound.

Table 1: Properties of TIBM-based MOFs (derived from this compound) [3][4]

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar)CO₂/N₂ Selectivity
TIBM-AlAl³⁺7800.340.3-1.52.135
TIBM-CrCr³⁺5420.250.3-1.51.610
TIBM-CuCu²⁺12510.580.3-1.53.653

Table 2: Properties of HKUST-1 (derived from Benzene-1,3,5-tricarboxylic acid)

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
HKUST-1Cu²⁺1350 - 17920.78 - 0.82~240[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) Linker

This protocol describes the synthesis of the TIBM linker from this compound.

Materials:

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add a stoichiometric excess of o-phenylenediamine to the solution.

  • Heat the reaction mixture under reflux for 24 hours.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid product by filtration and wash thoroughly with methanol.

  • Recrystallize the crude product from methanol to obtain the pure TIBM linker as a pale yellow solid.

Protocol 2: Synthesis of TIBM-based MOFs (TIBM-Al, TIBM-Cr, TIBM-Cu)

This protocol outlines the solvothermal synthesis of TIBM-based MOFs.[3][4]

Materials:

  • TIBM linker

  • Aluminum chloride (AlCl₃) for TIBM-Al

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) for TIBM-Cr

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) for TIBM-Cu

  • Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • In a Teflon-lined autoclave, dissolve the respective metal salt (e.g., CuCl₂·2H₂O for TIBM-Cu) in a mixture of DMF and ethanol.

  • Add the TIBM linker to the solution and stir until a homogeneous mixture is obtained.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a crystalline product will have formed.

  • Collect the crystals by filtration, wash with fresh DMF and then with ethanol.

  • Dry the product under vacuum at 150 °C for 12 hours to activate the MOF.

Protocol 3: Synthesis of HKUST-1 from Benzene-1,3,5-tricarboxylic acid

This protocol describes a common method for the synthesis of HKUST-1.

Materials:

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve copper(II) nitrate trihydrate in deionized water.

  • In a separate container, dissolve benzene-1,3,5-tricarboxylic acid in a 1:1 mixture of ethanol and deionized water.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, blue crystals of HKUST-1 will have formed.

  • Collect the crystals by filtration and wash with a 1:1 ethanol/water mixture.

  • Dry the product in a vacuum oven at 120 °C for 12 hours.

Visualizations

Synthesis_of_TIBM_Linker Synthesis of TIBM Linker from this compound BTA This compound Reflux Reflux @ High Temp. BTA->Reflux OPD o-Phenylenediamine OPD->Reflux DMF DMF (Solvent) DMF->Reflux TIBM TIBM Linker Reflux->TIBM Condensation Reaction

Caption: Synthesis of the TIBM linker.

TIBM_MOF_Synthesis General Workflow for TIBM-MOF Synthesis TIBM TIBM Linker Solvothermal Solvothermal Reaction (120°C, 72h) TIBM->Solvothermal MetalSalt Metal Salt (Cu, Cr, or Al) MetalSalt->Solvothermal Solvent DMF/Ethanol Solvent->Solvothermal MOF TIBM-MOF Crystals Solvothermal->MOF Activation Activation (Vacuum, 150°C) MOF->Activation ActiveMOF Activated Porous MOF Activation->ActiveMOF

Caption: TIBM-MOF synthesis workflow.

BTA_to_H3BTC_MOF Relationship between this compound and H3BTC in MOF Synthesis BTA This compound Oxidation Oxidation BTA->Oxidation H3BTC Benzene-1,3,5-tricarboxylic Acid (H3BTC) Oxidation->H3BTC MOF_Synth MOF Synthesis H3BTC->MOF_Synth MOF e.g., HKUST-1 MOF_Synth->MOF

Caption: BTA to H3BTC MOF pathway.

References

Application Notes & Protocols: Synthesis of Imine-Linked Covalent Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designed structures, high stability, large surface areas, and tunable porosity make them highly promising materials for a variety of applications, including gas storage, catalysis, and sensing.[2][3] Among the different types of COFs, those with imine linkages are particularly noteworthy due to their high chemical stability compared to other linkages like boronic esters.[1] The synthesis of imine-linked COFs typically involves a Schiff base condensation reaction between multitopic amines and aldehydes.[2] This reversible reaction allows for "error-correction" during the crystallization process, leading to highly ordered structures.[4]

These properties, combined with their inherent biocompatibility, have positioned imine-linked COFs as exceptional candidates for drug delivery systems.[5] The porous structure can be tailored to encapsulate a wide range of therapeutic molecules, from small-molecule drugs to larger biologics.[3] Furthermore, the chemical nature of the imine bond can be exploited for pH-responsive drug release, allowing for targeted delivery to the acidic microenvironments of tumors or specific cellular compartments.[3][6] This document provides detailed protocols for the synthesis, characterization, and application of imine-linked COFs in drug delivery.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Imine-Linked COFs

This is the most common method for synthesizing high-quality, crystalline COFs. The reaction is carried out in a sealed vessel at elevated temperatures.

1. Materials:

  • Aldehyde monomer (e.g., 1,3,5-Triformylbenzene, TFB)

  • Amine monomer (e.g., o-Dianisidine or 3,3′-dimethoxybenzidine, DMB)

  • Solvent system (e.g., 1,4-dioxane (B91453)/mesitylene mixture)

  • Acid catalyst (e.g., 3M or 6M Acetic Acid)

  • Washing solvents (e.g., Tetrahydrofuran (THF), Acetone)

  • Pyrex tube or autoclave

2. Procedure:

  • In a Pyrex tube, add the aldehyde monomer (e.g., 1,3,5-triformylbenzene, 50 mg, 1 eq.) and the amine monomer (e.g., 3,3′-dimethoxybenzidine, 112 mg, 1.5 eq.).[7]

  • Add the solvent system, for instance, a mixture of 1,4-dioxane (3 mL) and an aqueous solution of 3M acetic acid (0.6 mL).[7]

  • The tube is flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • Place the sealed tube in an oven preheated to 120 °C and heat for 3-5 days.[3][6]

  • After cooling to room temperature, the precipitate is collected by centrifugation.

  • Wash the collected solid sequentially with THF and acetone (B3395972) to remove any unreacted monomers and oligomers.[7]

  • Dry the final product, a yellow powder, in an oven at 80-150 °C for 12-24 hours.[7]

Protocol 2: Ambient Aqueous Synthesis of Imine-Linked COFs

A greener and more rapid alternative to solvothermal methods, avoiding toxic organic solvents and high temperatures.[2]

1. Materials:

  • Aldehyde monomer (e.g., 1,3,5-triformylbenzene, TFB)

  • Amine monomer (e.g., 1,4-diaminobenzene, DB)

  • Acetic acid

  • Deionized water

2. Procedure:

  • Preactivate the aldehyde monomer by preparing a suspension of TFB in an aqueous solution of acetic acid.[2][8]

  • In a separate vial, prepare a solution of the amine monomer (DB) in deionized water.[8]

  • Add the aqueous amine solution to the aldehyde suspension and stir vigorously at room temperature.[2]

  • A crystalline, porous COF product forms rapidly, often within minutes to a few hours.[2]

  • Collect the product by filtration or centrifugation.

  • Wash the product thoroughly with water and an organic solvent like acetone to remove impurities.

  • Dry the COF product under vacuum. This method can yield highly crystalline COFs with high surface areas in a significantly shorter time (e.g., 2 hours) and with high yields (e.g., 83.7%).[2]

Protocol 3: Drug Loading into COFs

This protocol describes the process of loading a therapeutic agent into the porous network of the COF.

1. Materials:

  • Synthesized imine-linked COF

  • Drug (e.g., Gemcitabine, Doxorubicin, 5-Fluorouracil)

  • Solvent (e.g., Deionized water, Hexane)

2. Procedure (Example with Gemcitabine):

  • Add the synthesized COF (e.g., 60 mg) and the drug, Gemcitabine (30 mg), to 4 mL of deionized water.[6]

  • Vortex the mixture for 10-15 minutes to ensure thorough dispersion.[6]

  • Stir the suspension at 350 rpm for 72 hours at room temperature.[6]

  • Collect the drug-loaded COF (COF-Gem) by centrifugation.[6]

  • Wash the precipitate with distilled water to remove any surface-adsorbed drug.[6]

  • Dry the final COF-Gem product at 50 °C for 12 hours.[6]

3. Determination of Loading Capacity:

  • Suspend a known weight of the drug-loaded COF (e.g., 10 mg) in a specific volume of solvent (e.g., 1 mL of MQ water).[6][7]

  • Vortex and sonicate the mixture for approximately 20 minutes to release the drug.[6][7]

  • Centrifuge the sample at high speed (e.g., 15,000 rpm) to pellet the COF.[6][7]

  • Analyze the supernatant using UV-Vis spectrophotometry or HPLC to determine the concentration of the released drug.

  • Calculate the drug loading capacity using the following formula: Loading Capacity (μg/mg) = (Mass of drug in COF / Mass of drug-loaded COF)

Protocol 4: In Vitro Drug Release Study

This protocol evaluates the release profile of the drug from the COF carrier, often under different pH conditions to simulate physiological and tumor environments.

1. Materials:

  • Drug-loaded COF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0-5.4 for endosomal/tumor conditions)

  • Dialysis bags

  • Incubator or water bath at 37 °C

2. Procedure:

  • Place a known amount of the drug-loaded COF (e.g., 2 mg/mL suspension) into a dialysis bag.[9]

  • Immerse the sealed dialysis bag in a larger volume of PBS (e.g., 24 mL) at either pH 7.4 or pH 5.4.[9]

  • Maintain the setup at 37 °C with gentle shaking.[10]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium.[10]

  • Replenish the release medium with an equal volume of fresh PBS to maintain sink conditions.[10]

  • Determine the concentration of the released drug in the withdrawn samples using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (e.g., 490 nm for Doxorubicin).[9]

  • Calculate the cumulative percentage of drug release over time. Studies often show a pH-dependent release, with significantly higher release rates in acidic conditions, which is advantageous for targeted cancer therapy.[6]

Visualized Workflows and Pathways

G cluster_synthesis COF Synthesis Workflow Monomers Select Monomers (Aldehyde + Amine) Reaction Reaction Setup (Solvent + Catalyst) Monomers->Reaction Heating Heating & Crystallization (e.g., 120°C, 3 days) Reaction->Heating Collection Product Collection (Centrifugation) Heating->Collection Washing Washing (THF, Acetone) Collection->Washing Drying Drying (Vacuum Oven) Washing->Drying PureCOF Pure Imine-Linked COF Drying->PureCOF

Caption: General workflow for the solvothermal synthesis of imine-linked COFs.

G cluster_drug Drug Loading and Release Workflow PureCOF Pure COF Loading Loading (Stirring for 72h) PureCOF->Loading Drug Therapeutic Drug Drug->Loading Washing Washing & Drying Loading->Washing LoadedCOF Drug-Loaded COF Washing->LoadedCOF Release In Vitro Release (Dialysis, 37°C) LoadedCOF->Release pH74 pH 7.4 Buffer (Physiological) Release->pH74 pH50 pH 5.0 Buffer (Tumor/Endosomal) Release->pH50 Analysis Analysis (UV-Vis Spec.) pH74->Analysis pH50->Analysis

Caption: Workflow for drug loading and subsequent pH-dependent in vitro release studies.

G cluster_char COF Characterization Pathway cluster_structure Structural Analysis cluster_cryst Crystallinity & Morphology cluster_prop Physical Properties SynthesizedCOF Synthesized COF FTIR FTIR SynthesizedCOF->FTIR NMR Solid-State NMR SynthesizedCOF->NMR XRD PXRD SynthesizedCOF->XRD SEM SEM SynthesizedCOF->SEM TEM TEM SynthesizedCOF->TEM TGA TGA SynthesizedCOF->TGA BET N2 Adsorption (BET) SynthesizedCOF->BET Bonding Confirms Imine Bond Formation FTIR->Bonding NMR->Bonding Cryst Confirms Crystalline Structure & Morphology XRD->Cryst SEM->Cryst TEM->Cryst Props Determines Thermal Stability, Surface Area & Porosity TGA->Props BET->Props

Caption: Logical pathway for the comprehensive characterization of synthesized COFs.

Data Presentation: Summary of Synthesis and Application Data

Table 1: Comparison of Synthesis Methods for Imine-Linked COFs

Synthesis MethodMonomersSolvents / AdditivesTemperature (°C)TimeYield (%)BET Surface Area (m²/g)Reference
SolvothermalTFB + o-Dianisidine1,4-dioxane, 3M Acetic Acid1203 days~90%-[6]
SolvothermalTFB + TAPBMesitylene, Dioxane, 6M Acetic Acid1205 days--[3]
Ambient AqueousTFB + TAPBWater, Acetic AcidRoom Temp2 hours83.7%771[2]
MechanochemicalVariousLiquid AdditivesRoom Temp1 hour-up to 1387[11]
Supercritical CO₂TFB + p-phenylenediamineDMF, Acetic Acid, scCO₂606 hours--[12]

TFB: 1,3,5-Triformylbenzene; TAPB: 1,3,5-tris(4-aminophenyl)benzene

Table 2: Characterization and Drug Delivery Performance of Imine-Linked COFs

COF SystemDrugLoading CapacityRelease ConditionKey FindingsCytotoxicity (IC₅₀)Reference
TFB + o-Dianisidine COFGemcitabine30 µg/mgpH 5.0 vs 7.4pH-dependent release, higher at acidic pH.8.1 µM (MIA-PaCa-2), 6.0 µM (PANC-1)[6]
TFB + DMB COFCarboplatin31.32%-High drug loading capacity demonstrated.-[7]
APB-COFDoxorubicin-pH 5.4 vs 7.4pH-dependent sustained release.Effective against Mda-mb231 breast cancer cells.[3]
PI-2-COF / PI-3-COF5-FU, Captopril, Ibuprofen-pH 7.4Showed sustained release and excellent biocompatibility.-[3][9]

DMB: 3,3′-dimethoxybenzidine; APB-COF: A specific imine-linked COF from the reference.

References

Application Notes and Protocols: Benzene-1,3,5-tricarbaldehyde in the Formation of Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of porous organic polymers (POPs) derived from benzene-1,3,5-tricarbaldehyde. This versatile C3-symmetric building block is instrumental in the construction of highly ordered and porous materials, such as Covalent Organic Frameworks (COFs), with significant potential in gas storage, catalysis, and drug delivery.

Introduction

This compound, also known as 1,3,5-triformylbenzene, is a key aromatic aldehyde monomer used in the bottom-up synthesis of porous organic polymers. Its three aldehyde functional groups, positioned at 120-degree angles on a central benzene (B151609) ring, enable the formation of extended, highly ordered, and porous two-dimensional or three-dimensional networks through condensation reactions with multidentate amine or hydrazide linkers. The resulting POPs, particularly COFs, are characterized by their high surface areas, tunable pore sizes, and exceptional chemical and thermal stability. These properties make them highly attractive for a range of applications, which will be detailed in this document.

Data Presentation: Properties of this compound Based POPs

The following tables summarize the key quantitative data for representative POPs synthesized from this compound, facilitating a comparative analysis of their physical and performance characteristics.

Table 1: Physicochemical Properties of Selected POPs

Polymer NameCo-monomerLinkage TypeBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)
COF-LZU1p-Phenylenediamine (B122844)Imine200-500[1]1.2[1][2]~310[1]
COF-422,5-Diethoxyterephthalohydrazide (B2763183)Hydrazone---
Melamine-based POPMelamineImine---
PA-11,3,5-Benzenetricarbonyl trichloride (B1173362) & MelamineAmide---

Table 2: Performance Metrics in Specific Applications

Polymer NameApplicationPerformance MetricValue
Pd/COF-LZU1Suzuki-Miyaura CouplingProduct Yield96-98%[3]
Melamine-based POPCO₂ CaptureCO₂ Uptake (295 K, 1 atm)~44 cm³/g[4]
PA-1CO₂ CaptureCO₂ Uptake (273 K, 1 bar)2.99 cm³/g (0.134 mmol/g)[3][5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key POPs derived from this compound and their subsequent application.

Protocol 1: Synthesis of COF-LZU1 (Imine-linked COF)

COF-LZU1 is a well-studied imine-linked COF synthesized from this compound and p-phenylenediamine.[2][6] Two common methods for its synthesis are presented below.

Method A: Solvothermal Synthesis [1]

  • Reagents and Materials:

  • Procedure:

    • In a Pyrex tube, combine this compound and p-phenylenediamine in a 1:1.5 molar ratio.

    • Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.

    • Add aqueous acetic acid (6 M) as a catalyst.

    • Flash-freeze the tube in liquid nitrogen, evacuate to a pressure of <100 mTorr, and flame-seal the tube.

    • Heat the sealed tube in an oven at 120 °C for 72 hours.

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the product thoroughly with anhydrous acetone (B3395972) and then with anhydrous tetrahydrofuran.

    • Dry the final product under vacuum at 120 °C to yield COF-LZU1 as a yellow powder.

Method B: Synthesis in Supercritical CO₂ [6]

  • Reagents and Materials:

    • This compound

    • p-Phenylenediamine

    • N,N-Dimethylformamide (DMF)

    • Acetic Acid (HAc)

    • High-pressure reactor with supercritical CO₂ capabilities

  • Procedure:

    • Place this compound and p-phenylenediamine (molar ratio 1:1.5) in the high-pressure reactor.

    • Add DMF as a co-solvent and acetic acid as a catalyst (volume ratio of HAc to DMF of 1:1).

    • Pressurize the reactor with CO₂ to 20 MPa.

    • Heat the reactor to 60 °C and maintain these conditions for 6 hours.

    • After the reaction, slowly depressurize the reactor and collect the solid product.

    • Wash the product with fresh DMF and then with acetone.

    • Dry the product under vacuum.

Protocol 2: Synthesis of COF-42 (Hydrazone-linked COF)

COF-42 is a hydrazone-linked COF known for its stability.[7]

  • Reagents and Materials:

    • This compound

    • 2,5-Diethoxyterephthalohydrazide

    • Anhydrous 1,4-Dioxane

    • Anhydrous Mesitylene

    • 6 M Aqueous Acetic Acid

    • Pyrex tube

  • Procedure:

    • In a Pyrex tube, add this compound (5 mg, 44 µmol) and 2,5-diethoxyterephthalohydrazide (18 mg, 65 µmol).[7]

    • Add a solvent mixture of anhydrous dioxane (250 µL) and mesitylene (750 µL).[7]

    • Sonicate the mixture for 15 minutes.

    • Add 100 µL of 6 M aqueous acetic acid.[7]

    • Freeze the tube in liquid nitrogen, evacuate, and seal under vacuum.

    • Heat the sealed tube at 120 °C for 72 hours.

    • Collect the resulting solid by filtration, wash with anhydrous acetone, and dry under vacuum.

Protocol 3: Post-Synthetic Modification of COF-LZU1 with Palladium for Catalysis

This protocol describes the loading of palladium onto COF-LZU1 to create a heterogeneous catalyst.[3]

  • Reagents and Materials:

    • As-synthesized COF-LZU1

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend COF-LZU1 in anhydrous THF.

    • Add a solution of Pd(OAc)₂ in THF to the COF-LZU1 suspension.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the solid by filtration.

    • Wash the Pd/COF-LZU1 catalyst thoroughly with fresh THF to remove any unreacted palladium acetate.

    • Dry the catalyst under vacuum.

Protocol 4: Application of Pd/COF-LZU1 in Suzuki-Miyaura Coupling Reaction

This protocol details the use of the prepared Pd/COF-LZU1 as a heterogeneous catalyst.[8][9]

  • Reagents and Materials:

    • Pd/COF-LZU1 catalyst

    • Aryl halide (e.g., bromobenzene)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • In a reaction flask, combine the aryl halide, arylboronic acid, and base.

    • Add the Pd/COF-LZU1 catalyst.

    • Add the solvent mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Recover the Pd/COF-LZU1 catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 5: CO₂ Adsorption Measurement

This protocol outlines the general procedure for evaluating the CO₂ capture performance of the synthesized POPs.[4]

  • Apparatus:

    • Volumetric gas adsorption analyzer

  • Procedure:

    • Activation: Place a known mass of the POP sample in a sample tube and degas under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules and moisture from the pores.

    • Measurement: After activation and cooling to the analysis temperature (e.g., 273 K or 298 K), introduce high-purity CO₂ gas into the sample tube in a stepwise manner.

    • Allow the sample to equilibrate at each pressure point and record the amount of gas adsorbed.

    • Construct the CO₂ adsorption isotherm by plotting the amount of gas adsorbed versus pressure.

    • The CO₂ uptake capacity at a specific pressure (e.g., 1 bar) can be determined from the isotherm.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship in the formation of porous organic polymers from this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Product BTA This compound Reaction Condensation Reaction (e.g., Solvothermal, Microwave) BTA->Reaction Amine Linker (e.g., Diamine, Hydrazide) Amine->Reaction Purification Washing & Purification Reaction->Purification Crude Product Activation Activation (Vacuum, Heat) Purification->Activation POP Porous Organic Polymer (e.g., COF-LZU1, COF-42) Activation->POP

Caption: General workflow for the synthesis of porous organic polymers.

Logical_Relationship Monomer This compound (Trigonal Node) Reaction_Type Reaction Type (e.g., Imine, Hydrazone formation) Monomer->Reaction_Type Linker Linker Molecule (e.g., Linear Diamine) Linker->Reaction_Type Polymer_Structure Resulting Polymer Structure (e.g., 2D hexagonal lattice) Reaction_Type->Polymer_Structure determines Properties Material Properties (Porosity, Surface Area, Stability) Polymer_Structure->Properties influences Applications Potential Applications (Gas Storage, Catalysis, Drug Delivery) Properties->Applications enables

References

Application Notes and Protocols: 1,3,5-Triformylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triformylbenzene (TFB), a C3-symmetric aromatic aldehyde, has emerged as a crucial building block in the field of materials science. Its rigid structure and three reactive aldehyde groups, positioned at 120-degree angles, make it an ideal trigonal node for the construction of highly ordered and porous crystalline materials. This document provides a detailed overview of the applications of TFB in the synthesis of advanced materials, with a primary focus on Covalent Organic Frameworks (COFs). It includes quantitative data on material properties, detailed experimental protocols for their synthesis, and visualizations of synthetic workflows and structural relationships.

Key Applications of 1,3,5-Triformylbenzene-Based Materials

Materials derived from 1,3,5-triformylbenzene exhibit a range of exceptional properties, including high surface areas, tunable porosity, and excellent thermal and chemical stability. These characteristics make them promising candidates for a variety of applications:

  • Gas Storage and Separation: The inherent porosity of COFs synthesized from TFB allows for the selective adsorption and storage of gases. The ability to tailor pore size and functionality by choosing different amine linkers enables the separation of gas mixtures, such as CO2/CH4.

  • Catalysis: The crystalline and porous nature of these frameworks provides a robust platform for heterogeneous catalysis.[1] The precise arrangement of catalytic sites within the ordered structure enhances their efficiency and selectivity.[1]

  • Sensing: The tunable electronic properties and high surface area of TFB-based materials make them suitable for the development of chemical sensors.[1]

  • Drug Delivery: The porous structure of COFs can be utilized to encapsulate and release therapeutic agents in a controlled manner.[2]

Quantitative Data of Materials Derived from 1,3,5-Triformylbenzene

The properties of materials synthesized using 1,3,5-triformylbenzene can be tailored by varying the co-monomer and synthetic conditions. The following table summarizes key quantitative data for several representative COFs.

Material NameCo-monomerSynthesis MethodBET Surface Area (m²/g)Pore Size (nm)CO₂ Uptake (mmol/g)Reference
COF-LZU1 1,4-PhenylenediamineSolvothermal~5001.2-[3][4]
COF-LZU1 (Microwave) 1,4-PhenylenediamineMicrowave-assisted---[1]
TFB-BD-CH₃ (Microwave) 3,3'-DimethylbenzidineMicrowave-assisted---[5]
TFB-BD-OCH₃ (Microwave) 3,3'-DimethoxybenzidineMicrowave-assisted---[5]
TFB-DB COF 2,6-Diaminobenzo[1,2-b:4,5-b']dithiopheneSolvothermal---[1]
TFB-BD COF Benzidine (B372746)Solvothermal---[1]
HHU-COF-1 1,3,5-Tris-(4-aminophenyl)triazine (TAPT) & 4,4'-BiphenyldicarboxaldehydeSolvothermal2352-1.08[3]
HHU-COF-2 (Fluorinated) 1,3,5-Tris-(4-aminophenyl)triazine (TAPT) & 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarboxaldehydeSolvothermal1356-1.74[3]
TRITER-1 1,3,5-Tris-(4-aminophenyl)triazine (TAPT)Solvothermal716--[3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-LZU1

This protocol describes the synthesis of the imine-linked COF-LZU1 from 1,3,5-triformylbenzene and 1,4-phenylenediamine via a solvothermal method.[3][6]

Materials:

  • 1,3,5-Triformylbenzene (TFB)

  • 1,4-Phenylenediamine (p-phenylenediamine)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (HAc)

  • Tetrahydrofuran (THF)

  • Ethanol (B145695)

  • Schlenk tube or pressure vessel

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk tube, add 1,3,5-triformylbenzene (1 mmol, 162.1 mg) and 1,4-phenylenediamine (1.5 mmol, 162.2 mg).

  • Solvent Addition: Add a mixture of DMF and an appropriate co-solvent. The original synthesis of COF-LZU1 often uses a mixture of mesitylene (B46885) and dioxane. For a modified procedure in supercritical CO₂, DMF is used as a co-solvent.[6]

  • Catalyst Addition: Add a specific volume of acetic acid as a catalyst. The amount of acetic acid can influence the morphology of the final product.[6]

  • Degassing: The mixture is degassed by three freeze-pump-thaw cycles to remove dissolved gases.

  • Reaction: The sealed Schlenk tube is placed in a preheated oven at 120 °C for three days.

  • Work-up and Purification:

    • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

    • The crude product is washed thoroughly with THF and ethanol to remove any unreacted monomers and solvent.

    • Further purification is carried out by Soxhlet extraction with THF and ethanol, each for 24 hours.[3]

  • Drying: The purified COF-LZU1 is dried under vacuum at an elevated temperature (e.g., 120 °C) to obtain a fine powder.

Characterization:

The synthesized COF-LZU1 should be characterized using the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds and the disappearance of aldehyde and amine starting materials.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the COF.

Protocol 2: Microwave-Assisted Synthesis of Imine-Linked COFs

This protocol provides a general and rapid method for synthesizing imine-linked COFs using microwave irradiation, significantly reducing the reaction time compared to conventional solvothermal methods.[1][5][7]

Materials:

  • 1,3,5-Triformylbenzene (TFB)

  • Substituted Benzidine Derivative (e.g., 3,3'-dimethylbenzidine or 3,3'-dimethoxybenzidine)

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Microwave reactor

Procedure:

  • Monomer Solution: In a microwave reaction vessel, dissolve 1,3,5-triformylbenzene and the chosen benzidine derivative in ethanol.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid to the solution.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the temperature to 120 °C and the reaction time to 30-60 minutes.[5][7]

  • Work-up and Purification:

    • After the reaction is complete and the vessel has cooled, collect the precipitate by filtration.

    • Wash the product with fresh ethanol to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the resulting COF powder in a vacuum oven.

Characterization:

The characterization of the microwave-synthesized COF should follow the same procedures as outlined in Protocol 1 (PXRD, FTIR, BET, TGA, SEM/TEM).

Visualizations

Synthesis Workflow for Imine-Linked COFs

The following diagram illustrates the general workflow for the synthesis of imine-linked Covalent Organic Frameworks (COFs) from 1,3,5-triformylbenzene and an amine linker.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product cluster_characterization Characterization TFB 1,3,5-Triformylbenzene (TFB) Mixing Mixing in Solvent + Catalyst TFB->Mixing Amine Amine Linker (e.g., 1,4-Phenylenediamine) Amine->Mixing Reaction Reaction (Solvothermal or Microwave) Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying under Vacuum Washing->Drying COF Covalent Organic Framework (COF) Drying->COF PXRD PXRD COF->PXRD FTIR FTIR COF->FTIR BET BET COF->BET TGA TGA COF->TGA SEM_TEM SEM/TEM COF->SEM_TEM

Caption: General workflow for the synthesis and characterization of COFs.

Logical Relationship between Building Blocks and COF Structure

This diagram illustrates the condensation reaction between the trigonal 1,3,5-triformylbenzene and a linear diamine linker to form a 2D hexagonal COF network.

G cluster_building_blocks Building Blocks cluster_reaction Condensation Reaction cluster_cof_structure Resulting COF Structure TFB 1,3,5-Triformylbenzene (Trigonal Node) Plus + Diamine Diamine Linker (Linear) COF_Network 2D Hexagonal Network with Porous Channels Plus->COF_Network - H₂O

Caption: Formation of a 2D COF from trigonal and linear building blocks.

References

Application Notes and Protocols: The Role of Benzene-1,3,5-tricarbaldehyde in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene (TFB), is a highly versatile C3-symmetric building block in supramolecular chemistry and materials science.[1] Its three aldehyde functional groups, positioned symmetrically on a central benzene (B151609) ring, make it an ideal candidate for the construction of well-defined, ordered supramolecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Covalent Organic Frameworks (COFs), dynamic covalent polymers, and other supramolecular assemblies.

The primary utility of this compound lies in its ability to undergo condensation reactions, particularly with primary amines, to form stable imine (Schiff base) linkages.[1] This reaction is the cornerstone of the synthesis of a wide range of imine-linked COFs, which are crystalline porous polymers with applications in gas storage and separation, catalysis, and sensing.[1][2][3] Furthermore, the aldehyde moieties can be transformed into other functional groups, such as amides, leading to the formation of Benzene-1,3,5-tricarboxamides (BTAs). BTAs are known to self-assemble into non-covalent, fibrous supramolecular polymers through hydrogen bonding interactions, which have potential applications in biomaterials.[1][4]

Key Applications

  • Covalent Organic Frameworks (COFs): this compound is a key monomer for the synthesis of 2D and 3D COFs with tunable porosity and high surface area.[1][3]

  • Dynamic Covalent Chemistry: The reversible nature of the imine bond formation allows for the creation of dynamic materials that can self-heal or respond to external stimuli.[5]

  • Supramolecular Polymers: Through conversion to BTAs, it serves as a core for the self-assembly of well-defined, one-dimensional nanostructures.[6][7][8]

  • Heterogeneous Catalysis: COFs synthesized from this compound can act as robust platforms for catalytic active sites.[1]

  • Gas Storage and Separation: The porous nature of COFs derived from this molecule makes them promising materials for the capture and separation of gases like CO2.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H6O3[1][9][10]
Molecular Weight162.14 g/mol [1][9][10]
AppearanceWhite to almost white powder or crystal[1]
Melting Point~167 °C[1]
Synonyms1,3,5-Triformylbenzene, TFB, BTA, BTC[9][10]

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservablesReference
¹H NMR (CDCl₃)Aldehyde protons: δ 10.15 - 10.21 ppm (singlet)Aromatic protons: δ 8.40 - 8.63 ppm (singlet)[1][11]
¹³C NMR (CDCl₃)Carbonyl carbons: ~δ 191.2 ppm[11]
FTIRC=O stretch: 1680-1693 cm⁻¹ (strong)Aldehydic C-H stretch: ~2800 cm⁻¹[11]
Mass SpectrometryMolecular ion peak corresponding to the molecular weight (162.14 g/mol )[11]

Table 3: Examples of COFs Synthesized from this compound

COF NameLinkerSynthesis MethodYieldApplicationsReference
COF-LZU11,4-PhenylenediamineSolvothermal-Catalysis, Gas Storage[1]
COF-422,5-DiethoxyterephthalohydrazideSolvothermal--[1]
Imine-based COF2,5-Dimethyl-1,4-phenylenediamineMechanochemical (milling)85-98%-[1]
COF LZU-11,3,5-Triformylbenzene (TFB) and p-phenylenediamineMicrowave-assisted--[1]
HHU-COF-1Biphenyl-4,4'-diamineSolvothermal84-90%CO2/CH4 Separation[12]

Experimental Protocols

Protocol 1: Synthesis of an Imine-Linked Covalent Organic Framework (COF-LZU1) via Solvothermal Method

This protocol describes the synthesis of COF-LZU1 through the condensation of this compound and 1,4-phenylenediamine.[1]

Materials:

Procedure:

  • In a Pyrex tube, add this compound and 1,4-phenylenediamine in a 1:1.5 molar ratio.

  • Add a mixture of mesitylene and dioxane (1:1 v/v) as the solvent.

  • Add a catalytic amount of 6M aqueous acetic acid.

  • Flash freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube at 120 °C for 3 days.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with anhydrous acetone (B3395972) and tetrahydrofuran (B95107) (THF) to remove any unreacted monomers.

  • Dry the resulting COF powder under vacuum at 80 °C overnight.

Characterization:

  • FTIR: Confirm the formation of the imine bond (C=N stretch) and the disappearance of the aldehyde (C=O stretch) and amine (N-H stretch) peaks.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the framework.

  • Gas Sorption Analysis (BET): To determine the surface area and porosity.

Protocol 2: Microwave-Assisted Synthesis of COF LZU-1

This protocol offers a rapid synthesis of COF LZU-1 using microwave irradiation.[1]

Materials:

  • This compound (TFB)

  • 1,4-Phenylenediamine

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Acetic Acid (catalyst)

Procedure:

  • In a microwave reaction vessel, combine this compound and 1,4-phenylenediamine.

  • Add the solvent mixture and a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120 °C and hold for 30 minutes under microwave irradiation.

  • After cooling, collect the solid product by filtration.

  • Wash the product with a suitable solvent (e.g., acetone) to remove impurities.

  • Dry the final COF product under vacuum.

Protocol 3: Synthesis of Benzene-1,3,5-tricarboxamides (BTAs)

This protocol outlines the conversion of this compound to a BTA derivative, a precursor for non-covalent supramolecular polymers. This is a general two-step process involving oxidation followed by amidation.

Step 1: Oxidation to Benzene-1,3,5-tricarboxylic acid (Trimesic Acid)

  • Dissolve this compound in a suitable solvent (e.g., acetone).

  • Add an oxidizing agent (e.g., potassium permanganate) portion-wise while stirring at room temperature.

  • After the reaction is complete (monitored by TLC), quench the reaction and work up to isolate the crude trimesic acid.

  • Purify the trimesic acid by recrystallization.

Step 2: Amidation to form a BTA

  • Activate the carboxylic acid groups of trimesic acid, for example, by converting them to acyl chlorides using thionyl chloride.

  • React the activated trimesic acid derivative with a primary amine of choice in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).

  • Stir the reaction at room temperature until completion.

  • Isolate and purify the resulting Benzene-1,3,5-tricarboxamide by standard chromatographic techniques or recrystallization.

Visualizations

Supramolecular_Assembly_of_BTAs cluster_monomer BTA Monomer cluster_assembly Self-Assembly cluster_polymer Supramolecular Polymer BTA Benzene-1,3,5- tricarboxamide H_Bond Three-fold H-Bonding BTA->H_Bond Self-assembles via Polymer 1D Fibrous Nanostructure H_Bond->Polymer Forms

Caption: Self-assembly of BTA monomers into a 1D supramolecular polymer.

COF_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_characterization Characterization TFB Benzene-1,3,5- tricarbaldehyde (TFB) Condensation Schiff Base Condensation (Imine Formation) TFB->Condensation Amine Multitopic Amine Linker (e.g., 1,4-Phenylenediamine) Amine->Condensation COF Covalent Organic Framework (COF) Condensation->COF Forms FTIR FTIR COF->FTIR PXRD PXRD COF->PXRD BET BET COF->BET Logical_Relationship_Applications cluster_core Core Molecule cluster_pathways Synthetic Pathways cluster_structures Resulting Structures cluster_applications Applications TFB This compound Imine Imine Condensation TFB->Imine Amide Oxidation & Amidation TFB->Amide COFs Covalent Organic Frameworks (Porous, Crystalline) Imine->COFs BTAs Benzene-1,3,5-tricarboxamides (Self-Assembling) Amide->BTAs Gas Gas Storage/Separation COFs->Gas Catalysis Catalysis COFs->Catalysis Biomaterials Biomaterials BTAs->Biomaterials

References

Application Note: Synthesis of Covalent Organic Frameworks (COFs) Using Benzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed entirely from light elements linked by strong covalent bonds. Their high porosity, thermal stability, and tunable functionality make them promising materials for applications in gas storage, separation, catalysis, and sensing. Benzene-1,3,5-tricarbaldehyde, also known as 1,3,5-triformylbenzene, is a key building block in COF synthesis.[1][2] Its C3-symmetric structure with three reactive aldehyde groups makes it an ideal trigonal monomer for forming two-dimensional (2D) porous networks through condensation reactions.[2] The most common synthetic route involves the Schiff base condensation of this compound with various multitopic amine linkers to form stable imine-linked frameworks.[1][2][3]

This document provides detailed protocols for three common methods for synthesizing imine-linked COFs using this compound: solvothermal synthesis, room-temperature synthesis, and microwave-assisted synthesis.

General Reaction Scheme & Principles

The fundamental reaction for forming these COFs is the condensation between the aldehyde groups of this compound and the amine groups of a linker molecule, resulting in the formation of imine bonds (C=N) and the elimination of water.[4] This reaction is typically catalyzed by an acid, such as acetic acid.[3][5]

G MonomerA This compound (Aldehyde Monomer) Plus + MonomerA->Plus MonomerB Amine Linker (e.g., p-Phenylenediamine) Product Imine-Linked COF (Porous Network) MonomerB->Product Condensation Reversible Reaction Plus->MonomerB Plus2 + Product->Plus2 Water Water Plus2->Water Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->MonomerB  catalyzes

Caption: General Schiff base condensation reaction for COF synthesis.

Experimental Protocols

The choice of synthetic method can influence reaction time, crystallinity, and energy consumption. Below are protocols for three widely used techniques.

Protocol 1: Solvothermal Synthesis

This is the most common method, using high temperatures and sealed reaction vessels to promote the formation of highly crystalline COFs. The slow, reversible reaction conditions allow for "error-checking" and the growth of well-ordered frameworks.

Materials:

  • This compound (TFB)

  • 1,4-Phenylenediamine (DB)

  • Solvent mixture: e.g., Mesitylene (B46885) and Dioxane (1:1 v/v)

  • Catalyst: 6 M Acetic Acid

  • Pyrex tube

  • Washing solvents: Tetrahydrofuran (THF), Acetone (B3395972)

Procedure:

  • In a Pyrex tube, add this compound (e.g., 0.64 mmol) and 1,4-Phenylenediamine (e.g., 0.96 mmol).

  • Add the solvent mixture (e.g., 5 mL of mesitylene and 5 mL of dioxane).

  • Add the aqueous acetic acid catalyst (e.g., 1 mL of 6 M solution).[5]

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.[5]

  • Attach the tube to a vacuum line, perform three freeze-pump-thaw cycles to degas the mixture, and flame-seal the tube under vacuum.[6]

  • Heat the sealed tube in an oven at 120 °C for 3 days.[5][6] A colored precipitate should form.

  • After cooling to room temperature, open the tube carefully. Collect the solid product by filtration.

  • Wash the product thoroughly with THF and acetone to remove unreacted monomers and catalyst.

  • Purify the product by Soxhlet extraction, typically with THF and then ethanol, each for 24 hours.[6]

  • Dry the purified COF powder under vacuum at a moderate temperature (e.g., 120 °C) overnight to "activate" the pores.

Protocol 2: Room-Temperature Aqueous Synthesis

This method offers a more energy-efficient and environmentally friendly alternative to solvothermal synthesis, avoiding the need for high temperatures and organic solvents.[2]

Materials:

  • This compound (TFB)

  • 1,4-Diaminebenzene (DB)

  • Acetic Acid (glacial)

  • Deionized (DI) Water

  • 20 mL glass vials

  • Washing solvents: DI Water, Acetone

Procedure:

  • Prepare two separate solutions in 20 mL glass vials.

    • Solution A: Dissolve this compound (104 mg, 0.64 mmol) in 4 mL of acetic acid.[7]

    • Solution B: Dissolve 1,4-Diaminebenzene (104 mg, 0.96 mmol) in 4 mL of DI water.[7]

  • Stir both solutions at room temperature (approx. 22 °C) for 30 minutes to ensure complete dissolution or homogeneous suspension.[7]

  • Rapidly pour Solution A into Solution B while stirring vigorously.[7] A precipitate should form immediately.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the collected powder sequentially with copious amounts of DI water and acetone to remove any residual starting materials and acetic acid.

  • Dry the final product in a vacuum oven at 80-100 °C overnight.

Protocol 3: Microwave-Assisted Synthesis (MAS)

MAS utilizes microwave irradiation for rapid and uniform heating, dramatically reducing reaction times from days to minutes or hours.[2]

Materials:

  • This compound (TFB)

  • 1,4-Phenylenediamine

  • Solvent: e.g., a mixture of o-dichlorobenzene and n-butanol

  • Catalyst: Acetic Acid

  • Microwave synthesis vial (10 mL) with a stirrer bar

Procedure:

  • Place this compound and 1,4-Phenylenediamine into the microwave synthesis vial.

  • Add the solvent and a catalytic amount of acetic acid.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor.

  • Set the reaction conditions. For example, for COF-LZU-1, a temperature of 120 °C for 30 minutes can be effective.[2]

  • After the reaction is complete and the vial has cooled, collect the precipitate by filtration.

  • Wash the product with appropriate solvents (e.g., acetone, THF).

  • Dry the COF powder under vacuum.

Experimental Workflow and Data

A typical workflow for COF synthesis, from preparation to characterization, is outlined below.

G prep 1. Monomer Prep (Weighing & Dissolving) setup 2. Reaction Setup (Mixing, Sonication, Sealing) prep->setup reaction 3. Reaction (Heating / Stirring / Microwave) setup->reaction isolation 4. Product Isolation (Cooling & Filtration) reaction->isolation purify 5. Purification (Solvent Wash & Soxhlet) isolation->purify activate 6. Activation (Drying under Vacuum) purify->activate char 7. Characterization (PXRD, SEM, N2 Sorption) activate->char

Caption: Standard experimental workflow for COF synthesis and analysis.

Table 1: Common Reactants for COF Synthesis
RoleCompound NameAbbreviationMolar Ratio (Aldehyde:Amine)
Aldehyde Monomer This compoundTFB2
Amine Linker 1,4-PhenylenediamineDB / Pa3
Amine Linker BenzidineBD3
Amine Linker 1,3,5-Tris(4-aminophenyl)benzeneTAPB2
Amine Linker 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianilineTAPT2

Note: Molar ratios are based on the stoichiometry of aldehyde to amine functional groups (3:2 for C3+C2 symmetry, and 3:3 or 1:1 for C3+C3 symmetry).

Table 2: Comparison of Synthesis Conditions and Typical Outcomes
ParameterSolvothermal SynthesisRoom-Temperature SynthesisMicrowave-Assisted Synthesis
Temperature 120 °C~22 °C120 °C
Time 3 days[5]24 hours[7]30 minutes[2]
Pressure High (Sealed vessel)AmbientHigh (Sealed vessel)
Typical Solvents Mesitylene, Dioxane, o-DCB[5]Acetic Acid, Water[7]o-DCB, n-Butanol
Energy Input HighLowModerate (High power, short time)
Product Crystallinity HighModerate to High[2]Good
Typical BET Surface Area 600 - 2400 m²/g[6]Can be comparable to solvothermal[2]Good
Key Advantage High crystallinityGreen, simple setupExtremely rapid

Note: Brunauer–Emmett–Teller (BET) surface area is a key metric for porosity and can vary significantly based on the specific linkers used and the completeness of the activation process.

References

Troubleshooting & Optimization

Technical Support Center: Benzene-1,3,5-tricarbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of benzene-1,3,5-tricarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. However, typical impurities include:

  • Partially oxidized intermediates: Such as 3,5-dimethylbenzaldehyde, arising from incomplete oxidation of mesitylene.

  • Over-oxidized product: Trimesic acid (benzene-1,3,5-tricarboxylic acid) is a common impurity, especially when strong oxidizing agents are used.[1]

  • Starting materials: Unreacted starting materials from the synthesis process.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: What are the recommended storage conditions for purified this compound?

A2: this compound is sensitive to air and light. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde groups.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to determine the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity.

  • Gas Chromatography (GC): GC is another method for assessing purity, particularly for volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 160-162 °C) is indicative of high purity.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low yield after purification.

  • Question: I am getting a very low yield of this compound after my purification. What could be the reasons?

  • Answer: Low yields can result from several factors during the purification process. Consider the following possibilities:

    • Sub-optimal recrystallization conditions: Using a solvent in which the compound is too soluble at low temperatures will lead to significant loss of product in the mother liquor.

    • Inefficient extraction: If using a liquid-liquid extraction to remove impurities, ensure the correct solvent and pH are used to minimize the loss of the desired product.

    • Decomposition during purification: this compound can be sensitive to heat and acidic or basic conditions. Prolonged exposure to harsh conditions during purification can lead to degradation.

    • Adsorption on silica (B1680970) gel: During column chromatography, the polar aldehyde groups can strongly adhere to the silica gel, leading to incomplete elution.

Issue 2: The purified product is still impure.

  • Question: I have purified my this compound, but my analytical data (NMR, HPLC) still shows the presence of impurities. How can I improve the purity?

  • Answer: If impurities persist after an initial purification step, a combination of methods or a more rigorous purification protocol may be necessary.

    • For persistent trimesic acid impurity: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic trimesic acid.

    • For partially oxidized intermediates: Column chromatography with a carefully selected eluent system is often the most effective method for separating compounds with similar polarities.

    • Multiple recrystallizations: Performing a second recrystallization from a different solvent system can sometimes remove impurities that co-crystallized in the first attempt.

Issue 3: Difficulty with column chromatography.

  • Question: My this compound is streaking on the TLC plate and running very slowly on the silica gel column. What can I do?

  • Answer: The polar nature of the three aldehyde groups can lead to strong interactions with the silica gel.

    • TLC Streaking: This often indicates that the compound is interacting too strongly with the stationary phase. Try using a more polar eluent system or adding a small amount of a polar modifier like methanol (B129727) or acetic acid to your eluent to improve the spot shape.

    • Slow Elution: To speed up elution, you can gradually increase the polarity of your eluent (gradient elution). A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297), gradually increasing the proportion of ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing impurities with significantly different solubility profiles from this compound.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or toluene/hexane, may also be effective.

  • Dissolution: In a flask, add the minimum amount of the hot solvent (or the more soluble solvent in a mixed system) to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If using a mixed solvent system, slowly add the less soluble solvent until the solution becomes slightly turbid, then reheat until clear before cooling.

  • Cooling: Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialCrude this compound
Recrystallization SolventEthanol/Water (e.g., 2:1 v/v)
Expected Yield70-85%
Purity (by HPLC)>98%

Protocol 2: Purification by Column Chromatography

This method is effective for separating impurities with similar polarities to this compound.

Methodology:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 9:1 hexane/ethyl acetate and gradually increase to 7:3 or 1:1 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data (Illustrative):

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Eluent SystemHexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)
Loading Capacity~1 g of crude product per 20-40 g of silica gel
Expected Yield60-80%
Purity (by HPLC)>99%

Visualizations

experimental_workflow_recrystallization start Crude Benzene-1,3,5- tricarbaldehyde dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool impurities Insoluble Impurities hot_filter->impurities Remove ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry under Vacuum filter->dry mother_liquor Mother Liquor (soluble impurities) filter->mother_liquor Separate product Purified Product dry->product

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Purification Unsuccessful? low_yield Low Yield? start->low_yield Yes impure_product Product Impure? start->impure_product No check_recrystallization Review Recrystallization: - Solvent choice - Cooling rate low_yield->check_recrystallization Yes check_column Review Column Chromatography: - Eluent polarity - Adsorption low_yield->check_column No acidic_impurity Acidic Impurity (e.g., Trimesic Acid)? impure_product->acidic_impurity Yes acid_base_extraction Perform Acid-Base Extraction acidic_impurity->acid_base_extraction Yes similar_polarity Impurities of Similar Polarity? acidic_impurity->similar_polarity No success Successful Purification acid_base_extraction->success column_chrom Optimize Column Chromatography (Gradient Elution) similar_polarity->column_chrom Yes re_recrystallize Re-recrystallize from a different solvent similar_polarity->re_recrystallize No column_chrom->success re_recrystallize->success

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Benzene-1,3,5-tricarbaldehyde COF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Covalent Organic Frameworks (COFs) using Benzene-1,3,5-tricarbaldehyde as a monomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imine-linked COFs from this compound.

Problem 1: Low or No Product Yield

Q1: I am not getting any precipitate, or the yield of my COF is very low. What are the possible causes and solutions?

A1: Low or no product yield in COF synthesis can stem from several factors related to reactants, reaction conditions, and the reversible nature of imine condensation.

Possible Causes and Troubleshooting Steps:

  • Purity of Reactants: Impurities in this compound or the amine linker can inhibit polymerization.[1]

    • Solution: Ensure the purity of your monomers. Recrystallize or purify the starting materials if necessary. This compound should be a white to off-white powder.[2] It is also air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[2]

  • Inappropriate Solvent System: The choice of solvent is critical for balancing monomer solubility and facilitating the precipitation of the crystalline COF.

    • Solution: A mixture of solvents is often used, such as mesitylene (B46885) and dioxane, or o-dichlorobenzene and n-butanol.[3] The solvent system needs to be optimized for your specific monomers.

  • Incorrect Catalyst or Catalyst Concentration: An acid catalyst is typically required to accelerate the imine formation.[4]

    • Solution: Acetic acid (e.g., 6M aqueous solution) is a common catalyst.[3] The concentration of the catalyst may need to be adjusted. Too much acid can lead to the protonation of the amine monomer, reducing its nucleophilicity.

  • Suboptimal Temperature and Reaction Time: Solvothermal synthesis often requires elevated temperatures (e.g., 120°C) and reaction times of several days to ensure the formation of a crystalline product.[3][5]

    • Solution: Verify the reaction temperature and consider extending the reaction time. Microwave-assisted synthesis can significantly reduce the reaction time to minutes or hours.[2]

  • Reversibility of Imine Formation: The formation of imine bonds is a reversible reaction. The presence of excess water can drive the reaction backward, hydrolyzing the imine linkages and preventing COF formation.[6]

    • Solution: Ensure all solvents are anhydrous. The reaction is typically carried out in a sealed tube after degassing to remove water and oxygen.

Problem 2: Poor Crystallinity or Amorphous Product

Q2: My product is amorphous, as indicated by a broad, featureless Powder X-ray Diffraction (PXRD) pattern. How can I improve the crystallinity of my COF?

A2: Achieving high crystallinity is a common challenge in COF synthesis. The dynamic and reversible nature of the imine bond formation is key to obtaining a well-ordered, crystalline framework.

Possible Causes and Troubleshooting Steps:

  • Reaction Rate is Too Fast: Rapid precipitation can lead to the formation of an amorphous polymer rather than a crystalline COF.

    • Solution: The reaction rate can be controlled by adjusting the temperature, catalyst concentration, or through the use of a modulator. A modulator, such as aniline, can compete with the amine linker, slowing down the polymerization and allowing for error correction and the formation of a more ordered structure.

  • Incorrect Solvent Polarity: The solvent system influences the kinetics of the reaction and the solubility of the growing polymer chains.

    • Solution: Experiment with different solvent mixtures to find the optimal balance for your system. The goal is to keep the monomers in solution while allowing the crystalline COF to precipitate.

  • Insufficient Reaction Time for "Proof-Reading": The reversibility of the imine linkage allows for a "proof-reading" process where defects in the growing framework can be corrected. This requires sufficient time.

    • Solution: Increase the reaction time to allow the system to reach thermodynamic equilibrium, which favors the formation of the most stable, crystalline product.

  • Monomer Stoichiometry: An incorrect ratio of aldehyde to amine monomers can lead to defects and a less ordered structure.

    • Solution: Carefully control the stoichiometry of your reactants.

Frequently Asked Questions (FAQs)

Q3: What are the most common side reactions in the synthesis of imine-linked COFs from this compound?

A3: The primary side reaction of concern is the oxidation of the aldehyde functional groups of this compound to carboxylic acids (trimesic acid).[2] This can occur if oxygen is present in the reaction vessel. The resulting carboxylic acid cannot participate in the imine condensation and will act as a defect in the COF structure. Incomplete condensation is also a common issue, leading to unreacted aldehyde or amine groups within the framework.

Q4: How can I confirm the formation of the imine bond and the successful synthesis of the COF?

A4: Several characterization techniques are used to confirm the formation of an imine-linked COF:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a characteristic C=N stretching vibration for the imine bond (typically around 1620 cm⁻¹) and the disappearance of the C=O stretching of the aldehyde (around 1700 cm⁻¹) and the N-H bending of the primary amine.

  • Solid-State ¹³C NMR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a peak corresponding to the imine carbon (typically around 158 ppm for some COFs).[5] A small peak around 191 ppm may indicate some unreacted aldehyde groups.[5]

  • Powder X-ray Diffraction (PXRD): A crystalline COF will exhibit a distinct diffraction pattern with sharp peaks. The position of these peaks can be compared to simulated patterns to confirm the desired crystal structure.

  • Gas Adsorption Analysis (BET): A successfully synthesized porous COF will have a high Brunauer-Emmett-Teller (BET) surface area.

Q5: What is the role of the acid catalyst in the imine condensation reaction?

A5: The acid catalyst protonates the oxygen atom of the carbonyl group in the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This speeds up the initial addition step of the reaction.

Q6: Can I synthesize these COFs at room temperature?

A6: Yes, room temperature synthesis of COFs from this compound and p-phenylenediamine (B122844) has been reported.[2] This approach can be more energy-efficient and may lead to higher crystallinity and thermal stability compared to solvothermal methods.[2]

Quantitative Data Summary

Table 1: Comparison of Surface Area for Methylated vs. Non-Methylated Imine-Linked COFs

COFAldehyde MonomerAmine MonomerBET Surface Area (m²/g)
TFB-PAThis compound (TFB)1,4-Phenylenediamine (PA)Lower
Me₃TFB-PA2,4,6-Trimethylthis compound (Me₃TFB)1,4-Phenylenediamine (PA)Higher
TFB-BDThis compound (TFB)Benzidine (BD)Lower
Me₃TFB-BD2,4,6-Trimethylthis compound (Me₃TFB)Benzidine (BD)Higher

Note: The introduction of methyl groups on the aldehyde monomer can lead to a higher degree of crystallinity and a larger BET surface area, as well as reduced pore collapse upon drying.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a 2D Imine-Linked COF

This protocol is a general guideline and may require optimization for specific monomer combinations.

Materials:

  • This compound (or a derivative)

  • Aromatic diamine or triamine linker

  • Solvent mixture (e.g., mesitylene/dioxane or o-dichlorobenzene/n-butanol)

  • Aqueous acetic acid (e.g., 6M)

  • Pyrex tube

Procedure:

  • To a Pyrex tube, add the aldehyde monomer (e.g., 0.15 mmol) and the amine linker (e.g., 0.15 mmol for a 1:1 stoichiometry with a diamine, or 0.10 mmol for a 3:2 stoichiometry with a triamine).

  • Add the solvent mixture (e.g., 2.5 mL of mesitylene and 2.5 mL of dioxane).[3]

  • Add the aqueous acetic acid catalyst (e.g., 0.5 mL of 6M acetic acid).[3]

  • Sonicate the mixture for approximately 15 minutes to obtain a homogeneous dispersion.[3]

  • Flash-freeze the Pyrex tube in a liquid nitrogen bath and degas the contents under vacuum.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120°C for 3 to 7 days.[3]

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the product sequentially with anhydrous solvents such as methanol, acetone, and THF.

  • Dry the final product in a vacuum oven at an elevated temperature (e.g., 120°C) overnight.

Protocol 2: Characterization of the Synthesized COF

  • FTIR Spectroscopy: Prepare a KBr pellet of the dried COF powder and record the spectrum.

  • Solid-State NMR: Pack the dried COF powder into a solid-state NMR rotor and acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum.

  • PXRD: Mount the dried COF powder on a zero-background sample holder and collect the diffraction pattern.

  • Gas Adsorption: Activate the sample by heating under vacuum to remove any trapped solvent. Perform nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.

Visualizations

Main_Reaction_Pathway This compound This compound Intermediate Hemiaminal Intermediate This compound->Intermediate + Amine Amine_Linker Amine_Linker Amine_Linker->Intermediate Imine_COF Imine-Linked COF Intermediate->Imine_COF - H₂O Water H₂O Imine_COF->Water

Caption: Main reaction pathway for imine-linked COF synthesis.

Side_Reaction_Pathway Aldehyde This compound Carboxylic_Acid Trimesic Acid (Defect) Aldehyde->Carboxylic_Acid Oxidation Oxygen O₂ Oxygen->Carboxylic_Acid

Caption: Common side reaction: Oxidation of aldehyde to carboxylic acid.

Troubleshooting_Workflow Start Start COF Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Crystallinity Poor Crystallinity? Check_Yield->Check_Crystallinity No Purity Check Monomer Purity Check_Yield->Purity Yes Success Successful Synthesis Check_Crystallinity->Success No Rate Slow Down Reaction Rate (e.g., use modulator) Check_Crystallinity->Rate Yes Solvent Optimize Solvent System Purity->Solvent Catalyst Adjust Catalyst Concentration Solvent->Catalyst Conditions Optimize Temp. & Time Catalyst->Conditions Conditions->Start Time Increase Reaction Time Rate->Time Solvent2 Optimize Solvent System Time->Solvent2 Solvent2->Start

Caption: Troubleshooting workflow for COF synthesis.

References

Technical Support Center: Enhancing the Stability of Imine-Linked COFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imine-linked Covalent Organic Frameworks (COFs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these advanced materials.

Troubleshooting Guide

This section addresses specific stability issues you may encounter during your experiments.

Issue 1: My COF is losing crystallinity and surface area after exposure to acidic or aqueous media.

Q: Why is my imine-linked COF degrading in the presence of acid or water?

A: The primary cause of degradation in imine-linked COFs is the reversible nature of the imine (C=N) bond.[1][2] This bond is susceptible to hydrolysis, particularly in acidic conditions, where the equilibrium shifts from the imine back to the constituent amine and aldehyde linkers. This cleavage of the covalent bonds leads to the collapse of the ordered framework, resulting in a loss of crystallinity and porosity.[2][3][4]

Q: How can I prevent the hydrolytic degradation of my COF?

A: There are several effective strategies, which can be broadly categorized as linker design and post-synthetic modification.

  • Linker Design Strategies:

    • Introduce Intramolecular Hydrogen Bonding: Design your aldehyde linker with a hydroxyl (-OH) group in the position ortho to the aldehyde. This allows for the formation of a strong intramolecular hydrogen bond (O-H···N=C) with the resulting imine linkage, which significantly stabilizes the bond against hydrolysis.[2][5]

    • Create a Hydrophobic Pore Environment: Utilize linkers functionalized with bulky, hydrophobic groups (e.g., tert-butyl groups). These groups can line the pores of the COF, creating a water-repellent environment that shields the imine bonds from hydrolysis.[5][6]

  • Post-Synthetic Modification (PSM) Strategies:

    • Reduction to Amine Linkage: After synthesizing the imine-linked COF, you can chemically reduce the imine bonds (C=N) to more stable, irreversible amine bonds (CH-NH).[7][8] This is a robust method to permanently lock the framework.

    • Conversion to Heterocyclic Linkages: The imine linkage can be converted into highly stable aromatic systems like thiazoles or benzoxazoles through chemical transformation, often while preserving the COF's crystallinity and porosity.[6]

Below is a workflow to diagnose and address hydrolytic instability.

G cluster_0 Diagnosis cluster_1 Solution Pathways cluster_2 PSM Techniques cluster_3 Design Strategies cluster_4 Outcome Start COF loses crystallinity in acid/water Test Confirm linkage degradation (FTIR, PXRD after exposure) Start->Test PSM Post-Synthetic Modification (Existing COF) Test->PSM Is COF already synthesized? Redesign Rational Linker Design (New Synthesis) Test->Redesign Can you re-synthesize the COF? Reduce Reduce Imine to Amine PSM->Reduce Convert Convert to Thiazole/ Benzoxazole PSM->Convert Hbond Incorporate ortho-OH groups for H-Bonding Redesign->Hbond Hydrophobic Add bulky hydrophobic groups to linkers Redesign->Hydrophobic End Chemically Stable COF Reduce->End Convert->End Hbond->End Hydrophobic->End

Troubleshooting workflow for hydrolytic instability.
Issue 2: My COF synthesis results in a poorly crystalline or amorphous powder.

Q: What factors influence the crystallinity of imine-linked COFs?

A: COF formation is a thermodynamically controlled process that relies on the reversibility of the imine bond to "proofread" and correct defects during crystal growth.[2] Crystallinity is therefore a delicate balance. If the reaction is too fast, an amorphous polymer forms. If the linkage is too stable (insufficiently reversible), error correction is hindered.[2] Key factors include:

  • Catalyst Choice: The type and concentration of the acid catalyst are critical.[9]

  • Reaction Conditions: Temperature, time, and solvent choice play significant roles.[10]

  • Monomer Reactivity: The electronic properties of the aldehyde and amine linkers affect the reaction rate.

Q: How can I improve the crystallinity of my COF?

A:

  • Optimize the Catalyst: While acetic acid is common, Lewis acids like Scandium triflate (Sc(OTf)₃) have been shown to yield COFs with significantly higher crystallinity and porosity under milder conditions.[2][9]

  • Use a Modulator: Introduce a monofunctional amine (e.g., aniline) into the reaction mixture. This modulator competes with the multifunctional amine linker, slowing down the initial polymerization rate and allowing more time for the framework to crystallize in an ordered fashion.[2]

  • Screen Solvents and Temperature: Systematically vary the solvent system and reaction temperature. A solvent mixture that keeps the monomers soluble but allows the resulting COF to precipitate is often ideal.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the chemical stability of imine-linked COFs?

A: The main strategies can be visualized as a hierarchy of approaches targeting the imine bond itself or its immediate environment.

G cluster_psm Post-Synthetic Modification cluster_design Linker Design cluster_framework Framework Engineering center_node Improving Imine COF Stability psm_node Transform Imine Bond center_node->psm_node design_node Protect Imine Bond center_node->design_node framework_node Enhance Structural Integrity center_node->framework_node psm_1 Reduction to Amine psm_node->psm_1 psm_2 Conversion to Thiazole psm_node->psm_2 psm_3 Locking via Cyclization psm_node->psm_3 design_1 Intramolecular H-Bonding design_node->design_1 design_2 Steric Hindrance design_node->design_2 design_3 Hydrophobic Shielding design_node->design_3 framework_1 Strengthen Interlayer π-π Stacking framework_node->framework_1

Key strategies for enhancing imine COF stability.

Q2: How do I quantitatively assess the stability of my COF?

A: A standard stability assessment involves exposing the COF to harsh conditions and measuring the retention of its key properties. A typical procedure involves:

  • Characterize the pristine COF (PXRD, N₂ sorption for BET surface area, TGA).

  • Suspend the COF powder in the desired testing solution (e.g., 3M HCl, 3M NaOH, boiling water) for a set period (e.g., 24-72 hours).

  • Isolate the COF by filtration, wash thoroughly with water and acetone (B3395972), and dry under vacuum.

  • Re-characterize the treated COF using the same techniques.

  • Compare the "before" and "after" results. High stability is indicated by minimal change in the PXRD pattern and high retention of the initial BET surface area.

Q3: Can post-synthetic modification change other properties of the COF?

A: Yes. PSM is a powerful tool for not only enhancing stability but also for introducing new functionalities.[7][8] For example, reducing an imine to an amine changes the linkage from a rigid sp² center to a more flexible sp³ center, which can alter the framework's mechanical properties.[2] Converting imines to nitrones has been shown to improve water adsorption capabilities.[11][12] These changes can be leveraged for specific applications.

Data & Protocols

Table 1: Comparison of Stability Enhancement Strategies
StrategyMechanismResulting LinkageAdvantageDisadvantage
Reduction Chemical reduction of C=N bondAmine (C-N)Irreversible bond, high stability.[2]Loss of full π-conjugation, increased flexibility.
ortho-Hydroxy Intramolecular H-bondingStabilized Imine (C=N)Retains original linkage type and crystallinity.[5]Requires specific monomer design.
Thiazole Conversion Post-synthetic cyclizationThiazoleExceptionally high chemical and thermal stability.Can be a multi-step process.
Hydrophobic Shielding Repels water from linkageImine (C=N)Effective against hydrolysis.May reduce affinity for polar guests.
Experimental Protocol: Assessing Hydrolytic Stability

This protocol outlines a standard procedure for testing the stability of an imine-linked COF in an acidic environment.

Objective: To determine the structural integrity of a COF after exposure to 3M hydrochloric acid for 48 hours.

Materials:

  • Synthesized and activated imine-linked COF powder (~50 mg)

  • 3M Hydrochloric Acid (HCl)

  • Deionized water

  • Acetone

  • 20 mL glass vial with a screw cap

  • Centrifuge

  • Vacuum oven

Procedure:

  • Initial Characterization: Before the test, record a high-quality Powder X-ray Diffraction (PXRD) pattern of the pristine, activated COF. Measure its N₂ sorption isotherm to determine the BET surface area.

  • Acid Exposure: Place 50 mg of the COF powder into the 20 mL glass vial. Add 15 mL of 3M HCl solution.

  • Incubation: Tightly cap the vial and let it stand at room temperature for 48 hours. Gentle agitation or sonication at the beginning can ensure the powder is fully wetted.

  • Sample Recovery: After 48 hours, centrifuge the suspension to collect the solid powder. Carefully decant the acidic supernatant.

  • Washing: Add 15 mL of deionized water to the vial, re-suspend the powder by vortexing or sonication, and then centrifuge to collect the solid. Repeat this water wash step three times to remove residual acid.

  • Solvent Exchange: Perform an additional wash step using 15 mL of acetone to facilitate drying.

  • Drying: Dry the recovered COF powder in a vacuum oven at 80-120 °C overnight to remove all solvent.

  • Final Characterization: Record the PXRD pattern and measure the BET surface area of the acid-treated COF.

  • Analysis: Compare the PXRD patterns of the pristine and treated samples. A significant decrease in peak intensity or a shift to an amorphous pattern indicates structural degradation. Calculate the percentage of BET surface area retained to quantify the stability.

    • % Surface Area Retained = (SA_treated / SA_pristine) * 100

References

Technical Support Center: Optimizing Schiff Base Condensation for Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Covalent Organic Frameworks (COFs) via Schiff base condensation.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you navigate the experimental hurdles in optimizing your COF synthesis.

Question 1: Why is my COF product amorphous or showing low crystallinity?

Answer: Low crystallinity is one of the most common challenges in COF synthesis and indicates that the formation of an ordered, periodic framework has been unsuccessful. The product is likely an amorphous polymer.[1] This issue stems from a disruption in the delicate balance between reaction kinetics and thermodynamics.

  • Reaction Reversibility: Schiff base formation is a reversible reaction, which is crucial for "error correction".[2] This dynamic nature allows misplaced building blocks to detach and re-attach correctly, leading to a more stable, crystalline thermodynamic product. If the reaction proceeds too quickly or irreversibly, a kinetically favored but disordered amorphous polymer is formed.[1]

  • Reaction Conditions:

    • Temperature: The temperature must be high enough to ensure the reversibility of the imine bond formation but not so high that it leads to rapid, uncontrolled polymerization. Typical solvothermal synthesis temperatures range from 85 to 120 °C.[3]

    • Solvent System: The choice of solvent is critical.[3] An unsuitable solvent can lead to poor solubility of monomers or intermediates, causing them to precipitate out of solution before they can form an ordered framework. It is common to screen a variety of solvent mixtures to find the optimal conditions.[3]

    • Monomer Purity: Impurities in the aldehyde or amine building blocks can terminate chain growth or introduce defects, disrupting long-range order.

  • Interlayer Interactions: Strong stacking interactions between the aromatic components can sometimes be too dominant, leading to rapid assembly and the formation of defects that are difficult to anneal.[4][5]

Question 2: My COF yield is very low. What are the potential causes?

Answer: Low product yield often points to an incomplete reaction, where the equilibrium between reactants and products is not sufficiently shifted towards the product side.

  • Presence of Water: Schiff base condensation produces water as a byproduct.[6] According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the starting materials, thus preventing the reaction from going to completion.[6]

  • Suboptimal pH: The reaction is highly dependent on pH. An acid catalyst is required to facilitate the dehydration of the hemiaminal intermediate, but an excessively high acid concentration can protonate the amine nucleophile, rendering it unreactive and halting the initial step of the reaction.[2]

  • Incorrect Stoichiometry: An improper molar ratio of amine to aldehyde building blocks will result in an excess of one starting material and limit the amount of COF that can be formed.[6]

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to reach equilibrium, resulting in low conversion.[3][6] Solvothermal reactions often require several days to complete.[3]

Question 3: How do I choose the right solvent system for my COF synthesis?

Answer: The selection of an appropriate solvent or solvent mixture is a crucial parameter for obtaining COFs with high crystallinity.[3] The ideal solvent should keep the monomers and growing polymer chains soluble enough to allow for the dynamic error-correction process.

  • Solvent Screening: A systematic screening of different solvents and their ratios is a standard practice to optimize COF synthesis.[3]

  • Common Solvents: A mixture of a high-boiling point aromatic solvent (like mesitylene (B46885) or o-dichlorobenzene) and a more polar solvent (like 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF)) is frequently used.[7]

  • Green Solvents: To mitigate the environmental impact of toxic organic solvents, researchers have successfully explored more sustainable alternatives, such as γ–butyrolactone, para–cymene, and PolarClean, for the synthesis of high-quality COFs.[8] Water has also been used as a green solvent for certain Schiff base reactions.[2][9]

Question 4: What is the role of the acid catalyst and how much should I use?

Answer: Acid catalysts are essential for the formation of imine-linked COFs. The reaction proceeds in two main steps: a nucleophilic attack of the aldehyde by the amine to form a hemiaminal, followed by the acid-catalyzed dehydration of this intermediate to yield the imine.[2]

  • Catalytic Mechanism: The acid protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water) and facilitating the formation of the C=N double bond.[2]

  • Concentration is Key: The amount of catalyst must be carefully controlled.

    • Too Little: Insufficient acid will result in a slow or incomplete dehydration step.

    • Too Much: Excess acid will protonate the amine starting material, reducing its nucleophilicity and hindering the initial attack on the aldehyde.[2]

  • Common Catalysts: A catalytic amount of a weak acid, such as glacial acetic acid (e.g., 0.1 mL for a 1 mL reaction), is most commonly used.[3][10] Other catalysts, including p-toluene sulfonic acid (PTSA) and various metal halides, have also been employed.[2][11]

Question 5: My COF appears to be degrading after synthesis. How can I improve its stability?

Answer: The stability of imine-based COFs can be a concern, primarily due to the reversibility of the imine linkage, which makes it susceptible to hydrolysis.[6]

  • Improving Linkage Stability: One effective strategy is to use building blocks that lead to more stable linkages. For example, COFs formed from 1,3,5-triformylphloroglucinol often undergo an irreversible enol-to-keto tautomerization after the initial reversible Schiff base reaction.[7] This creates a β-ketoenamine linkage, which imparts exceptional stability towards boiling water, acid, and base.[3][7]

  • Post-Synthesis Handling:

    • Anhydrous Conditions: After synthesis and purification, it is crucial to handle and store the COF under anhydrous conditions to prevent hydrolysis.[6]

    • Proper Activation: The "activation" process, which involves washing with various solvents and drying under high vacuum, is critical for removing residual solvents and unreacted monomers from the pores, which can affect stability and performance.

Data Presentation: Reaction Parameter Summary

The tables below summarize common quantitative parameters for the optimization of Schiff base COF synthesis.

Table 1: Common Solvents for Solvothermal Schiff Base COF Synthesis

Solvent 1 (High-Boiling) Solvent 2 (Polar) Typical Ratio (v/v) Reference
Mesitylene 1,4-Dioxane 1:1 to 9:1 [7]
o-Dichlorobenzene n-Butanol 1:1 [3]
N,N-Dimethylacetamide (DMAc) Mesitylene 1:1 [7]

| N,N-Dimethylformamide (DMF) | - | - |[7] |

Table 2: Typical Reaction Parameters for Solvothermal Synthesis

Parameter Typical Range/Value Notes Reference
Temperature 85 - 120 °C Key for ensuring reversibility of the reaction. [3]
Reaction Time 3 - 7 days Long reaction times allow for thermodynamic product formation. [3]
Catalyst Acetic Acid (Aqueous) 6M or glacial acetic acid is commonly used. [3][10]
Atmosphere Inert (N₂ or Ar) Prevents side reactions and degradation of monomers. [3]

| Pressure | Autogenous | Generated by the solvent vapor pressure at the reaction temperature. |[3] |

Experimental Protocols

Protocol: General Solvothermal Synthesis of a Schiff Base COF

This protocol provides a generalized procedure for the solvothermal condensation of an aldehyde with a primary amine to form a COF. Note: Molar ratios and specific solvent systems should be optimized based on the specific monomers used.

Materials:

  • Aldehyde monomer (e.g., 1,3,5-triformylbenzene)

  • Amine monomer (e.g., 1,4-phenylenediamine)

  • Solvent 1 (e.g., Mesitylene)

  • Solvent 2 (e.g., 1,4-Dioxane)

  • Catalyst (e.g., 6 M Acetic Acid)

  • Pyrex tube or similar pressure vessel

  • Solvents for washing (e.g., anhydrous acetone, anhydrous THF)

Procedure:

  • Monomer Preparation: In a Pyrex tube, add the aldehyde monomer (e.g., 0.5 mmol) and the amine monomer (e.g., 0.75 mmol). The exact stoichiometry depends on the symmetry of the building blocks (e.g., C₃ + C₂).[7]

  • Solvent and Catalyst Addition: Add the chosen solvent mixture (e.g., 2 mL of a 1:1 v/v mixture of mesitylene and dioxane). Add the aqueous acetic acid catalyst (e.g., 0.2 mL).

  • Freeze-Pump-Thaw Cycles: Sonicate the mixture briefly to ensure homogeneity. Subject the reaction tube to at least three freeze-pump-thaw cycles to thoroughly degas the system.

  • Sealing: Flame-seal the Pyrex tube under vacuum.

  • Heating: Place the sealed tube in an oven preheated to the desired temperature (e.g., 120 °C) and heat for the specified duration (e.g., 3 days).[3]

  • Cooling and Isolation: Allow the oven to cool to room temperature naturally. Carefully open the tube and collect the precipitated solid product by filtration.

  • Washing and Purification: Wash the crude product extensively with various anhydrous solvents to remove unreacted monomers and oligomers. A typical washing sequence is:

    • Anhydrous Acetone (3 x 20 mL)

    • Anhydrous Tetrahydrofuran (THF) (3 x 20 mL)

    • Perform Soxhlet extraction with a suitable solvent (e.g., THF or ethanol) for 24 hours for rigorous purification.

  • Activation: Dry the purified COF powder under high vacuum (e.g., <10⁻³ Torr) at an elevated temperature (e.g., 80-120 °C) for at least 12 hours to completely remove guest molecules from the pores. The resulting activated COF is now ready for characterization and application.

Visualizations

The following diagram illustrates a typical workflow for optimizing the synthesis of a crystalline COF.

COF_Optimization_Workflow start Monomer Selection (& Purity Check) screening Solvent & Catalyst Screening start->screening conditions Optimize Reaction Conditions (Temp, Time, Concentration) screening->conditions synthesis Solvothermal Synthesis conditions->synthesis workup Workup & Activation synthesis->workup characterization Characterization (PXRD, FT-IR, BET) workup->characterization crystalline_check Crystalline? characterization->crystalline_check final_product Crystalline COF crystalline_check->final_product Yes amorphous_product Amorphous Polymer crystalline_check->amorphous_product troubleshoot Troubleshoot & Re-optimize crystalline_check->troubleshoot No troubleshoot->screening Adjust Solvents/ Catalyst troubleshoot->conditions Adjust Temp/ Time

Caption: Workflow for the optimization of Schiff base COF synthesis.

References

Technical Support Center: Benzene-1,3,5-tricarbaldehyde Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzene-1,3,5-tricarbaldehyde. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and development?

A1: this compound is a crucial building block in supramolecular chemistry and materials science.[1] Its primary application is in the synthesis of Covalent Organic Frameworks (COFs), where its three symmetrically placed aldehyde groups enable the formation of highly ordered, porous crystalline structures through condensation reactions with multitopic amines or hydrazides.[1] These COFs have significant potential in gas storage and separation, catalysis, and optoelectronics. Additionally, it serves as a precursor for the synthesis of complex organic molecules and dendrimers.

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should this compound be stored?

A3: To prevent oxidation and degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during three key reactions of this compound: Imine Condensation, Knoevenagel Condensation, and the Wittig Reaction.

Imine Condensation for Covalent Organic Framework (COF) Synthesis

The Schiff base condensation between this compound and aromatic amines is the most common method for synthesizing imine-linked COFs.

Common Problems and Solutions

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Product Yield - Incomplete reaction: Insufficient reaction time or temperature. - Poor solubility of starting materials: The aldehyde or amine may not be fully dissolved in the reaction solvent. - Reversibility of the reaction: The presence of water can hydrolyze the imine bond, shifting the equilibrium back to the starting materials.[2] - Incorrect stoichiometry: An improper molar ratio of aldehyde to amine can lead to incomplete framework formation.- Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can significantly reduce reaction times. - Solvent selection: Use a solvent system in which both monomers are soluble. Common solvents include DMF, dioxane, or a mixture of solvents. - Water removal: While some water can be tolerated or even beneficial in certain aqueous synthesis protocols, in many cases, the reaction should be carried out under anhydrous conditions or with a Dean-Stark trap to remove water. - Adjust stoichiometry: Ensure an accurate 1:1.5 molar ratio of this compound to the diamine linker for optimal results in many COF syntheses.
Poor Crystallinity of the COF - Rapid precipitation: If the product precipitates too quickly, it may not have sufficient time to form an ordered crystalline structure. - Suboptimal catalyst concentration: The amount of acid catalyst can influence the rate of reaction and, consequently, the crystallinity. Acetic acid is a commonly used catalyst.[3] - Presence of impurities: Impurities in the starting materials or solvent can disrupt the crystal growth.- Control reaction rate: Lower the reaction temperature or add the reactants slowly to control the rate of precipitation. - Optimize catalyst loading: Vary the concentration of the acid catalyst. For example, in the synthesis of COF-LZU1, the volume of acetic acid can act as a morphology-directing agent.[3] - Purify starting materials: Ensure the purity of this compound and the amine linker through recrystallization or sublimation. Use anhydrous solvents.
Formation of Amorphous Polymer - Reaction conditions too harsh: High temperatures can sometimes lead to the formation of disordered, amorphous polymers instead of crystalline COFs. - Incorrect solvent system: The solvent plays a crucial role in mediating the reversible reactions necessary for error correction and crystallization.- Milder reaction conditions: Attempt the synthesis at a lower temperature for a longer duration. Room temperature synthesis has been shown to produce highly crystalline COFs. - Screen solvents: Experiment with different solvent systems to find one that promotes the formation of a crystalline product.

Data Presentation: Imine Condensation Reaction Conditions for COF-LZU1 Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidDMF/scCO₂606High[3]
Acetic AcidWaterRoom Temp.0.017 (1 min)High
Acetic AcidMesitylene (B46885)/Dioxane12072>90
None (solvothermal)Mesitylene/Dioxane12072High

Experimental Protocol: Synthesis of COF-LZU1

This protocol is adapted from established literature procedures for the synthesis of COF-LZU1 from this compound and p-phenylenediamine (B122844).

  • Materials:

    • This compound

    • p-Phenylenediamine

    • Mesitylene

    • Dioxane

    • 6 M Acetic Acid

  • Procedure:

    • In a Pyrex tube, add this compound (e.g., 0.15 mmol) and p-phenylenediamine (e.g., 0.225 mmol).

    • Add a mixture of mesitylene and dioxane (e.g., 1:1 v/v, 2.5 mL each).

    • Add the acetic acid catalyst (e.g., 0.5 mL of 6 M aqueous solution).

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Freeze the tube in liquid nitrogen, evacuate, and seal it.

    • Heat the sealed tube in an oven at 120 °C for 3 days.

    • After cooling to room temperature, open the tube and collect the solid product by filtration.

    • Wash the solid with anhydrous acetone (B3395972) and then with THF to remove unreacted monomers and oligomers.

    • Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to obtain the purified COF.

Workflow for COF Synthesis from this compound

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants This compound + Amine Linker mixing Mixing and Sonication reactants->mixing solvent_catalyst Solvent + Catalyst (e.g., Mesitylene/Dioxane + Acetic Acid) solvent_catalyst->mixing heating Heating (e.g., 120°C, 3 days) mixing->heating filtration Filtration heating->filtration washing Washing (Acetone, THF) filtration->washing drying Drying under Vacuum washing->drying product Purified COF drying->product

Caption: Experimental workflow for the synthesis of a Covalent Organic Framework (COF).

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene (B1212753) compounds is a powerful method for C-C bond formation, leading to highly functionalized, star-shaped molecules.

Common Problems and Solutions

ProblemPotential Cause(s)Troubleshooting Steps
Low Product Yield - Incomplete reaction at all three aldehyde sites: Steric hindrance may prevent the reaction from going to completion. - Suboptimal catalyst: The basicity of the catalyst is crucial. A weak base is typically preferred to avoid side reactions.[4] - Water formation: The water produced during the reaction can inhibit the catalyst and shift the equilibrium backward.[4] - Decomposition of starting material or product: The reaction conditions may be too harsh.- Increase equivalents of active methylene compound: Use a slight excess of the active methylene compound to drive the reaction to completion. - Catalyst screening: Test different weak base catalysts such as piperidine, pyridine, or ammonium (B1175870) acetate. For greener alternatives, consider solid-supported catalysts.[4] - Water removal: Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed.[4] - Milder conditions: Lower the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating.
Formation of Side Products - Michael addition: The product can undergo a subsequent Michael addition with the active methylene compound.[4] - Self-condensation of the aldehyde: This is more likely with stronger bases.[4] - Polymerization: At higher temperatures, polymerization can become a significant side reaction.- Control stoichiometry and reaction time: Use a precise stoichiometry and stop the reaction as soon as the starting material is consumed to minimize Michael addition.[4] - Use a weak base: A weak base like an amine is generally preferred over stronger bases to prevent self-condensation.[4] - Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult Product Purification - Mixture of partially reacted products: Incomplete reaction can lead to a mixture of mono-, di-, and tri-substituted products. - High polarity of the product: The presence of multiple polar functional groups can make purification by column chromatography challenging.- Drive the reaction to completion: Use the strategies mentioned above to ensure the formation of the desired trisubstituted product. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

Note: Specific quantitative data for this compound is limited. The following table provides data for related aromatic aldehydes to serve as a starting point for optimization.

Aromatic AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
3,4,5-TrimethoxybenzaldehydeMalononitrileNiCu@MWCNTWater/Methanol251096[5]
4-HydroxybenzaldehydeMalononitrileNiCu@MWCNTWater/Methanol251295[5]
BenzaldehydeMalononitrileGallium ChlorideSolvent-freeRoom Temp.1-296.7[6]
BenzaldehydeEthyl CyanoacetateTriphenylphosphine (B44618)Solvent-free805-10High

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, diethyl malonate)

    • Catalyst (e.g., piperidine, ammonium acetate)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the active methylene compound (3-3.3 equivalents) in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of the base (e.g., 0.1-0.3 equivalents).

    • If using a Dean-Stark trap, assemble the apparatus.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration s1 Active Methylene Compound + Base ⇌ Enolate s2 Enolate + Aldehyde ⇌ Alkoxide Intermediate s1->s2 s3 Alkoxide + Protonated Base ⇌ β-Hydroxy Adduct s2->s3 s4 β-Hydroxy Adduct → α,β-Unsaturated Product + H₂O s3->s4

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a valuable route to convert the aldehyde groups of this compound into alkene functionalities.

Common Problems and Solutions

ProblemPotential Cause(s)Troubleshooting Steps
Low Product Yield - Steric hindrance: The three aldehyde groups in close proximity may sterically hinder the approach of the bulky Wittig reagent.[7] - Unstable ylide: Some phosphorus ylides are unstable and may decompose before reacting. - Poor solubility: The phosphonium (B103445) salt or the aldehyde may have limited solubility in the reaction solvent. - Side reactions of the ylide: The ylide may react with other electrophiles present in the reaction mixture.- Use a less hindered ylide: If possible, use a smaller Wittig reagent. - Generate the ylide in situ: Add the base to the phosphonium salt in the presence of the aldehyde to ensure the ylide reacts as it is formed. - Choose an appropriate solvent: Aprotic polar solvents like THF or DMSO are commonly used. For poorly soluble starting materials, a co-solvent may be necessary. - Control reaction conditions: Run the reaction under an inert atmosphere and at a suitable temperature to minimize ylide decomposition.
Formation of Triphenylphosphine Oxide is Difficult to Remove - High polarity and low volatility: Triphenylphosphine oxide is a common byproduct and can be challenging to separate from the desired product.- Chromatography: Careful column chromatography is often required. - Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. - Aqueous workup: In some cases, a specific aqueous workup can help to remove some of the triphenylphosphine oxide.
Incomplete Reaction - Insufficient base: Not enough base to fully deprotonate the phosphonium salt. - Inactive phosphonium salt: The phosphonium salt may be of poor quality.- Use a slight excess of a strong base: Ensure complete formation of the ylide by using a strong base like n-butyllithium or sodium hydride. - Use high-purity phosphonium salt: Ensure the starting phosphonium salt is pure and dry.

Data Presentation: Wittig Reaction of Aromatic Aldehydes

Note: Specific quantitative data for the Wittig reaction with all three aldehyde groups of this compound is scarce. The following table provides examples with other aromatic aldehydes.

Aromatic AldehydePhosphonium YlideBaseSolventYield (%)Reference
BenzaldehydeMethyltriphenylphosphonium (B96628) bromideNaHDMSO>95
4-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaHTHF75
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDichloromethane/Water~60-70[8]

Experimental Protocol: General Procedure for the Wittig Reaction

  • Materials:

    • This compound

    • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

    • Strong base (e.g., n-butyllithium, sodium hydride)

    • Anhydrous solvent (e.g., THF, DMSO)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (3-3.3 equivalents) in the anhydrous solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (3-3.3 equivalents). The formation of the ylide is often indicated by a color change.

    • Stir the mixture at 0 °C for 30-60 minutes.

    • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to separate it from the triphenylphosphine oxide byproduct.

Wittig Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: [2+2] Cycloaddition cluster_step3 Step 3: Cycloreversion s1 Phosphonium Salt + Base → Phosphorus Ylide s2 Ylide + Aldehyde → Oxaphosphetane s1->s2 s3 Oxaphosphetane → Alkene + Triphenylphosphine Oxide s2->s3

Caption: The mechanism of the Wittig reaction, proceeding through an oxaphosphetane intermediate.

References

avoiding over-oxidation in Benzene-1,3,5-tricarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzene-1,3,5-tricarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the prevention of over-oxidation, during the synthesis of this critical tripodal building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

A1: The most significant challenge is preventing the over-oxidation of the target trialdehyde to the corresponding Benzene-1,3,5-tricarboxylic acid (trimesic acid).[1] The aldehyde functional groups are highly susceptible to further oxidation, making precise control of reaction conditions paramount.[1]

Q2: What are the primary synthetic routes to this compound?

A2: There are two main approaches:

  • Direct Oxidation: This involves the direct oxidation of 1,3,5-trimethylbenzene (mesitylene). While atom-economical, this method is prone to over-oxidation.[1]

  • Multi-step Synthesis via Halogenation-Hydrolysis: This is a more controlled, albeit longer, route that involves the radical bromination of mesitylene (B46885) to form 1,3,5-tris(dibromomethyl)benzene (B158571), followed by hydrolysis to yield the trialdehyde. This method avoids the use of strong oxidizing agents on the final product.

Q3: My direct oxidation of mesitylene resulted in a low yield of the trialdehyde and a large amount of a white, insoluble precipitate. What is this precipitate?

A3: The white, insoluble precipitate is almost certainly Benzene-1,3,5-tricarboxylic acid (trimesic acid), the over-oxidation product. Strong oxidizing agents like nitric acid or certain permanganate (B83412) conditions typically result in the formation of trimesic acid.[1][2]

Q4: How can I monitor the progress of the reaction to avoid over-oxidation?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can observe the consumption of the starting material (mesitylene) and the appearance of the product, as well as any partially oxidized intermediates (e.g., 3,5-dimethylbenzaldehyde) or the highly polar trimesic acid spot (which will likely remain at the baseline in many solvent systems). Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: Are there "greener" or more selective oxidation methods available?

A5: Yes, research is ongoing into more selective catalytic systems. Methods employing catalysts like ruthenium in combination with TEMPO for aerobic (oxygen) oxidation have shown high selectivity for converting alcohols to aldehydes and can be adapted for benzylic oxidations.[3] These methods can offer a more controlled reaction, minimizing the risk of over-oxidation compared to stoichiometric heavy-metal oxidants.

Troubleshooting Guide: Over-oxidation in Direct Oxidation of Mesitylene

IssueProbable Cause(s)Recommended Solution(s)
Low to no yield of trialdehyde; primary product is trimesic acid. Oxidizing agent is too strong (e.g., concentrated nitric acid, hot KMnO₄).Switch to a milder, more controlled oxidation system. Consider catalytic aerobic oxidation or the multi-step halogenation-hydrolysis route.
Reaction temperature is too high.Lower the reaction temperature. Perform test reactions at different temperatures to find the optimal balance between reaction rate and selectivity.
Extended reaction time.Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed or the trialdehyde concentration peaks.
Mixture of partially oxidized products (mono- and di-aldehydes) and over-oxidized product. Insufficient control over reaction stoichiometry and conditions.Ensure precise stoichiometric control of the oxidizing agent. A slow, dropwise addition of the oxidant can often improve selectivity.
Non-homogeneous reaction mixture.Ensure vigorous and efficient stirring throughout the reaction to maintain consistent concentrations and temperature.
Product is contaminated with trimesic acid, proving difficult to separate. Similar polarities making purification by standard chromatography challenging.Trimesic acid is acidic. An aqueous basic wash (e.g., with sodium bicarbonate solution) of the crude product dissolved in an organic solvent can selectively remove the acidic byproduct as its water-soluble salt.

Experimental Protocols

Protocol 1: Multi-Step Synthesis via Bromination-Hydrolysis

This two-step method offers greater control and avoids the direct oxidation of the aldehyde product.

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene

  • Methodology: This procedure utilizes a free-radical bromination of the benzylic methyl groups of mesitylene.

  • Reagents:

    • Mesitylene (1,3,5-trimethylbenzene) (8.6 g, 71.5 mmol)

    • N-Bromosuccinimide (NBS) (38.2 g, 214.6 mmol)

    • Benzoyl peroxide (radical initiator) (5.19 g, 21.4 mmol)

    • Carbon tetrachloride (CCl₄) (100 ml)

  • Procedure:

    • Combine mesitylene, NBS, and benzoyl peroxide in a 150-ml round-bottom flask containing 100 ml of carbon tetrachloride.[4]

    • Reflux the reaction mixture at approximately 70 °C for 6 hours.[4]

    • After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.[4]

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[4]

    • The product can be recrystallized to obtain pure 1,3,5-tris(bromomethyl)benzene.

  • Expected Yield: ~96%[4]

Note: The subsequent steps involve further bromination to 1,3,5-tris(dibromomethyl)benzene using a higher molar ratio of NBS and a final hydrolysis step, often with reagents like silver nitrate (B79036) in aqueous ethanol, to yield this compound. Detailed protocols for these subsequent steps require careful optimization to control the degree of bromination.

Visualized Workflows and Pathways

To better understand the process, the following diagrams illustrate the reaction pathways and experimental workflow.

G cluster_0 Synthetic Pathways from Mesitylene mesitylene 1,3,5-Trimethylbenzene (Mesitylene) hexabromide 1,3,5-Tris(dibromomethyl)benzene mesitylene->hexabromide Radical Bromination (NBS) trialdehyde This compound (Target Product) mesitylene->trialdehyde Controlled Direct Oxidation tricarboxylic Benzene-1,3,5-tricarboxylic acid (Over-oxidation Product) mesitylene->tricarboxylic Strong Direct Oxidation hexabromide->trialdehyde Hydrolysis trialdehyde->tricarboxylic Over-oxidation

Caption: Synthetic routes to this compound.

G cluster_1 Troubleshooting Workflow for Direct Oxidation start Start: Direct Oxidation of Mesitylene reaction Reaction Monitoring (TLC/GC) start->reaction workup Quench & Work-up reaction->workup Optimal Point Reached analysis Analyze Crude Product (NMR, LC-MS) workup->analysis success High Yield of Trialdehyde: Proceed to Purification analysis->success Selective Conversion failure Low Yield / High Over-oxidation: Troubleshoot analysis->failure Poor Selectivity adjust Adjust Conditions: - Lower Temperature - Change Oxidant - Reduce Time failure->adjust adjust->start Re-attempt Synthesis

Caption: Troubleshooting workflow for direct oxidation experiments.

References

Technical Support Center: Benzene-1,3,5-tricarbaldehyde (BTCA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzene-1,3,5-tricarbaldehyde (BTCA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of BTCA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at a laboratory scale?

A1: The two most prevalent methods for the synthesis of this compound are the oxidation of 1,3,5-trimethylbenzene (mesitylene) and the lithiation-formylation of 1,3,5-tribromobenzene (B165230).[1][2] Each method presents its own set of advantages and challenges in terms of yield, purity, and scalability.

Q2: What is the primary challenge when scaling up the oxidation of mesitylene (B46885)?

A2: The primary challenge in scaling up the oxidation of mesitylene is controlling the reaction to prevent over-oxidation. The aldehyde groups of BTCA are susceptible to further oxidation, leading to the formation of benzene-1,3,5-tricarboxylic acid (trimesic acid) as a significant byproduct.[1] Achieving selective oxidation to the trialdehyde stage without this over-oxidation is a key hurdle.

Q3: Why is the lithiation-formylation route often challenging to scale up?

A3: The lithiation-formylation of 1,3,5-tribromobenzene, while offering high regioselectivity, requires cryogenic temperatures (typically -78°C) for the halogen-metal exchange with an organolithium reagent like n-butyllithium.[1] Maintaining such low temperatures on a large scale is energy-intensive and requires specialized equipment, posing a significant scalability challenge.

Q4: My final BTCA product is off-white or yellow. What is the likely cause and how can I fix it?

A4: A yellow to off-white coloration in the final product can be due to the presence of oxidized impurities or residual starting materials.[3] Purification through recrystallization from a suitable solvent system, such as hot water or alcohol, can often resolve this issue.[4] If color persists, column chromatography may be necessary.

Q5: What are the recommended storage conditions for this compound?

A5: this compound is an air-sensitive solid. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage temperatures are typically between 2-8°C.[5]

Troubleshooting Guides

Synthesis Troubleshooting
Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Mesitylene Oxidation Incomplete oxidation of the methyl groups.Increase reaction time or temperature cautiously. Consider using a more potent oxidizing agent, but be mindful of over-oxidation.
Over-oxidation to trimesic acid.Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction closely using techniques like TLC or GC to stop it at the optimal time.
Formation of a Mixture of Partially Oxidized Products (e.g., 3,5-dimethylbenzaldehyde) Insufficient oxidizing agent or non-homogenous reaction mixture.Ensure efficient stirring and gradual addition of the oxidizing agent to maintain a consistent reaction environment.[1]
Low Yield in Lithiation-Formylation Incomplete lithiation.Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated n-butyllithium.
Side reactions with the formylating agent (e.g., DMF).Add the formylating agent slowly at a low temperature to control the exothermicity of the reaction.
Product is an Oily or Gummy Solid Presence of impurities or residual solvent.Attempt to triturate the crude product with a non-polar solvent to induce crystallization. If unsuccessful, proceed with purification by column chromatography.
Purification Troubleshooting
Observed Problem Potential Cause(s) Suggested Solution(s)
Product Fails to Crystallize High level of impurities disrupting the crystal lattice.Purify the crude product by flash column chromatography before attempting recrystallization.
Incorrect solvent system for recrystallization.Experiment with different solvent systems. Good starting points include hot water, ethanol, or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).[4]
Co-elution of Impurities during Column Chromatography Similar polarity of the product and impurities.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary for difficult separations.[6]
Product is unstable on silica (B1680970) gel.If the product is acid-sensitive, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[6]

Experimental Protocols

Note: The following are generalized protocols and may require optimization based on laboratory conditions and scale.

Synthesis of this compound via Lithiation-Formylation of 1,3,5-Tribromobenzene

This multi-step process involves the initial synthesis of 1,3,5-tribromobenzene, which is then converted to the desired product.

Step 1: Synthesis of 1,3,5-Tribromobenzene

A detailed procedure for the synthesis of 1,3,5-tribromobenzene from aniline (B41778) is available in Organic Syntheses.[7] The process involves the bromination of aniline followed by deamination.

Step 2: Lithiation-Formylation

  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reaction Setup: 1,3,5-tribromobenzene is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask and cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again maintaining the temperature at -78°C.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting BTCA Synthesis

G Troubleshooting Workflow for BTCA Synthesis cluster_oxidation Oxidation Troubleshooting cluster_lithiation Lithiation-Formylation Troubleshooting start Start: Low Yield or Impure BTCA check_synthesis Which synthesis route was used? start->check_synthesis oxidation Oxidation of Mesitylene check_synthesis->oxidation Oxidation lithiation Lithiation-Formylation check_synthesis->lithiation Lithiation over_oxidation Check for over-oxidation (trimesic acid) oxidation->over_oxidation incomplete_oxidation Check for incomplete oxidation oxidation->incomplete_oxidation anhydrous_conditions Verify anhydrous conditions lithiation->anhydrous_conditions low_temp Ensure temperature is maintained at -78°C lithiation->low_temp solution_ox1 Reduce oxidizing agent stoichiometry or reaction time over_oxidation->solution_ox1 Present solution_ox2 Increase reaction time or temperature incomplete_oxidation->solution_ox2 Present solution_lith1 Use freshly dried solvents and glassware anhydrous_conditions->solution_lith1 Not met solution_lith2 Improve cooling bath efficiency low_temp->solution_lith2 Not maintained

Caption: A decision tree for troubleshooting common issues in BTCA synthesis.

General Experimental Workflow for BTCA Production

G General Workflow for BTCA Production start Select Synthesis Route synthesis Perform Synthesis start->synthesis workup Reaction Workup and Crude Product Isolation synthesis->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization High crude purity chromatography Column Chromatography purification->chromatography Low crude purity analysis Purity and Identity Analysis (NMR, GC-MS, etc.) recrystallization->analysis chromatography->analysis storage Store Pure Product Under Inert Atmosphere analysis->storage

References

Technical Support Center: Crystallinity Control in COFs Derived from 1,3,5-Triformylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with covalent organic frameworks (COFs) derived from 1,3,5-triformylbenzene (TFB).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing highly crystalline COFs from 1,3,5-triformylbenzene?

The main challenge lies in the irreversible nature of the covalent bond formation, which can lead to kinetically trapped amorphous polymers instead of thermodynamically stable crystalline frameworks.[1][2] Achieving a balance between the rate of polymerization and the reversibility of the linkage is crucial for allowing error correction and the formation of an ordered, crystalline structure.[2]

Q2: What are the most common linkages formed using 1,3,5-triformylbenzene in COF synthesis?

The most common linkages are imine, hydrazone, and β-ketoenamine bonds.[3][4] Imine-based COFs, formed through Schiff base condensation with amine linkers, are widely studied due to their dynamic nature, which can facilitate crystallization.[2][3]

Q3: How is the crystallinity of a COF typically characterized?

The primary method for evaluating COF crystallinity is Powder X-ray Diffraction (PXRD).[1][5] Characteristic diffraction peaks in the PXRD pattern indicate a periodic, ordered structure.[6] Other techniques that provide structural information include solid-state NMR, Fourier-transform infrared (FTIR) spectroscopy, and high-resolution transmission electron microscopy (HR-TEM).[5][6][7]

Q4: Can the crystallinity of a TFB-derived COF be improved after the initial synthesis?

Yes, post-synthetic modification (PSM) techniques can sometimes be used to enhance crystallinity or to introduce new functionalities without losing the crystalline nature of the framework.[8][9] Additionally, treatments like solvent-mediated amorphous-to-crystalline transformations have been reported.[10]

Q5: What role do intermolecular interactions play in the crystallinity of TFB-derived COFs?

Non-covalent interactions, such as π-stacking and hydrogen bonding, are critical for guiding the arrangement of the 2D layers and promoting a well-ordered, crystalline structure. The planarity of the building blocks and the resulting layers can significantly influence these interactions.[11]

Troubleshooting Guide

Issue 1: Low or No Crystallinity (Amorphous Product)

Q: My TFB-derived COF synthesis resulted in an amorphous powder with no clear peaks in the PXRD pattern. What are the likely causes and how can I fix this?

A: This is a common issue in COF synthesis.[12] The formation of an amorphous product is often due to rapid, irreversible polymerization that prevents the system from reaching its thermodynamically favored crystalline state.[1][13]

Potential Causes and Solutions:

  • Reaction Rate is Too High: A fast reaction rate can lead to kinetically trapped, disordered structures.[12]

    • Solution: Lower the reaction temperature to slow down the polymerization process.

    • Solution: Reduce the concentration of the monomers.[11]

  • Suboptimal Solvent System: The solubility of the monomers and the growing polymer chains is crucial. Poor solubility can lead to premature precipitation of amorphous material.[12]

    • Solution: Screen different solvent systems, including binary or ternary mixtures (e.g., dioxane/mesitylene), to improve the solubility of the building blocks and intermediates.[11][12]

  • Ineffective Error Correction: The reversibility of the bond formation is key to correcting defects and achieving crystallinity.[2]

    • Solution (for imine COFs): Add a modulator, such as aniline (B41778) or benzaldehyde, to the reaction mixture. Modulators compete in the imine formation, slowing the overall reaction and enhancing reversibility, which allows for defect healing.[5][11][14][15]

    • Solution: Adjust the concentration and type of acid catalyst. While an acid catalyst is often necessary, its concentration can significantly impact the reaction equilibrium.[2] Acetic acid is a common choice.[6][10]

Issue 2: Low Product Yield

Q: I have obtained a crystalline product, but the yield is very low. How can I improve the yield without sacrificing crystallinity?

A: Low yields can result from incomplete polymerization, loss of product during workup, or competing side reactions.

Potential Causes and Solutions:

  • Inaccurate Monomer Stoichiometry: An imbalance in the molar ratio of the aldehyde (TFB) and amine linkers can halt polymerization once the limiting reagent is consumed.[12]

    • Solution: Ensure precise weighing and stoichiometric balance of your monomers.

  • Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Solution: Systematically vary the reaction time and temperature. While higher temperatures can sometimes improve yields, they may also negatively impact crystallinity.

  • Product Loss During Washing: The fine powder of the COF product can be lost during centrifugal washing and decanting.

    • Solution: Use a finer porosity fritted funnel for washing or increase the centrifugation time and speed to ensure complete pelleting of the product.

  • Improper Activation: Residual solvent and unreacted monomers trapped in the pores can contribute to the mass but are removed upon activation (drying under vacuum), leading to an apparent low yield.

    • Solution: Ensure the workup and washing steps are thorough to remove impurities before the final drying step.

Data Presentation: Synthesis Parameters for Crystallinity Control

The following table summarizes key parameters that can be adjusted to control the crystallinity of TFB-derived COFs, based on literature findings.

ParameterTypical Starting PointEffect on CrystallinityExample from LiteratureCitation
Solvent System Dioxane/Mesitylene (B46885) (1:1 v/v)Influences monomer solubility and reaction kinetics. The right solvent system is crucial for crystal growth.A mixture of dioxane and mesitylene is commonly used for imine COFs.[12]
Catalyst 6 M Acetic AcidThe type and concentration of the acid catalyst affect the reversibility of imine bond formation.Acetic acid is a widely used catalyst in the synthesis of TFB-based imine COFs.[6][10]
Temperature 120 °CAffects the rate of polymerization and the equilibrium between reactants and products.A synthesis of TPB-TFB COF was conducted at 120°C for 3 days.[6]
Monomer Concentration 0.05 - 0.2 MLower concentrations can slow down the reaction, favoring the growth of more ordered crystals.Monomer concentration control is a method to regulate the dynamic process of COF formation.[11]
Modulator Aniline, BenzaldehydeCompetes with the building blocks, slowing the reaction and enhancing reversibility, leading to larger and more perfect crystals.The addition of 15 equivalents of aniline led to COF-300 single crystals of up to 60 µm.[5]
Reaction Time 3 daysLonger reaction times can allow for more effective error correction and growth of larger crystallites.A typical solvothermal synthesis of TPB-TFB COF is carried out for 3 days.[6]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a TFB-based Imine COF

This protocol provides a general procedure for the synthesis of an imine-linked COF from 1,3,5-triformylbenzene (TFB) and a triamine linker like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TPB).

  • Monomer Preparation: In a Pyrex tube, combine 1,3,5-triformylbenzene (1 equivalent) and the amine linker (1 equivalent).

  • Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of 1,4-dioxane (B91453) and mesitylene) to the tube.

  • Catalyst Addition: Add the acidic catalyst (e.g., 6 M aqueous acetic acid).

  • Homogenization: Briefly sonicate the mixture to ensure it is well-dispersed.

  • Degassing: Subject the reaction tube to three freeze-pump-thaw cycles to remove dissolved gases, which can interfere with the reaction.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at the desired temperature (e.g., 120 °C) for the specified duration (e.g., 3 days).

  • Workup: After cooling to room temperature, collect the solid product by filtration or centrifugation.

  • Washing: Wash the solid sequentially with anhydrous acetone (B3395972) and tetrahydrofuran (B95107) to remove unreacted monomers and oligomers.

  • Drying (Activation): Dry the resulting powder under high vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the final, activated COF product.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Finely grind a small amount of the dried COF powder to ensure random orientation of the crystallites.

  • Mounting: Pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument to collect data over a 2θ range appropriate for COFs (typically 2° to 40°) with a suitable step size and scan speed.

  • Data Analysis:

    • Process the raw data to obtain a plot of intensity versus 2θ.

    • Compare the experimental PXRD pattern with a simulated pattern based on a predicted crystal structure (e.g., AA or AB stacking) to confirm the identity and phase purity of the COF.[6]

    • The sharpness and intensity of the diffraction peaks provide a qualitative measure of the material's crystallinity. The most intense low-angle peak, often corresponding to the (100) plane, is a key indicator of the framework's primary pore structure.[6]

Visualizations

COF_Crystallinity_Factors cluster_synthesis Synthesis Parameters cluster_process Key Processes cluster_outcome Material Properties Solvent Solvent System Solubility Monomer/Oligomer Solubility Solvent->Solubility Temp Temperature Kinetics Polymerization Kinetics Temp->Kinetics Conc Concentration Conc->Kinetics Time Reaction Time Reversibility Reaction Reversibility Time->Reversibility Catalyst Catalyst Catalyst->Reversibility Modulator Modulator Modulator->Reversibility Crystallinity High Crystallinity Reversibility->Crystallinity Promotes Error Correction Kinetics->Crystallinity Slow Rate Amorphous Amorphous Product Kinetics->Amorphous Fast Rate Solubility->Crystallinity Good Solubility->Amorphous Poor

Caption: Key factors influencing the crystallinity of TFB-derived COFs.

Troubleshooting_Workflow Start Start: Synthesis of TFB-derived COF CheckPXRD Characterize with PXRD Start->CheckPXRD Crystalline Product is Crystalline CheckPXRD->Crystalline Sharp Peaks Amorphous Product is Amorphous CheckPXRD->Amorphous Broad Hump CheckYield Check Yield Crystalline->CheckYield Optimize Optimize Synthesis Parameters: - Add Modulator - Change Solvent - Lower Temperature - Adjust Catalyst Amorphous->Optimize Optimize->Start Re-synthesize HighYield High Yield: Success! CheckYield->HighYield Acceptable LowYield Low Yield CheckYield->LowYield Too Low OptimizeYield Troubleshoot Yield: - Check Stoichiometry - Optimize Reaction Time - Refine Workup Procedure LowYield->OptimizeYield OptimizeYield->Start Re-synthesize

Caption: Troubleshooting workflow for TFB-derived COF synthesis.

References

Technical Support Center: Imine Bond Stability in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of imine-based Covalent Organic Frameworks (COFs). The focus is on the critical role of water in influencing imine bond stability and the overall quality of the resulting COF.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of water in the synthesis of imine-based COFs?

A1: Water plays a dual and critical role in imine COF synthesis. It acts as a necessary medium for the reversible formation of imine bonds, which is essential for the "error-correction" mechanism that allows for the formation of a crystalline, ordered framework rather than an amorphous polymer.[1][2] However, an excess of water can lead to the hydrolysis of the imine bonds, which can decrease the yield and stability of the final COF product.[1]

Q2: Is an acid catalyst always necessary for imine COF synthesis in the presence of water?

A2: Yes, an acid catalyst, typically a Brønsted acid like acetic acid, is crucial for imine formation in aqueous and non-aqueous media. The catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, allowing it to leave as a water molecule.

Q3: What is the optimal pH for aqueous imine COF synthesis?

A3: The optimal pH for imine synthesis is typically mildly acidic, around 4.5. If the pH is too low (highly acidic), the amine monomer will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. Conversely, if the pH is too high (neutral or basic), the protonation of the carbonyl group is insufficient, slowing down the reaction. Therefore, careful control of the pH is essential for successful COF synthesis.

Q4: My imine COF is unstable and hydrolyzes. What strategies can I employ to improve its stability?

A4: The inherent reversibility of the imine bond can lead to instability in the presence of water. To enhance stability, consider the following approaches:

  • Post-Synthetic Modification: The imine linkages can be chemically transformed into more robust bonds, such as amines (via reduction) or quinolines (via Povarov reaction).

  • β-Ketoenamine Linkages: Utilizing monomers that can form β-ketoenamine linkages through tautomerization results in COFs with significantly higher chemical stability compared to those with simple imine bonds.

  • Intramolecular Hydrogen Bonding: Designing monomers that lead to the formation of intramolecular hydrogen bonds adjacent to the imine linkage can protect the imine bond from hydrolytic cleavage.

Q5: Can I synthesize imine COFs directly in water without organic solvents?

A5: Yes, several "green" synthesis methods have been developed to produce imine COFs in water.[3][4] These methods often involve strategies like the pre-activation of the aldehyde monomer with an acid to enhance its reactivity in water, sonochemical methods to improve monomer dissolution, or microwave-assisted synthesis to shorten reaction times.[5][6][7]

Troubleshooting Guides

Issue 1: Low yield of the COF product.

Possible Cause Troubleshooting Step
Incorrect pH Optimize the amount of acid catalyst. The pH should be acidic enough to catalyze the reaction but not so acidic that it fully protonates the amine monomer.
Excessive Water While water is necessary for reversibility, too much can shift the equilibrium towards the starting materials through hydrolysis. If using a co-solvent system, ensure the water content is optimized. For purely aqueous synthesis, adjusting monomer concentration can influence the outcome.[1]
Monomer Stoichiometry Ensure an accurate 1:1 stoichiometric ratio between the aldehyde and amine functional groups. Any deviation can lead to incomplete polymerization.[1]
Poor Monomer Solubility In aqueous systems, the low solubility of organic monomers can be a challenge. Consider using sonication or a co-solvent to improve solubility.[6][7]

Issue 2: The isolated product is amorphous instead of crystalline.

Possible Cause Troubleshooting Step
Reaction is too fast A rapid reaction rate can lead to kinetically trapped amorphous polymers. To slow down the reaction, consider lowering the temperature or using a modulator that reversibly caps (B75204) the reactive sites.
Insufficient Reversibility The "error-correction" that leads to crystallinity relies on the reversibility of the imine bond. Ensure the presence of a controlled amount of water and an appropriate acid catalyst to facilitate this dynamic process.[1]
Premature Precipitation If the growing COF network precipitates out of solution too quickly, it may not have sufficient time to form an ordered, crystalline structure. Optimizing the solvent system to improve the solubility of oligomeric intermediates can help.
Suboptimal Catalyst Concentration The concentration of the acid catalyst can influence the rate of both the forward and reverse reactions. Experiment with different catalyst concentrations to find the optimal balance for achieving high crystallinity.

Quantitative Data on COF Properties

The following table summarizes the properties of representative imine-based COFs synthesized in aqueous and conventional organic solvent systems. This data highlights that aqueous synthesis can produce COFs with comparable or even superior properties to those made in organic solvents.

COF NameSynthesis ConditionsBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
TAPB-PDA-COF Room temperature, mesitylene/dioxane/ethanol~1450Not Reported[8]
TAPB-PDA-COF (Aqueous) Room temperature, water/acetic acidNot ReportedNot Reported[6]
Me₃TFB-PA Solvothermal, dioxane/mesitylene~1030Not Reported[9]
Me₃TFB-BD Solvothermal, dioxane/mesitylene~1600Not Reported[9]
TTPA-COF Solvothermal456.420.88[10]
Pa-TTPA-COF (Protonated) Post-synthetic treatment102.00Not Reported[10]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Synthesis of Imine-Based COFs at Room Temperature

This protocol is a generalized procedure based on methods reported for the synthesis of various imine-linked COFs in water.[5][6][11]

Materials:

  • Aldehyde monomer (e.g., 1,3,5-triformylbenzene, TFB)

  • Amine monomer (e.g., p-phenylenediamine, PDA)

  • Acetic acid (glacial)

  • Deionized water

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Monomer Solution Preparation:

    • In a 20 mL scintillation vial, dissolve the amine monomer (e.g., 0.5 mmol) in 5 mL of deionized water. If solubility is low, sonicate the mixture for 10-15 minutes.

    • In a separate 20 mL scintillation vial, suspend the aldehyde monomer (e.g., 0.33 mmol) in 5 mL of deionized water.

  • Acid Activation of Aldehyde:

    • To the aldehyde suspension, add 1 mL of glacial acetic acid.

    • Stir the mixture vigorously for 10 minutes at room temperature. This pre-activates the aldehyde.

  • Reaction Mixture:

    • Slowly add the amine solution to the activated aldehyde suspension with continuous stirring.

    • A colored precipitate should form almost immediately.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration through a medium porosity fritted funnel.

    • Wash the solid sequentially with copious amounts of deionized water, anhydrous acetone, and anhydrous THF to remove any unreacted monomers and oligomers.

  • Drying:

    • Dry the purified COF powder under high vacuum at 80-120 °C overnight.

Visualizations

Imine_Formation_Hydrolysis cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine (R-CH=N-R') Imine->Hemiaminal + H2O (Hydrolysis) Water_prod Water (H2O) Hemiaminal->Imine - H2O (Dehydration)

Caption: Reversible formation and hydrolysis of an imine bond.

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_A Aldehyde Monomer Mixing Mixing and Stirring (Room Temperature) Monomer_A->Mixing Monomer_B Amine Monomer Monomer_B->Mixing Solvent Aqueous Solvent (Water + Acetic Acid) Solvent->Mixing Aging Aging (24-48h) Mixing->Aging Filtration Vacuum Filtration Aging->Filtration Washing Washing (Water, Acetone, THF) Filtration->Washing Drying Vacuum Drying Washing->Drying Final_COF Crystalline COF Powder Drying->Final_COF

Caption: Experimental workflow for aqueous COF synthesis.

Water_Effect_Logic cluster_optimal Optimal Range cluster_excess Excessive Water Water Concentration Reversibility Sufficient Reversibility Water->Reversibility Hydrolysis Increased Hydrolysis Water->Hydrolysis Error_Correction Effective Error Correction Reversibility->Error_Correction High_Crystallinity High Crystallinity Error_Correction->High_Crystallinity Low_Yield Low Yield Hydrolysis->Low_Yield Low_Stability Low Stability Hydrolysis->Low_Stability

Caption: Logical relationship of water's effect on COF synthesis.

References

Technical Support Center: Post-Synthetic Modification of COFs from Benzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the post-synthetic modification (PSM) of Covalent Organic Frameworks (COFs) derived from benzene-1,3,5-tricarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common post-synthetic modifications for COFs synthesized from this compound?

A1: The most prevalent post-synthetic modifications for imine-linked COFs derived from this compound involve the transformation of the imine linkage. Common modifications include:

  • Reduction to Amine: The imine bonds (C=N) are reduced to secondary amine bonds (C-N), which can enhance the chemical stability of the COF.[1][2]

  • Oxidation to Amide: The imine linkages can be oxidized to form more robust amide linkages, which also improves the material's stability.[2]

  • Metalation: The nitrogen atoms in the imine linkages or other incorporated functional groups can act as coordination sites for metal ions, leading to metalated COFs with catalytic or other functional properties.

  • Pore Wall Functionalization: If the aromatic linkers contain suitable functional groups (e.g., -OH, -N₃, -alkyne), these can be further modified through reactions like etherification, click chemistry, or amidation to introduce new functionalities within the pores.[3]

Q2: How can I confirm that the post-synthetic modification was successful?

A2: Successful modification can be confirmed through various characterization techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance or disappearance of characteristic peaks. For example, in the reduction of an imine to an amine, the C=N stretching peak (around 1620 cm⁻¹) will decrease or disappear, while N-H stretching peaks (around 3400 cm⁻¹) may appear.[4]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N solid-state NMR can provide detailed information about the changes in the chemical environment of the carbon and nitrogen atoms upon modification.[2][4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of new elements (e.g., metals after metalation) and changes in the binding energies of core-level electrons, indicating a change in the chemical state.

  • Powder X-ray Diffraction (PXRD): While not a direct confirmation of the chemical transformation, PXRD is crucial to assess if the crystallinity of the COF is retained after modification.[5]

Q3: Will post-synthetic modification affect the porosity and surface area of my COF?

A3: Yes, PSM can significantly impact the porosity and surface area. The introduction of new functional groups within the pores can lead to a decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume. However, in some cases, if the modification prevents pore collapse during activation, the porosity might be better preserved. It is essential to perform nitrogen physisorption analysis before and after modification to quantify these changes.

Troubleshooting Guides

Issue 1: Loss of Crystallinity after Post-Synthetic Modification
  • Symptom: Broadening or disappearance of peaks in the PXRD pattern of the modified COF compared to the pristine COF.

  • Possible Cause:

    • Harsh reaction conditions (high temperature, strong acids/bases) that disrupt the ordered framework.

    • Swelling and contraction of the framework during the reaction and washing steps, leading to stacking disorder.

    • Irreversible bond formation under conditions that do not allow for self-correction.

  • Suggested Solution:

    • Optimize reaction conditions by using milder reagents, lower temperatures, and shorter reaction times.

    • Choose a solvent system that minimizes swelling of the COF.

    • If possible, perform the modification on a single-crystal to single-crystal basis, although this is challenging.[5]

    • Consider "chemical locking" strategies where reversible imine bonds are converted to more stable, irreversible bonds under conditions that preserve the framework's order.[1]

Issue 2: Incomplete Conversion or Low Reaction Yield
  • Symptom: Characterization data (e.g., FTIR, NMR) shows the presence of both the original and the modified functionalities.

  • Possible Cause:

    • Poor diffusion of reagents into the pores of the COF.

    • Steric hindrance from the COF framework, preventing access to reactive sites.

    • Insufficient reaction time or temperature.

    • Deactivation of the reagent.

  • Suggested Solution:

    • Increase the reaction time and/or temperature, while carefully monitoring the crystallinity.

    • Use smaller, more mobile reagents if possible.

    • Ensure the COF is well-dispersed in the reaction solvent through sonication or stirring.

    • Use a larger excess of the reagent to drive the reaction to completion.

    • Ensure the COF is properly activated (solvent-exchanged and dried) before the reaction to ensure accessible pores.

Quantitative Data

Table 1: Comparison of Porosity Data Before and After Post-Synthetic Modification

COF SystemModificationBET Surface Area (m²/g) Before PSMBET Surface Area (m²/g) After PSMPore Volume (cm³/g) Before PSMPore Volume (cm³/g) After PSMReference
Imine-linked 2D COFReduction to Amine~1033~431Not ReportedNot Reported[6]
TFPPy–PyTTA–COFReduction to Amine>1000MaintainedMaintainedMaintained[1]
PI-3-COFReduction to Amine & Oxidation to Nitrone~1500~1186 (Nitrone)Not ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Reduction of Imine Linkages to Amine Linkages

This protocol is a general guideline for the reduction of an imine-linked COF synthesized from this compound.

Materials:

Procedure:

  • Activation of COF: The pristine COF should be activated by solvent exchange with a suitable solvent (e.g., acetone) followed by drying under vacuum at an elevated temperature (e.g., 120 °C) overnight to ensure the pores are accessible.

  • Reaction Setup: In a round-bottom flask, suspend the activated COF in anhydrous THF.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Add NaBH₄ portion-wise with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by deionized water.

  • Work-up: Collect the solid product by filtration. Wash the product extensively with deionized water, methanol, and THF to remove unreacted reagents and byproducts.

  • Drying: Dry the resulting amine-linked COF under vacuum at a moderate temperature (e.g., 80 °C) overnight.

  • Characterization: Characterize the product using FTIR, solid-state NMR, and PXRD to confirm the conversion and assess the retention of crystallinity.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_psm Post-Synthetic Modification cluster_final Final Product cluster_characterization Characterization pristine_cof Pristine Imine-Linked COF activation Activation (Solvent Exchange & Drying) pristine_cof->activation reaction Chemical Reaction (e.g., Reduction) activation->reaction workup Work-up (Quenching & Washing) reaction->workup modified_cof Modified COF workup->modified_cof ftir FTIR modified_cof->ftir pxrd PXRD modified_cof->pxrd nmr ssNMR modified_cof->nmr porosity Porosity Analysis modified_cof->porosity

Caption: Experimental workflow for the post-synthetic modification of a COF.

troubleshooting_logic node_action Optimize Reaction Conditions: - Milder Reagents - Lower Temperature - Shorter Time start Problem Encountered q1 Loss of Crystallinity? start->q1 q1->node_action Yes q2 Incomplete Conversion? q1->q2 No node_action2 Improve Reagent Access: - Increase Reaction Time/Temp - Use Excess Reagent - Ensure Proper Activation q2->node_action2 Yes end Consult Further Literature q2->end No

Caption: Troubleshooting decision tree for common PSM issues.

References

Validation & Comparative

comparing Benzene-1,3,5-tricarbaldehyde with other tri-aldehyde linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzene-1,3,5-tricarbaldehyde and Other Tri-aldehyde Linkers for Researchers and Drug Development Professionals

This compound, also known as triformylbenzene, is a key building block in the field of materials science and supramolecular chemistry. Its trifunctional nature, with three aldehyde groups symmetrically positioned on a benzene (B151609) ring, makes it an ideal candidate for the construction of highly ordered porous materials. This guide provides a comprehensive comparison of this compound with other tri-aldehyde linkers, offering insights into their performance supported by experimental data. This information is particularly valuable for researchers engaged in the synthesis of Covalent Organic Frameworks (COFs) and for professionals in drug development exploring novel delivery platforms.

Introduction to Tri-aldehyde Linkers

Tri-aldehyde linkers are organic molecules possessing three aldehyde functional groups. These moieties can undergo condensation reactions, most notably with amines to form imine linkages, leading to the formation of extended, porous networks.[1] The geometry and electronic properties of the linker significantly influence the characteristics of the resulting material, such as its porosity, stability, and functionality. This compound is a foundational trigonal node for constructing crystalline porous materials.[1]

Comparative Analysis of Tri-aldehyde Linkers

The performance of a tri-aldehyde linker is often evaluated by the properties of the COFs it forms. Key performance indicators include the Brunauer-Emmett-Teller (BET) surface area, which reflects the material's porosity, and the crystallinity, typically assessed by powder X-ray diffraction (PXRD). The table below summarizes these properties for COFs synthesized from this compound and other notable tri-aldehyde linkers.

Linker NameStructurePartner MonomerCOF NameBET Surface Area (m²/g)Pore Size (nm)Reference
This compoundthis compoundp-PhenylenediamineCOF-LZU113601.2[2]
1,3,5-Triformylphloroglucinol1,3,5-Triformylphloroglucinolp-PhenylenediamineTpPa-1248-[3]
2,4,6-Triaminothis compound2,4,6-Triaminothis compoundSelf-condensation---[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound and a COF derived from it.

Synthesis of this compound

One common route for the synthesis of this compound involves the oxidation of 1,3,5-trimethylbenzene (mesitylene).[1] However, achieving selective oxidation to the trialdehyde without over-oxidation to the carboxylic acid can be challenging.[1] An alternative and often more controlled synthesis involves the lithiation of a protected benzene derivative followed by formylation.[5]

A Convenient Synthesis of this compound [6][7][8]

This method involves the protection of two aldehyde groups as acetals, allowing for the selective formation of the third aldehyde.

  • Starting Material: 1,3,5-Tribromobenzene.

  • Step 1: Monolithiation and Formylation: 1,3,5-Tribromobenzene is reacted with one equivalent of an organolithium reagent at low temperature, followed by quenching with a formylating agent (e.g., N,N-dimethylformamide) to yield 3,5-dibromobenzaldehyde (B114249).

  • Step 2: Acetal (B89532) Protection: The aldehyde group of 3,5-dibromobenzaldehyde is protected as a diethyl acetal.

  • Step 3: Dilithiation and Formylation: The resulting protected dibromobenzene is then reacted with two equivalents of an organolithium reagent, followed by formylation to introduce two new aldehyde groups.

  • Step 4: Deprotection: The acetal protecting group is removed under acidic conditions to yield this compound.

Synthesis of a Covalent Organic Framework (COF-LZU1)

COF-LZU1 is a well-known example of a COF synthesized from this compound and p-phenylenediamine.[2]

Procedure for COF-LZU1 Synthesis:

  • Reactants: this compound and p-phenylenediamine.

  • Solvent: A mixture of mesitylene (B46885) and dioxane.

  • Catalyst: Acetic acid.

  • Reaction: The reactants are suspended in the solvent mixture in a sealed tube. The catalyst is added, and the mixture is heated at a specific temperature (e.g., 120 °C) for several days.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with an organic solvent (e.g., acetone), and dried under vacuum to yield the COF as a crystalline powder.

Visualization of Experimental Workflow

The synthesis of a Covalent Organic Framework using a tri-aldehyde linker can be visualized as a multi-step process.

COF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_product Product Isolation Linker Tri-aldehyde Linker (e.g., this compound) Mixing Mixing in Solvent Linker->Mixing Monomer Partner Monomer (e.g., p-Phenylenediamine) Monomer->Mixing Heating Heating under Autogenic Pressure Mixing->Heating Filtration Filtration and Washing Heating->Filtration Drying Drying under Vacuum Filtration->Drying COF Crystalline COF Powder Drying->COF

Caption: General workflow for the solvothermal synthesis of a Covalent Organic Framework.

Applications in Drug Development

The highly porous nature and tunable functionality of COFs derived from tri-aldehyde linkers make them promising candidates for drug delivery applications. The uniform pore size allows for the encapsulation of therapeutic agents, while the chemical nature of the framework can be modified to control the release of the drug.

For instance, the amine groups present in some COFs can be functionalized with targeting ligands to direct the drug-loaded framework to specific cells or tissues. Furthermore, the stability of the imine linkage can be engineered to be sensitive to the pH of the tumor microenvironment, enabling targeted drug release. While still in the early stages of research, the use of tri-aldehyde linkers to construct sophisticated drug delivery systems represents an exciting frontier in medicinal chemistry.

Logical Relationship in COF Design

The design of a functional COF involves a logical progression from the selection of building blocks to the final application.

COF_Design_Logic cluster_inputs Design Inputs cluster_properties Resulting Properties cluster_applications Potential Applications Linker Tri-aldehyde Linker (Geometry, Electronics) Porosity Porosity (Surface Area, Pore Size) Linker->Porosity Stability Chemical & Thermal Stability Linker->Stability Monomer Partner Monomer (Length, Functionality) Monomer->Porosity Monomer->Stability Functionality Tunable Functionality Monomer->Functionality Gas_Storage Gas Storage and Separation Porosity->Gas_Storage Catalysis Heterogeneous Catalysis Stability->Catalysis Drug_Delivery Drug Delivery Functionality->Drug_Delivery

Caption: Logical relationship between linker choice, COF properties, and applications.

References

A Comparative Guide to Alternative Precursors for Imine-Linked Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Covalent Organic Frameworks (COFs) is intrinsically linked to the selection of their molecular precursors. While a set of conventional building blocks has been widely adopted for the synthesis of robust and crystalline imine-linked COFs, the exploration of alternative precursors is paving the way for new functionalities and enhanced performance in applications such as drug delivery, catalysis, and separations. This guide provides an objective comparison of conventional and alternative amine and aldehyde precursors for the synthesis of imine-linked COFs, supported by experimental data and detailed protocols.

Conventional vs. Alternative Precursors: A Performance Overview

The choice of precursors dictates the geometric and electronic properties of the resulting COF. Conventional precursors, such as 1,3,5-triformylphloroglucinol (TFP) and p-phenylenediamine (B122844) (PDA), are well-studied and reliably produce crystalline materials. However, alternative precursors offer opportunities to introduce new functionalities, tune porosity, and enhance stability. For instance, incorporating electron-donating or -withdrawing groups on the precursor backbone can modulate the COF's electronic properties, which is crucial for applications in catalysis and sensing. Similarly, the use of larger or more rigid precursors can lead to COFs with higher surface areas and pore volumes.

Below is a comparative summary of the performance of COFs synthesized from conventional and a selection of alternative precursors.

Precursor CombinationCOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)CrystallinityReference
Conventional
TFP + PDATFP-PDA~611-666Not Reported~1.5Crystalline[1]
TFP + TAPBTFP-TAPB~771Not ReportedNot ReportedHighly Crystalline[2][3]
Alternative Amine Precursors
TFP + TAPTTFP-TAPT~535Not ReportedNot ReportedCrystalline[4]
TFP + (NH₂)₂BDMe₃TFB-(NH₂)₂BD>1800Not ReportedNot ReportedHighly Crystalline[5][6]
Alternative Aldehyde Precursors
TAPB + DHTATAPB-DHTANot ReportedNot ReportedNot ReportedHighly Crystalline[1]
TAPT + DHTATAPT-DHTANot ReportedNot ReportedNot ReportedCrystalline[7][8]
TAPB + TFATAPB-TFANot ReportedNot ReportedNot ReportedCrystalline[9]

Note: The properties of COFs can be significantly influenced by the synthesis and activation procedures. The data presented here is for comparative purposes and is extracted from the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of high-quality COFs. Below are representative experimental protocols for the synthesis of COFs from both conventional and alternative precursors.

Protocol 1: Solvothermal Synthesis of TFP-PDA COF (Conventional)

This protocol is a standard method for the synthesis of a 2D imine-linked COF.

Materials:

Procedure:

  • In a Pyrex tube, add TFP (e.g., 0.1 mmol, 21.0 mg) and PDA (e.g., 0.15 mmol, 16.2 mg).

  • Add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).

  • Add aqueous acetic acid (e.g., 6 M, 0.1 mL) as a catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated to vacuum, and flame-sealed.

  • The sealed tube is heated in an oven at 120 °C for 3 days.

  • After cooling to room temperature, the resulting solid is collected by filtration and washed sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran.

  • The purified powder is dried under vacuum at 120 °C to yield the TFP-PDA COF.

This is a generalized protocol. For specific details and safety precautions, refer to the original literature.

Protocol 2: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) - An Alternative Amine Precursor

This protocol describes the synthesis of a common C₃-symmetric amine precursor via a Suzuki-Miyaura cross-coupling reaction.[10]

Materials:

Procedure:

  • In a three-neck round-bottom flask, dissolve 1,3,5-tribromobenzene (10 mmol) and 4-aminophenylboronic acid pinacol ester (33 mmol) in a degassed mixture of toluene (100 mL) and ethanol (50 mL).[10]

  • Add an aqueous solution of K₂CO₃ (60 mmol in 50 mL deionized water) under a nitrogen atmosphere.[10]

  • Add Pd(PPh₃)₄ (0.3 mmol) as the catalyst and degas the mixture.[10]

  • Heat the reaction mixture to 80 °C and stir under reflux for 48 hours.[10]

  • After cooling, separate the organic layer and extract the aqueous layer with DCM.[10]

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by recrystallization from a toluene/ethanol mixture to yield TAPB as a pale yellow solid.[10]

Protocol 3: Synthesis of 2,5-Dihydroxyterephthalaldehyde (DHTA) - An Alternative Aldehyde Precursor

This two-step protocol details the synthesis of a functionalized dialdehyde (B1249045) precursor.[10]

Step 1: Reduction to 2,5-Dihydroxy-1,4-benzenedimethanol

  • Suspend 2,5-dihydroxyterephthalic acid (10 mmol) in anhydrous THF (100 mL) under nitrogen and cool to 0 °C.[10]

  • Add BH₃·THF (40 mmol, 1 M in THF) dropwise and stir the mixture at room temperature for 12 hours.[10]

  • Quench the reaction with methanol (B129727) at 0 °C and evaporate the solvent.[10]

  • The residue is further worked up to yield 2,5-dihydroxy-1,4-benzenedimethanol.[10]

Step 2: Oxidation to 2,5-Dihydroxyterephthalaldehyde

  • Dissolve 2,5-dihydroxy-1,4-benzenedimethanol (10 mmol) in anhydrous DMF (50 mL) under nitrogen and cool to 0 °C.[10]

  • Add POCl₃ (50 mmol) dropwise and stir at 0 °C for 1 hour, then heat to 60 °C for 6 hours.[10]

  • Quench the reaction by pouring it into ice-cold water and neutralize with saturated NaHCO₃.[10]

  • The resulting precipitate is collected, washed, and dried to give DHTA.[10]

Visualizing the Synthesis and Logic of Precursor Selection

The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and design of imine-linked COFs.

COF_Synthesis_Workflow General Workflow for Imine-Linked COF Synthesis cluster_precursors Precursor Selection cluster_reaction Synthesis cluster_product Product Formation & Processing Amine Precursor Amine Precursor Reaction Conditions Reaction Conditions Amine Precursor->Reaction Conditions Aldehyde Precursor Aldehyde Precursor Aldehyde Precursor->Reaction Conditions Solvent System Solvent System Solvent System->Reaction Conditions Catalyst Catalyst Catalyst->Reaction Conditions Imine-Linked COF Imine-Linked COF Reaction Conditions->Imine-Linked COF Purification Purification Imine-Linked COF->Purification Activation Activation Purification->Activation Characterization Characterization Activation->Characterization Precursor_Influence Influence of Precursor Choice on COF Properties cluster_precursor Precursor Attributes cluster_properties Resulting COF Properties cluster_applications Potential Applications Geometry Geometry (e.g., linear, trigonal) Porosity Porosity (Surface Area, Pore Size) Geometry->Porosity Crystallinity Crystallinity Geometry->Crystallinity Functionality Functionality (e.g., -OH, -NH2, -F) Stability Chemical & Thermal Stability Functionality->Stability Electronic Properties Electronic Properties Functionality->Electronic Properties Size Size & Rigidity Size->Porosity Drug Delivery Drug Delivery Porosity->Drug Delivery Separations Separations Porosity->Separations Crystallinity->Separations Catalysis Catalysis Stability->Catalysis Electronic Properties->Catalysis

References

A Comparative Guide to Benzene-1,3,5-tricarbaldehyde and 2-hydroxybenzene-1,3,5-tricarbaldehyde in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Covalent Organic Frameworks (COFs) hinges on the judicious selection of molecular building blocks. Among the tritopic aldehyde linkers, benzene-1,3,5-tricarbaldehyde (TFB) is a foundational monomer, prized for its geometric simplicity and reactivity. However, the introduction of functional groups, such as a hydroxyl moiety in 2-hydroxythis compound (B1306181) (H-TFB), can profoundly influence the properties and performance of the resulting COFs. This guide provides an objective, data-driven comparison of TFB and H-TFB in COF synthesis, empowering researchers to make informed decisions for their specific applications.

Introduction to the Building Blocks

This compound is a versatile and widely utilized building block in the synthesis of COFs.[1] Its three aldehyde groups, positioned symmetrically on a benzene (B151609) ring, make it an ideal trigonal node for the construction of crystalline, porous materials through condensation reactions with various amine linkers.[1]

2-hydroxythis compound, a hydroxyl-functionalized analogue of TFB, has gained increasing attention for its ability to impart unique properties to COFs. The presence of the hydroxyl group can enhance hydrophilicity, introduce hydrogen bonding capabilities, and modulate the electronic properties of the framework, leading to improved performance in applications such as photocatalysis.[2]

Comparative Performance Data

The choice between TFB and H-TFB significantly impacts the physicochemical properties of the resulting COFs. The following table summarizes key performance metrics from studies comparing COFs synthesized with these two aldehydes, keeping the amine linker consistent for a direct comparison.

PropertyCOF from this compound (TFB)COF from 2-hydroxythis compound (H-TFB)Amine LinkerReference
BET Surface Area (m²/g) ~716 - 2121Varies, can be lower or higher depending on synthesis conditionsp-Phenylenediamine (B122844), 1,3,5-tris(4-aminophenyl)benzene (B174889), etc.[1][3]
Pore Volume (cm³/g) ~0.64 - 1.24Variesp-Phenylenediamine, Benzidine[1][4]
Thermal Stability (TGA, onset of decomposition) ~450 °CGenerally lower than non-functionalized counterparts1,3,5-tris(4-aminophenyl)triazine[1][5]
Key Performance Advantage High surface area and porosity, well-established synthesisEnhanced photocatalytic activity, improved hydrophilicity, potential for post-synthetic modificationN/A[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis of high-quality COFs. Below are representative solvothermal synthesis methods for COFs derived from TFB and H-TFB.

Synthesis of a TFB-based COF (e.g., COF-LZU1)

Materials:

Procedure:

  • In a Pyrex tube, combine this compound and p-phenylenediamine in a 1:1.5 molar ratio.

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.

  • Add aqueous acetic acid (6 M) to the mixture.

  • The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

  • The sealed tube is heated at 120 °C for a specified period (e.g., 3 days).

  • After cooling to room temperature, the resulting solid is collected by filtration.

  • The crude product is washed sequentially with anhydrous acetone (B3395972) and tetrahydrofuran (B95107).

  • The purified COF is then dried under vacuum at an elevated temperature.[1]

Synthesis of an H-TFB-based COF

Materials:

  • 2-hydroxythis compound (H-TFB)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • n-Butanol

  • o-Dichlorobenzene

  • 6 M Aqueous Acetic Acid

Procedure:

  • To a 20 mL glass vial, add 2-hydroxythis compound (14.3 mg, 0.08 mmol) and 1,3,5-tris(4-aminophenyl)benzene (28.1 mg, 0.08 mmol).[6]

  • Add 0.5 mL of n-butanol, 0.5 mL of o-dichlorobenzene, and 0.1 mL of 6 M aqueous acetic acid.[6]

  • Sonicate the mixture for 15 minutes to achieve a homogenous dispersion.[6]

  • The vial is then flash-frozen at 77 K (liquid N₂ bath) and degassed.[6]

  • The vial is sealed and heated at 120 °C for 7 days.[6]

  • A dark red precipitate is formed, which is collected by filtration.[6]

  • The product is washed and solvent-exchanged with anhydrous tetrahydrofuran multiple times.[6]

  • The final product is dried at 120 °C under vacuum overnight to yield a red powder.[6]

Key Differentiators and Applications

The primary distinction between TFB and H-TFB lies in the presence of the hydroxyl group in the latter. This seemingly minor structural modification has significant consequences for the properties and potential applications of the resulting COFs.

Enhanced Photocatalytic Activity

The electron-donating hydroxyl group in H-TFB can significantly enhance the photocatalytic activity of COFs, particularly for applications like hydrogen production from water splitting.[2] This is attributed to an improved internal donor-acceptor effect and increased hydrophilicity, which facilitates interaction with aqueous media.[2]

Improved Hydrophilicity and Water-Based Synthesis

The hydroxyl group can increase the hydrophilicity of the COF, which is advantageous for applications in aqueous environments, such as separations or catalysis in water. Furthermore, the presence of the hydroxyl group can facilitate the synthesis of COFs in water through keto-enol tautomerism, offering a greener synthetic route compared to traditional solvothermal methods that use organic solvents.[7]

Potential for Post-Synthetic Modification

The hydroxyl group serves as a reactive site for post-synthetic modification, allowing for the introduction of further functionalities to tailor the COF for specific applications.

Visualization of Synthesis and Property Relationships

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

COF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization TFB This compound (TFB) Solvothermal Solvothermal Synthesis (e.g., 120°C, 3-7 days) TFB->Solvothermal HTFB 2-hydroxythis compound (H-TFB) HTFB->Solvothermal Amine Amine Linker (e.g., p-Phenylenediamine) Amine->Solvothermal TFB_COF TFB-based COF Solvothermal->TFB_COF HTFB_COF H-TFB-based COF Solvothermal->HTFB_COF PXRD PXRD TFB_COF->PXRD BET BET Surface Area TFB_COF->BET TGA TGA TFB_COF->TGA FTIR FT-IR TFB_COF->FTIR HTFB_COF->PXRD HTFB_COF->BET HTFB_COF->TGA HTFB_COF->FTIR

Caption: General workflow for the synthesis and characterization of COFs.

Property_Influence cluster_aldehyde Aldehyde Monomer cluster_properties Resulting COF Properties cluster_applications Potential Applications TFB This compound HighPorosity High Porosity & Surface Area TFB->HighPorosity HTFB 2-hydroxythis compound HTFB->HighPorosity EnhancedPhoto Enhanced Photocatalysis HTFB->EnhancedPhoto ImprovedHydro Improved Hydrophilicity HTFB->ImprovedHydro PostSynthMod Post-Synthetic Modification Site HTFB->PostSynthMod GasStorage Gas Storage & Separation HighPorosity->GasStorage Catalysis Catalysis EnhancedPhoto->Catalysis DrugDelivery Drug Delivery ImprovedHydro->DrugDelivery Sensors Sensors PostSynthMod->Sensors

Caption: Influence of aldehyde choice on COF properties and applications.

Conclusion

References

A Researcher's Guide to Validating Covalent Organic Framework Structures: A Comparison of PXRD and BET Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of Covalent Organic Frameworks (COFs) is paramount for ensuring their functionality and reproducibility. This guide provides a comparative overview of two indispensable analytical techniques: Powder X-ray Diffraction (PXRD) for assessing crystallinity and structural order, and Brunauer-Emmett-Teller (BET) analysis for characterizing porosity. We present supporting experimental data, detailed protocols, and a logical workflow to aid in the robust characterization of these promising porous materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, making them highly attractive for applications in gas storage, separation, catalysis, and drug delivery. The confirmation of their ordered framework and accessible pores is a critical step in their development and application. PXRD provides insights into the long-range order and crystalline nature of the material, while BET analysis quantifies the surface area and porosity, crucial parameters for any application involving host-guest interactions.

Deciphering Crystallinity: The Role of Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the initial validation of a COF's structure. It provides a fingerprint of the crystalline lattice, allowing for the confirmation of the desired topology and the assessment of structural integrity. A successful COF synthesis should yield a material with distinct diffraction peaks, indicating long-range periodic order.

A typical PXRD analysis of a COF involves comparing the experimental diffraction pattern with a simulated pattern generated from a theoretical crystal structure.[1][2] The positions of the diffraction peaks (in degrees 2θ) correspond to specific crystallographic planes, and their sharpness and intensity are indicative of the degree of crystallinity and the crystallite size. Common refinement methods like Pawley and Rietveld fitting are employed to extract unit cell parameters and validate the structural model.[3][4] However, it is crucial to be aware of potential pitfalls, such as peak broadening due to small crystallite size or structural disorder, which can complicate data interpretation.[3][4]

Comparing Apples to Apples: PXRD Data for Different COFs

The following table summarizes representative PXRD data for two distinct COFs, highlighting the key parameters used for structural validation.

Parameter BC-Az COF [5][6]Py-Az COF [5][6]
Dominant Peak (2θ) 4.1°4.5°
Corresponding Plane (200)(110)
Secondary Peaks (2θ) 8.3°, 12.5°9.2°, 13.8°
Corresponding Planes (400), (600)(220), (330)
Stacking Model Interpenetrated AAEclipsed AA
Crystallinity High, confirmed by sharp peaksHigh, confirmed by sharp peaks

Quantifying Porosity: The Power of BET Analysis

While PXRD confirms the structural order, BET analysis, based on the physical adsorption of a gas (typically nitrogen) at a constant temperature, is essential for characterizing the porosity of the COF. This technique provides quantitative data on the specific surface area, pore volume, and pore size distribution, which are critical for applications such as drug delivery and catalysis.

The shape of the nitrogen adsorption-desorption isotherm can provide qualitative information about the porous nature of the material.[7] For instance, a Type I isotherm is characteristic of microporous materials, while a Type IV isotherm suggests the presence of mesopores.[8] The BET equation is then applied to the adsorption data to calculate the specific surface area. Further analysis using models like Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT) can provide a detailed pore size distribution.[5][8]

A Comparative Look at Porosity: BET Data for Different COFs

The table below presents a comparison of BET analysis data for the same two COFs, illustrating how this technique differentiates their porous properties.

Parameter BC-Az COF [5]Py-Az COF [5]
BET Surface Area (m²/g) 25032040
Pore Size (nm) 2.051.94
Isotherm Type Not specified, but indicates significant porosityNot specified, but indicates significant porosity
Analysis Method Quenched Solid Density Functional Theory (QSDFT)Quenched Solid Density Functional Theory (QSDFT)

Experimental Protocols: A Step-by-Step Guide

Reproducible and reliable data are contingent on standardized experimental procedures. Below are detailed protocols for PXRD and BET analysis tailored for COF characterization.

Powder X-ray Diffraction (PXRD) Analysis
  • Sample Preparation: A small amount of the dry COF powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat and level surface.

  • Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The voltage and current of the X-ray generator are set to appropriate values.

  • Data Collection: The diffraction pattern is recorded over a specific 2θ range, typically from 2° to 40° for COFs, with a defined step size and scan speed.

  • Data Analysis: The experimental data is processed to remove background noise. The peak positions, intensities, and full width at half maximum (FWHM) are determined. The experimental pattern is then compared with a simulated pattern from a theoretical model of the COF.[1] Refinement of the unit cell parameters is often performed using software like FullProf or GSAS.[2]

Brunauer-Emmett-Teller (BET) Analysis
  • Sample Degassing: A precisely weighed amount of the COF sample (typically 50-100 mg) is placed in a sample tube. The sample is then degassed under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules and moisture from the pores.[9]

  • Isotherm Measurement: The degassed sample tube is transferred to the analysis port of the gas adsorption analyzer. The sample is cooled to liquid nitrogen temperature (77 K). Nitrogen gas is then incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).[9]

  • Data Analysis: The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3 using the BET equation.[9] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. The pore size distribution is calculated from the adsorption isotherm using theoretical models such as NLDFT or QSDFT.[5][8]

A Unified Workflow for COF Structure Validation

To streamline the process of COF characterization, the following workflow diagram illustrates the logical relationship between synthesis, PXRD analysis, and BET analysis.

COF_Validation_Workflow cluster_synthesis COF Synthesis & Purification cluster_pxrd Crystallinity Assessment (PXRD) cluster_bet Porosity Characterization (BET) synthesis COF Synthesis purification Purification & Activation synthesis->purification pxrd_exp Experimental PXRD purification->pxrd_exp bet_analysis N2 Adsorption/Desorption purification->bet_analysis comparison Compare Patterns & Refine pxrd_exp->comparison pxrd_sim Simulated PXRD pxrd_sim->comparison structure_validation Validated COF Structure comparison->structure_validation Good Match data_analysis Calculate Surface Area, Pore Volume & Size bet_analysis->data_analysis data_analysis->structure_validation

Caption: Workflow for COF structure validation using PXRD and BET.

By systematically applying this workflow and carefully interpreting the data from both PXRD and BET analyses, researchers can confidently validate the structure and porosity of their synthesized COFs, paving the way for their successful implementation in a wide range of scientific and industrial applications.

References

comparative study of linkers for gas sorption applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Functionalized Linkers in UiO-66 for Gas Sorption Applications

For researchers and scientists in the field of porous materials and gas separation, the choice of organic linker in a Metal-Organic Framework (MOF) is a critical design parameter that dictates the material's performance. This guide provides a comparative analysis of the UiO-66 family of MOFs, focusing on how linker functionalization impacts key gas sorption properties. By introducing different functional groups to the parent 1,4-benzenedicarboxylate (BDC) linker, the physicochemical properties of the resulting isoreticular MOFs can be finely tuned.[1] This comparison focuses on the parent UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups, which are commonly studied for gas adsorption applications.

Data Presentation: Linker Performance in Gas Sorption

The following table summarizes key quantitative data for the compared UiO-66 materials. This data highlights the influence of linker functionalization on textural properties (BET surface area and pore volume) and gas adsorption capacities for CO₂, CH₄, N₂, and H₂.

MOFLinker Functional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) @ 273 K, 1 barCH₄ Uptake (mmol/g) @ 298 K, 1 barN₂ Uptake (mmol/g) @ 298 K, 1 barH₂ Uptake (wt%) @ 77 K, 1 bar
UiO-66 -H (unfunctionalized)~1100 - 1500[1]~0.40 - 0.60~2.5 - 3.66[1][2]~0.8 - 1.0~0.2 - 0.3~1.51[1]
UiO-66-NH₂ -NH₂ (amino)~794 - 1400[3]~0.35 - 0.55~3.35 - 3.93[2][4][5][6]~1.0 - 1.2~0.2 - 0.3~1.6 - 1.8
UiO-66-NO₂ -NO₂ (nitro)~771 - 1300[1][3]~0.30 - 0.50~2.8 - 3.1~0.9 - 1.1~0.2 - 0.3~1.4 - 1.6
UiO-66-(OH)₂ -OH (hydroxyl)~1000 - 1200[1]~0.35 - 0.50~3.0 - 3.2~0.8 - 1.0Not widely reportedNot widely reported

Note: The reported values are ranges compiled from various sources and can vary based on synthesis conditions, activation procedures, and measurement techniques.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Material Activation

A critical step before any gas adsorption measurement is the activation of the MOF sample to ensure the pores are free of guest molecules (e.g., solvents, water), which would otherwise lead to an underestimation of the material's porosity.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the as-synthesized MOF into a clean, dry sample tube.

  • Solvent Exchange (Recommended): To facilitate the removal of high-boiling-point solvents like dimethylformamide (DMF) used during synthesis, immerse the as-synthesized MOF in a solvent with a lower boiling point, such as methanol (B129727) or acetone. Allow the sample to soak for 24 hours, then decant the solvent. Repeat this process 3-5 times.

  • Thermal Activation: Attach the sample tube to the degas port of a gas adsorption analyzer. Heat the sample under a dynamic vacuum (e.g., <10⁻⁵ mbar). A typical activation condition for the UiO-66 family is 120-150°C for 12-18 hours.[7] After the heating period, allow the sample to cool to room temperature while still under vacuum. It is crucial to keep the sample under vacuum or an inert atmosphere until the analysis begins.

Protocol 2: Nitrogen Adsorption/Desorption for BET Surface Area and Pore Volume Analysis

This protocol determines the specific surface area and pore size distribution of the MOF.

  • Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full. Install the activated MOF sample tube onto the analysis port of the instrument.

  • Free-Space Measurement: Perform a free-space (or void volume) measurement using helium gas, which is assumed not to adsorb on the material at the analysis temperature (77 K).

  • Isotherm Measurement: Place the sample tube in a liquid nitrogen bath (77 K). Introduce calibrated doses of high-purity nitrogen gas into the sample tube. Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure. Continue this process over a relative pressure (P/P₀) range, typically from 10⁻⁶ to 0.995. After reaching the maximum pressure, the desorption isotherm is measured by systematically reducing the pressure.

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) method to the adsorption data, typically in the relative pressure range of 0.005-0.03 for microporous materials like UiO-66, to calculate the specific surface area.[8]

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Methods like Density Functional Theory (DFT) can be applied to the isotherm to determine the pore size distribution.

Protocol 3: Single-Component Gas Adsorption Isotherms

This protocol measures the uptake of a specific gas (e.g., CO₂, CH₄) at a constant temperature.

  • Sample and Instrument Preparation: Use a properly activated sample of the MOF. Place the sample tube in a temperature-controlled bath or furnace set to the desired experimental temperature (e.g., 273 K or 298 K).

  • Isotherm Measurement: Measure the gas adsorption isotherm by introducing known doses of the adsorbate gas and recording the uptake at various equilibrium pressures up to the desired maximum pressure (e.g., 1 bar). Ensure sufficient equilibration time at each pressure point.

  • Data Analysis: The gas uptake capacity is typically reported in units of mmol/g or cm³/g at a specific temperature and pressure.

Protocol 4: Calculation of Adsorption Selectivity

Ideal Adsorbed Solution Theory (IAST) is a common method to predict the adsorption selectivity of a gas mixture based on single-component isotherm data.[9]

  • Isotherm Modeling: Fit the experimental single-component isotherms for the gases of interest (e.g., CO₂ and N₂) to a suitable isotherm model (e.g., Langmuir, Dual-Site Langmuir).[10]

  • IAST Calculation: Use the fitted isotherm parameters to perform the IAST calculation for a given bulk gas mixture composition and total pressure. This calculation predicts the composition of the adsorbed phase.

  • Selectivity Definition: The adsorption selectivity (S) for component 1 over component 2 is defined as: S = (x₁/y₁) / (x₂/y₂) where x₁ and x₂ are the mole fractions of the components in the adsorbed phase, and y₁ and y₂ are the mole fractions in the bulk gas phase.[10]

Visualizations

Linker_Properties_Gas_Sorption cluster_linker Linker Properties cluster_mof MOF Properties cluster_performance Gas Sorption Performance Linker_Length Linker Length Pore_Size Pore Size & Volume Linker_Length->Pore_Size Surface_Area Surface Area Linker_Length->Surface_Area Functional_Group Functional Group (-NH2, -NO2, -OH) Functional_Group->Pore_Size Surface_Chemistry Surface Chemistry (Polarity, Acidity/Basicity) Functional_Group->Surface_Chemistry Flexibility Rigidity/Flexibility Flexibility->Pore_Size Stability Thermal/Chemical Stability Flexibility->Stability Gas_Uptake Gas Uptake Capacity Pore_Size->Gas_Uptake Surface_Area->Gas_Uptake Selectivity Selectivity (e.g., CO2/N2) Surface_Chemistry->Selectivity Adsorption_Enthalpy Adsorption Enthalpy Surface_Chemistry->Adsorption_Enthalpy Stability->Gas_Uptake

Caption: Relationship between linker properties and gas sorption performance.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Characterization & Analysis A1 MOF Synthesis (e.g., UiO-66-X) A2 Activation (Solvent Exchange & Degassing) A1->A2 B1 N2 Sorption @ 77K A2->B1 B3 Single Gas Sorption (CO2, CH4, etc.) A2->B3 B2 BET Surface Area & Pore Volume Analysis B1->B2 B4 Adsorption Isotherms B3->B4 B5 IAST Calculation B4->B5 B6 Selectivity Determination B5->B6

References

Performance of Benzene-1,3,5-tricarbaldehyde-Based COFs in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Covalent Organic Frameworks (COFs) constructed from Benzene-1,3,5-tricarbaldehyde (also known as 1,3,5-triformylbenzene, TFB) are a class of crystalline porous polymers with significant potential in heterogeneous catalysis. The C3 symmetry of the TFB building block directs the formation of predictable and highly ordered two-dimensional or three-dimensional networks when condensed with various amine linkers.[1] These frameworks are characterized by their high thermal stability, permanent porosity, and large surface areas, making them exceptional platforms for supporting catalytically active sites.[2] This guide provides an objective comparison of the catalytic performance of TFB-based COFs against alternative materials, supported by experimental data and detailed protocols.

Synthesis and Functionalization of TFB-Based COFs

The most common method for synthesizing TFB-based COFs is the Schiff base condensation reaction.[3] A prime example is the synthesis of COF-LZU1 from TFB and 1,4-diaminobenzene (p-phenylenediamine).[1] This reaction is typically carried out under solvothermal conditions but can also be achieved at room temperature.[4][5] The resulting imine-linked framework possesses a 2D eclipsed layered-sheet structure with one-dimensional open channels.[6] While the native framework has some catalytic activity, its primary utility is as a robust support for metallic nanoparticles or single-atom catalysts through post-synthetic modification.

Caption: Synthesis of COF-LZU1 via Schiff base condensation.

Performance in Heterogeneous Catalysis

The true catalytic prowess of TFB-based COFs is often realized after metalation. The imine nitrogen atoms within the framework are excellent ligands for coordinating with metal ions.[7] Pd(II)-functionalized COF-LZU1 (Pd/COF-LZU1) has demonstrated exceptional activity and stability in Suzuki-Miyaura coupling reactions.[6][8]

Data Presentation: TFB-Based COF Catalytic Performance
CatalystReactionSubstratesYieldTime (h)RecyclabilityReference
Pd/COF-LZU1 Suzuki-Miyaura Coupling4-Bromoanisole + Phenylboronic acid96%7>10 cycles with no significant activity loss[6][7][9]
Pd/COF-LZU1 Suzuki-Miyaura Coupling4-Iodotoluene + Phenylboronic acid98%7>10 cycles with no significant activity loss[6][9]
Pd/COF-LZU1 Suzuki-Miyaura Coupling4-Bromobenzaldehyde + Phenylboronic acid97%7>10 cycles with no significant activity loss[6][9]

Comparison with Alternative Catalytic Systems

To contextualize the performance of TFB-based COFs, it is crucial to compare them with other classes of heterogeneous catalysts used for similar reactions. For C-C coupling reactions, traditional supports like activated carbon and other porous crystalline materials like Metal-Organic Frameworks (MOFs) are common alternatives. For reactions like the Knoevenagel condensation, MOFs and zeolites are often employed.

G COF TFB-Based COFs HighSurfaceArea High Surface Area COF->HighSurfaceArea TunablePores Tunable Pore Environment COF->TunablePores DefinedSites Well-Defined Active Sites (Post-Modification) COF->DefinedSites HighStability High Thermal & Chemical Stability COF->HighStability Performance Enhanced Catalytic Performance HighSurfaceArea->Performance TunablePores->Performance DefinedSites->Performance HighStability->Performance Efficiency High Efficiency & Yields Performance->Efficiency Selectivity High Selectivity Performance->Selectivity Recyclability Excellent Recyclability Performance->Recyclability

Caption: Key advantages of TFB-based COFs in catalysis.

Data Presentation: Comparison with Alternative Catalysts

Table 2: Suzuki-Miyaura Coupling (4-Bromoanisole + Phenylboronic acid)

CatalystSupport MaterialYieldKey AdvantagesKey DisadvantagesReference
Pd/COF-LZU1 Covalent Organic Framework96%Highly stable, excellent recyclability, well-dispersed active sites.Higher initial synthesis cost than simple supports.[7]
Pd/MOF-5 Metal-Organic Framework85%High surface area.Lower thermal/chemical stability, potential metal leaching.[7]
Pd/C Activated Carbon~95%Low cost, commercially available.Metal leaching, less defined active sites, lower stability.(General literature)

Table 3: Knoevenagel Condensation (Benzaldehyde + Malononitrile)

Catalyst ClassExampleYieldKey AdvantagesKey DisadvantagesReference
MOFs CuBTC>99% (80 °C)High activity at low temperatures, shape selectivity.Sensitivity to moisture, potential metal leaching.[10][11]
MOFs ZIF-8~98% (80 °C)Mesoporous structure aids reactant access.Activity can be diffusion-limited in microporous variants.[12]
Zeolites BEA, TS-1Inactive (80 °C)High thermal stability, strong acid sites.Inactive at lower temperatures, can promote side reactions.[10][11]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon scientific findings. Below are representative protocols for the synthesis of a TFB-based COF and its application in catalysis.

Protocol 1: Synthesis of COF-LZU1 (Solvothermal Method)
  • Preparation: In a Pyrex tube, add this compound (TFB, e.g., 30 mg, 0.185 mmol) and 1,4-diaminobenzene (PDA, e.g., 30 mg, 0.277 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of mesitylene (B46885) and 1,4-dioxane (B91453) (e.g., 2.0 mL).

  • Catalyst Addition: Add aqueous acetic acid (e.g., 0.2 mL of a 6 M solution).

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure a homogenous dispersion.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing & Heating: Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.

  • Workup: After cooling to room temperature, collect the resulting solid powder by filtration.

  • Washing: Wash the powder extensively with anhydrous acetone (B3395972) and tetrahydrofuran (B95107) (THF) to remove any unreacted monomers and oligomers.

  • Drying: Dry the final product under vacuum at 120 °C overnight to yield COF-LZU1 as a powder.

Protocol 2: Post-Synthetic Metalation (Preparation of Pd/COF-LZU1)
  • Dispersion: Disperse the synthesized COF-LZU1 (e.g., 100 mg) in a suitable solvent like THF.

  • Palladium Addition: Add a solution of Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the same solvent. The amount of Pd(OAc)₂ should be calculated based on the desired weight percentage of Pd loading.

  • Reaction: Stir the mixture at room temperature for 24-48 hours to allow for the coordination of Pd(II) ions to the imine nitrogen sites within the COF.

  • Isolation: Collect the solid by filtration.

  • Washing: Wash the resulting Pd/COF-LZU1 material thoroughly with fresh solvent to remove any uncoordinated palladium species.

  • Drying: Dry the catalyst under vacuum.

Protocol 3: Catalytic Suzuki-Miyaura Coupling

Caption: General experimental workflow for a COF-catalyzed reaction.

  • Setup: To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the Pd/COF-LZU1 catalyst (e.g., 1-2 mol% Pd).

  • Solvent: Add a suitable solvent system (e.g., DMF/water).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) and maintain this atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (e.g., 7 hours). Monitor the reaction progress using TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Catalyst Recovery: Separate the solid Pd/COF-LZU1 catalyst by filtration.

  • Product Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

  • Catalyst Recycling: Wash the recovered catalyst with water and ethanol, dry under vacuum, and it can be used for subsequent reaction runs.

Conclusion

This compound-based COFs, particularly after functionalization with metal catalysts like palladium, serve as exceptionally stable, efficient, and recyclable platforms for heterogeneous catalysis. Their performance in demanding reactions such as Suzuki-Miyaura coupling is highly competitive and, in some cases, superior to traditional supports or other porous materials like MOFs. The high degree of structural order, tunable porosity, and chemical stability make these COFs a promising material class for developing next-generation catalysts for the pharmaceutical and fine chemical industries.

References

A Comparative Guide to the Transformation of Imine-Linked Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of imine-linked Covalent Organic Frameworks (COFs) into more robust structures like amides and quinolines represents a significant advancement in the post-synthetic modification of these porous crystalline materials. This guide provides a detailed comparison of these two transformative pathways, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their outcomes, and the enhanced properties of the resulting frameworks. The inherent instability of the imine linkage, particularly under acidic or basic conditions, can limit the application of imine-linked COFs.[1][2] The conversion to amide or quinoline (B57606) linkages offers a strategic solution to bolster their chemical resilience while often introducing new functionalities.[3][4]

From Imine to Amide: Enhancing Stability through Oxidation

The transformation of imine linkages to amide linkages is primarily achieved through oxidation.[3] This conversion is notable for retaining the crystallinity and porosity of the parent COF while significantly improving its chemical stability.[5][6] Several oxidative methods have been developed, each with its own set of conditions and efficiencies.

One of the pioneering methods involves the use of sodium chlorite (B76162) (NaClO₂) as an oxidant in the presence of a phosphate (B84403) buffer and 2-methyl-2-butene.[3] Optimization of this method revealed that replacing the phosphate buffer with acetic acid improved the crystallinity and surface area of the resulting amide-linked COF.[3] Another facile and efficient method employs KHSO₅ as the oxidant in anhydrous dimethylformamide (DMF), allowing for a rapid conversion within hours at room temperature.[7] More recently, N-heterocyclic carbene (NHC)-mediated aerobic oxidation has been introduced as a mild and versatile approach, which is particularly advantageous for COFs containing oxidant-susceptible functional groups.[8]

The successful conversion to an amide linkage is confirmed by various characterization techniques. Fourier-transform infrared (FT-IR) spectroscopy shows the disappearance of the imine C=N stretching vibration and the appearance of the amide C=O stretching vibration.[3][6] Solid-state ¹³C NMR spectroscopy provides definitive evidence with the disappearance of the imine carbon signal and the emergence of a new peak corresponding to the amide carbonyl carbon.[3][6] Powder X-ray diffraction (PXRD) patterns typically confirm the retention of the crystalline framework.[6]

Comparative Data: Imine vs. Amide-Linked COFs
PropertyImine-Linked COF (TPB-TP-COF)Amide-Linked COF (TPB-TP-COF')Imine-Linked COF (4PE-1P-COF)Amide-Linked COF (4PE-1P-COF')Reference
Surface Area (BET) 751 m²/g684 m²/g506 m²/g470 m²/g[3]
FT-IR: Imine C=N stretch (cm⁻¹) ~1620Absent~1623Absent[3]
FT-IR: Amide C=O stretch (cm⁻¹) Absent~1650Absent~1660[3]
¹³C NMR: Imine C signal (ppm) 157AbsentNot reportedAbsent[3][6]
¹³C NMR: Amide C=O signal (ppm) Absent166Not reportedNot reported[3][6]
Chemical Stability Unstable in acid/baseEnhanced stabilityUnstable in acid/baseEnhanced stability[3]

Note: The specific values for surface area and spectroscopic peaks can vary slightly depending on the specific COF and the experimental conditions.

From Imine to Quinoline: Expanding Conjugation and Functionality

The conversion of imine linkages to quinoline structures is achieved through cycloaddition reactions, such as the aza-Diels-Alder reaction.[4][9] This transformation not only enhances the chemical stability of the COF but also extends the π-conjugation of the framework, which can be beneficial for applications in photocatalysis and electronics.[4][10]

The aza-Diels-Alder reaction typically involves treating the imine-linked COF with an alkene or alkyne.[10] For instance, the reaction of an imine-linked COF with an electron-rich alkene can lead to the formation of a robust quinoline ring.[4] Another approach is the Doebner reaction, a three-component reaction between an aldehyde, an amine, and pyruvic acid, which can be performed as a one-pot synthesis or a post-synthetic modification to yield quinoline-4-carboxylic acid-linked COFs.[11][12]

The formation of quinoline linkages is confirmed by spectroscopic analysis. FT-IR spectroscopy will show changes in the aromatic region, and solid-state ¹³C NMR will reveal new signals corresponding to the carbons of the quinoline ring.[13] X-ray photoelectron spectroscopy (XPS) can also be used to confirm the change in the nitrogen environment from an imine to a quinoline ring.[13]

Comparative Data: Imine vs. Quinoline-Linked COFs
PropertyImine-Linked COFQuinoline-Linked COFReference
Linkage Type Imine (C=N)Quinoline (fused aromatic rings)[4]
π-Conjugation LocalizedExtended[4]
Chemical Stability ModerateHigh[4]
Photocatalytic Activity Generally lowerOften enhanced[4]
Synthesis Method CondensationPost-synthetic cycloaddition (e.g., aza-Diels-Alder) or multicomponent reaction (e.g., Doebner)[4][11]

Experimental Protocols

General Synthesis of Imine-Linked COFs (Example: TPB-TP-COF)
  • Reactants: Tris(4-aminophenyl)benzene (TPB) and terephthalaldehyde (B141574) (TP).

  • Solvent: A mixture of butanol and o-dichlorobenzene.

  • Procedure: The reactants are suspended in the solvent mixture in a sealed vessel.

  • Reaction Conditions: The mixture is heated at 120 °C for 3 days.

  • Work-up: The resulting solid is collected by filtration, washed with an organic solvent (e.g., acetone), and dried under vacuum to yield the imine-linked COF.[14]

Conversion of Imine- to Amide-Linked COF (Oxidation with NaClO₂)
  • Starting Material: Dried imine-linked COF.

  • Reagents: Sodium chlorite (NaClO₂), acetic acid, and 2-methyl-2-butene.

  • Solvent: A mixture of tetrahydrofuran (B95107) (THF) and water.

  • Procedure: The imine-linked COF is suspended in the THF/water mixture. Acetic acid is added, followed by the addition of NaClO₂ and 2-methyl-2-butene.

  • Reaction Conditions: The reaction is stirred at room temperature for several days.

  • Work-up: The solid is collected by filtration, washed extensively with water and organic solvents (e.g., THF, acetone), and dried under vacuum to yield the amide-linked COF.[3]

Conversion of Imine- to Quinoline-Linked COF (aza-Diels-Alder Reaction)
  • Starting Material: Dried imine-linked COF.

  • Reagent: An alkene or alkyne (e.g., an electron-rich enamine or enol ether).

  • Solvent: An appropriate organic solvent (e.g., dioxane).

  • Procedure: The imine-linked COF and the alkene/alkyne are suspended in the solvent in a sealed vessel.

  • Reaction Conditions: The mixture is heated at an elevated temperature (e.g., 120 °C) for a specified period.

  • Work-up: The resulting solid is collected by filtration, washed with organic solvents, and dried under vacuum to yield the quinoline-linked COF.[4]

Visualizing the Transformations

Imine_to_Amide_Conversion Imine_COF Imine-Linked COF (-C=N-) Amide_COF Amide-Linked COF (-C(=O)-NH-) Imine_COF->Amide_COF Oxidation (e.g., NaClO₂, KHSO₅, NHC/O₂)

Caption: Conversion of an imine-linked COF to an amide-linked COF via oxidation.

Imine_to_Quinoline_Conversion Imine_COF Imine-Linked COF (-C=N-) Quinoline_COF Quinoline-Linked COF Imine_COF->Quinoline_COF Cycloaddition (e.g., aza-Diels-Alder)

Caption: Transformation of an imine-linked COF to a quinoline-linked COF via cycloaddition.

References

The Architect's Blueprint: How Linker Selection Governs the Properties of MOFs and COFs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of organic linkers in tailoring the functionality of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

The modular nature of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) offers unprecedented control over their chemical and physical properties. At the heart of this tunability lies the organic linker, the molecular bridge that connects the metal nodes in MOFs or forms the extended covalent network in COFs. The judicious selection of these linkers is paramount, as it directly dictates the resulting framework's porosity, stability, and catalytic activity, thereby shaping its performance in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2]

This guide provides a comparative analysis of how linker choice impacts the key properties of both MOFs and COFs, supported by experimental data and detailed protocols.

Impact of Linker Choice on Framework Properties

The characteristics of the organic linker, including its length, geometry, flexibility, and functional groups, are critical design elements that influence the overall properties of the resulting porous material.

For Metal-Organic Frameworks (MOFs):

The organic linker connects metal-containing secondary building units (SBUs) through coordination bonds.[3] The nature of this linker can significantly affect:

  • Porosity and Surface Area: The length and geometry of the linker are primary determinants of the pore size and overall surface area of the MOF. Longer linkers generally lead to larger pores and higher surface areas.[4] However, bulky functional groups on the linker can decrease the specific surface area and pore volume.[3]

  • Stability: The strength of the coordination bond between the linker and the metal node is a key factor in the thermal and chemical stability of the MOF.[5][6] Linker functionalization can also influence stability; for instance, aromatic linkers tend to enhance radiation resistance compared to aliphatic ones.[7] The connectivity of the linker (ditopic, tritopic, tetratopic) also plays a crucial role, with higher connectivity generally leading to more stable frameworks.[5][6]

  • Catalytic Activity: Functional groups on the linker can act as catalytic sites or modulate the electronic properties of the metal nodes, thereby influencing the MOF's catalytic performance.[3][8] For example, introducing electron-withdrawing or electron-donating groups can alter the acidity of the metal nodes.[3]

  • Gas Adsorption and Selectivity: The chemical environment within the pores, dictated by the linker's functional groups, can be tailored to enhance the adsorption capacity and selectivity for specific gases.[1][9] For instance, amino-functionalized linkers have been shown to improve CO₂ adsorption.[1]

For Covalent-Organic Frameworks (COFs):

In COFs, organic linkers are connected by strong covalent bonds to form a crystalline, porous network.[10] The choice of linker and the type of covalent linkage are fundamental to:

  • Crystallinity and Porosity: The geometry and rigidity of the linkers are crucial for achieving long-range order and high crystallinity in COFs. The length of the linker directly impacts the pore size.[11][12]

  • Stability: The type of covalent bond forming the framework (e.g., imine, boronate ester, hydrazone) determines the chemical and thermal stability of the COF.[10][11] Imine-linked COFs, for instance, are known for their high chemical stability.[10]

  • Functionality: The incorporation of specific functional groups into the linker backbone allows for the precise tuning of the COF's chemical properties, enabling applications in catalysis, sensing, and electronics.[11] The use of mixed-linker strategies, where multiple different linkers are incorporated into the same framework, can lead to novel properties and functionalities.[13]

Comparative Data on Linker Functionalization in UiO-66 MOFs

The UiO-66 family of MOFs, based on zirconium clusters and terephthalic acid (BDC) linkers, is a well-studied platform for investigating the effects of linker functionalization. The following table summarizes the impact of different functional groups on the BDC linker on the properties of the resulting UiO-66 framework.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from BenchChem's comparative guide on UiO-66 and its derivatives.[1]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships between linker choice and framework properties, as well as a general workflow for the synthesis and characterization of these materials.

Linker_Impact_on_Properties cluster_linker Linker Properties cluster_framework Framework Properties Linker Organic Linker Choice Length Length & Geometry Linker->Length Functionality Functional Groups Linker->Functionality Flexibility Flexibility & Rigidity Linker->Flexibility Connectivity Connectivity (di-, tri-, tetratopic) Linker->Connectivity Porosity Porosity & Surface Area Length->Porosity Stability Thermal & Chemical Stability Length->Stability Functionality->Stability Catalysis Catalytic Activity Functionality->Catalysis Selectivity Adsorption & Selectivity Functionality->Selectivity Flexibility->Stability Connectivity->Stability

Caption: Logical relationship between organic linker choice and MOF/COF properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Start Select Metal Node/Precursor & Organic Linker(s) Reaction Solvothermal/Hydrothermal Reaction Start->Reaction Isolation Isolation & Purification (Washing, Solvent Exchange) Reaction->Isolation PXRD Powder X-ray Diffraction (PXRD) (Crystallinity, Phase Purity) Isolation->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Isolation->TGA Gas_Adsorption Gas Adsorption (BET, etc.) (Surface Area, Porosity) Isolation->Gas_Adsorption Spectroscopy Spectroscopy (FT-IR, NMR) (Functional Groups, Structure) Isolation->Spectroscopy Application Application-Specific Testing (e.g., Catalysis, Gas Separation) PXRD->Application Gas_Adsorption->Application Spectroscopy->Application

Caption: General experimental workflow for the synthesis and characterization of MOFs and COFs.

Detailed Experimental Protocols

Reproducibility is key in materials synthesis. Below are representative experimental protocols for the synthesis of a common MOF (UiO-66) and an imine-linked COF.

Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a typical synthesis, dissolve ZrCl₄ and BDC in DMF in a molar ratio of 1:1.[1]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.[1]

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • Wash the product with fresh DMF and then with a suitable solvent like ethanol (B145695) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activate the material by heating under vacuum to remove the solvent molecules completely.

Synthesis of an Imine-Linked COF (e.g., TFP-BPTA COF)

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Terephthalaldehyde (TPA)

  • A mixture of mesitylene (B46885) and dioxane as solvent

  • Aqueous acetic acid (as a catalyst)

Procedure:

  • In a Pyrex tube, add the amine linker (TAPB) and the aldehyde linker (TPA) in a stoichiometric ratio.

  • Add the solvent mixture (e.g., mesitylene/dioxane).

  • Add the aqueous acetic acid catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling, the resulting solid is collected by filtration.

  • Wash the product extensively with various organic solvents (e.g., acetone, THF) to remove residual monomers and oligomers.

  • Dry the final product under vacuum.

Conclusion

The choice of the organic linker is a critical parameter that provides a powerful tool to rationally design and synthesize MOFs and COFs with desired properties. By carefully selecting the linker's length, geometry, functionality, and connectivity, researchers can fine-tune the resulting framework's porosity, stability, and catalytic activity to meet the demands of specific applications. The use of mixed-linker strategies further expands the toolbox for creating highly complex and functional materials.[14] This guide serves as a foundational resource for scientists and professionals to navigate the vast landscape of MOF and COF chemistry and to harness the full potential of these remarkable materials.

References

A Head-to-Head Battle of Synthesis: Solvothermal vs. Mechanochemical Routes to Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the method of synthesizing Covalent Organic Frameworks (COFs) is a critical consideration that impacts efficiency, cost, and the final properties of the material. This guide provides an objective comparison of two prominent synthesis techniques—solvothermal and mechanochemical—supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in gas storage, catalysis, sensing, and drug delivery. The ability to precisely control their structure and porosity makes them highly attractive materials. The two primary methods for their synthesis, solvothermal and mechanochemical, offer distinct advantages and disadvantages. Solvothermal synthesis, the more traditional approach, involves heating reactants in a sealed vessel with a solvent. In contrast, mechanochemical synthesis utilizes mechanical energy, such as grinding or milling, to drive the chemical reaction, often with minimal or no solvent.

At a Glance: Key Performance Indicators

A direct comparison of the two methods for the synthesis of the same COFs reveals significant differences in key performance indicators. Mechanochemical synthesis consistently demonstrates advantages in terms of reaction time and reduced solvent usage, positioning it as a greener and more efficient alternative. However, solvothermal methods may still be preferred when aiming for the highest possible crystallinity.

ParameterSolvothermal SynthesisMechanochemical Synthesis
Reaction Time Typically several hours to days[1][2]Minutes to a few hours[2][3]
Temperature High temperatures (120-250 °C)[1]Often at room temperature[1]
Solvent Usage Significant amounts of organic solvents[4]Solvent-free or minimal liquid assistance[1]
Energy Consumption High due to prolonged heatingGenerally lower
Crystallinity Often yields highly crystalline materials[5]Can be lower than solvothermal products[5]
Porosity High surface areas are achievableComparable or sometimes higher surface areas[6]
Yield Generally highGenerally high
Scalability Can be challenging to scale upPotentially more scalable
Environmental Impact Higher due to solvent use and energy consumptionLower, considered a "green" chemistry approach

Quantitative Comparison of COF Synthesis

The following table summarizes experimental data for the synthesis of specific COFs using both solvothermal and mechanochemical methods, highlighting the performance trade-offs.

COF NameSynthesis MethodTemperature (°C)TimeYield (%)BET Surface Area (m²/g)Reference
TpPa-1 Hydrothermal (Solvothermal)1703 days901007[Martínez-Visus et al., 2023][2]
TpPa-1 Mechanochemical (Water-assisted)17020 min98960[Martínez-Visus et al., 2023][2][3]
TpBD Solvothermal12072 h>90537[Biswal et al., 2013][1]
TpBD MechanochemicalRoom Temp.40 min>95450[Biswal et al., 2013][1]
Mg₂(m-dobdc) Solvothermal12048 h-1556[Sabouni et al., 2022][6]
Mg₂(m-dobdc) MechanochemicalRoom Temp.10 min-1653[Sabouni et al., 2022][6]

Experimental Protocols

Detailed methodologies for the synthesis of the well-known TpPa-1 COF are provided below as representative examples for both techniques.

Solvothermal Synthesis of TpPa-1

This protocol is adapted from the hydrothermal synthesis described by Martínez-Visus et al. (2023).[2]

Materials:

Procedure:

  • In a glass vial, combine 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa-1) in a 2:3 molar ratio.

  • Add deionized water to the vial.

  • Seal the vial and place it in a preheated oven at 170 °C.

  • Maintain the reaction at this temperature for 72 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product thoroughly with water and then with acetone (B3395972).

  • Dry the resulting powder under vacuum to obtain the TpPa-1 COF.

Mechanochemical Synthesis of TpPa-1

This protocol is based on the water-assisted mechanochemical synthesis reported by Martínez-Visus et al. (2023).[2][3]

Materials:

  • 1,3,5-triformylphloroglucinol (Tp)

  • p-phenylenediamine (Pa-1)

  • Deionized water

Procedure:

  • Place 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa-1) in a 2:3 molar ratio into a ball-milling jar.

  • Add a small amount of deionized water as a liquid-assisted grinding agent.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 10 minutes.

  • Transfer the resulting powder to a sealed vessel and heat in an oven at 170 °C for 10 minutes.

  • Allow the vessel to cool to room temperature.

  • Wash the product with water and acetone to remove any unreacted monomers.

  • Dry the final product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the distinct experimental workflows for solvothermal and mechanochemical COF synthesis.

solvothermal_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up reactants Mix Monomers (e.g., Tp and Pa-1) solvent Add Solvent (e.g., water, dioxane) reactants->solvent seal Seal Vessel solvent->seal heat Heat in Oven (e.g., 120-170°C for 3 days) seal->heat cool Cool to Room Temp. heat->cool filter Filter Product cool->filter wash Wash with Solvents filter->wash dry Dry under Vacuum wash->dry product Final COF Product dry->product

Caption: Solvothermal synthesis workflow for COFs.

mechanochemical_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up reactants Mix Monomers (e.g., Tp and Pa-1) lag Add Liquid Grinding Agent (optional, e.g., water) reactants->lag grind Ball Mill / Grind (e.g., 30 Hz for 10-40 min) lag->grind heat Optional Heating (e.g., 170°C for 10 min) grind->heat wash Wash with Solvents heat->wash dry Dry under Vacuum wash->dry product Final COF Product dry->product

References

A Comparative Guide to Defect Analysis in Covalent Organic Frameworks Synthesized with Different Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how the choice of aldehyde building blocks influences the formation of defects in Covalent Organic Frameworks (COFs), with supporting experimental data and protocols.

The structural integrity of Covalent Organic Frameworks (COFs) is paramount to their function in applications ranging from gas storage and separation to catalysis and drug delivery. Defects within the crystalline framework, such as missing linkers or structural disorder, can significantly alter the material's properties. A key factor influencing the prevalence and nature of these defects is the choice of the aldehyde monomer used in the synthesis. This guide provides a comparative analysis of defects in imine-linked COFs synthesized using different aldehyde building blocks, supported by quantitative data and detailed experimental protocols.

Influence of Aldehyde Structure on COF Defects: A Comparative Analysis

The reactivity and structural rigidity of the aldehyde monomer play a crucial role in the kinetics of COF formation and the degree of order in the final product. This section compares COFs synthesized from the same amine linker, 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), but with different aldehyde linkers: terephthaldehyde (TPA) and 2,5-dihydroxyterephthalaldehyde (B1588973) (DHTA). The presence of hydroxyl groups in DHTA is expected to influence intermolecular interactions and potentially the defect landscape of the resulting COF.

Quantitative Defect Analysis

The following table summarizes the key defect-related parameters for COFs synthesized with TPA and DHTA. The data is compiled from representative studies and illustrates the impact of the aldehyde's functionalization on the quality of the resulting framework.

Aldehyde MonomerCOF DesignationCrystallinity (PXRD)Brunauer-Emmett-Teller (BET) Surface Area (m²/g)Missing Linker Defect Density (%)Key Observations
Terephthaldehyde (TPA)TAPB-TPAHigh~1600 - 2000Low (~5-10%)Forms a highly crystalline framework with a low incidence of missing linker defects under optimized conditions.[1][2]
2,5-Dihydroxyterephthalaldehyde (DHTA)TAPB-DHTAModerate to High~1200 - 1600Moderate (~10-20%)The hydroxyl groups can introduce additional hydrogen bonding, which may influence stacking and slightly reduce long-range order, leading to a higher defect density.[1]

Note: The defect density is often estimated through a combination of techniques, including solid-state NMR, thermogravimetric analysis (TGA), and elemental analysis, by comparing the experimental results with the theoretical values for a perfect framework.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis and characterization of the compared COFs.

Synthesis of TAPB-TPA COF (Solvothermal Method)
  • Monomer Preparation: In a Pyrex tube, 1,3,5-tris(4-aminophenyl)benzene (TAPB, 0.1 mmol) and terephthaldehyde (TPA, 0.15 mmol) are mixed.

  • Solvent Addition: A solvent mixture, typically 1,4-dioxane (B91453) and mesitylene (B46885) (1:1 v/v, 1 mL), is added to the tube.

  • Catalyst Addition: An aqueous solution of acetic acid (6 M, 0.1 mL) is added as a catalyst.

  • Sonication and Degassing: The mixture is sonicated for 10 minutes to ensure homogeneity and then degassed by three freeze-pump-thaw cycles.

  • Crystallization: The sealed tube is heated in an oven at 120 °C for 3 days.

  • Work-up and Activation: The resulting solid is collected by filtration, washed with anhydrous acetone (B3395972) and tetrahydrofuran, and then dried under vacuum at 150 °C for 12 hours to yield the activated COF.

Characterization of Defects

A multi-technique approach is essential for a comprehensive analysis of COF defects.

  • Powder X-ray Diffraction (PXRD):

    • Application: To assess the crystallinity and long-range order of the COF. Sharper and more intense diffraction peaks indicate higher crystallinity.

    • Protocol: The dried COF powder is mounted on a sample holder and analyzed using a diffractometer with Cu Kα radiation. The experimental pattern is compared with the simulated pattern for an ideal crystal structure.

  • Solid-State ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR Spectroscopy:

    • Application: To probe the local chemical environment and identify unreacted functional groups, which indicate missing linkers.

    • Protocol: The COF powder is packed into a zirconia rotor and analyzed in a solid-state NMR spectrometer. The presence of signals corresponding to the aldehyde carbonyl carbon or the amine ipso-carbon can be used to quantify terminal groups.

  • Thermogravimetric Analysis (TGA):

    • Application: To determine the thermal stability and infer the presence of incomplete condensation or solvent inclusion, which can be related to defects.

    • Protocol: A small amount of the activated COF is heated under a nitrogen atmosphere at a constant ramp rate (e.g., 10 °C/min). The weight loss profile is analyzed to identify decomposition steps corresponding to different parts of the framework.

  • Gas Adsorption (N₂ at 77 K):

    • Application: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. A lower-than-theoretical surface area can suggest pore blockage or collapse due to structural defects.

    • Protocol: The activated COF sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) before the N₂ adsorption-desorption isotherm is measured at 77 K.

Logical Framework for Aldehyde-Induced Defect Formation

The choice of aldehyde influences defect formation through a complex interplay of reaction kinetics and intermolecular forces. The following diagram illustrates the logical relationships between aldehyde properties and the resulting COF quality.

G Aldehyde Aldehyde Monomer Properties Reactivity Aldehyde Reactivity Aldehyde->Reactivity Rigidity Structural Rigidity Aldehyde->Rigidity Interactions Intermolecular Interactions (e.g., H-bonding) Aldehyde->Interactions Kinetics Reaction Kinetics Reactivity->Kinetics Stacking Layer Stacking (e.g., AA vs. AB) Rigidity->Stacking Interactions->Stacking ErrorCorrection Error Correction (Reversibility) Kinetics->ErrorCorrection influences Defects COF Defects ErrorCorrection->Defects reduces Stacking->Defects influences MissingLinkers Missing Linkers Defects->MissingLinkers StructuralDisorder Structural Disorder (Low Crystallinity) Defects->StructuralDisorder Properties Final COF Properties Defects->Properties impacts

Caption: Relationship between aldehyde properties and COF defects.

Conclusion

The selection of aldehyde building blocks is a critical determinant of the quality and defect density of covalent organic frameworks. While highly reactive aldehydes can lead to rapid polymerization and the formation of amorphous or highly defective materials, aldehydes that allow for more reversible reaction conditions tend to produce more crystalline COFs. Furthermore, the presence of functional groups on the aldehyde, such as hydroxyl groups, can introduce additional intermolecular interactions that influence layer stacking and the overall structural order. A thorough characterization using a combination of techniques is imperative to understand the nature and extent of defects, which in turn governs the performance of the COF in its intended application. Future research should focus on developing a wider library of comparative data for various aldehyde monomers to enable a more predictive approach to COF synthesis with controlled defect densities.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzene-1,3,5-tricarbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Benzene-1,3,5-tricarbaldehyde are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

This compound, also known as 1,3,5-Triformylbenzene, is a compound that requires careful management due to its potential health hazards. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Hazard Profile of this compound

Understanding the specific hazards associated with a chemical is the first step in safe handling and disposal. The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementDescription
Acute toxicity, oralH302Harmful if swallowed.[1][2]
Skin corrosion/irritationH315Causes skin irritation.[1][2]
Serious eye damage/eye irritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1][2]

Signal Word: Warning[2]

Procedural Steps for Proper Disposal

Experimental Protocol for Waste Management:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a NIOSH-approved respirator is recommended.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[3][4][5]

    • The container should be made of a material that will not react with the aldehyde. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Do not use abbreviations or chemical formulas.[5]

    • Include the date when the waste was first added to the container and the name of the responsible individual.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[2][3]

    • The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.[6]

    • Keep the container tightly closed except when adding waste.[2][5]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][7]

    • Collect the rinsate as hazardous waste.[3][5]

    • After triple-rinsing and air drying, the container can be disposed of as non-hazardous waste after defacing the original label.[3][7]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[3][6]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container.[3][4]

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify and Segregate Waste A->B C Use a Labeled, Compatible Waste Container B->C D Store in a Designated Well-Ventilated Area C->D E Keep Container Securely Closed D->E F Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor E->F G Arrange for Waste Pickup F->G H Proper Disposal at a Certified Facility G->H

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Benzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzene-1,3,5-tricarbaldehyde

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling from receipt to disposal, minimizing exposure and risk.

Chemical Safety Summary

This compound is a solid that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is critical for personnel safety.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are summarized below, along with the recommended personal protective equipment.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3][5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2][3][4]Wear protective gloves, protective clothing, and face protection.[3][5] Impervious gloves (e.g., Viton/neoprene, Viton, Polyvinyl alcohol, Silver Shield/4H) are recommended for similar compounds.[6]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2][3][4]Wear splash goggles or a face shield.[6][7] Ensure eyewash stations are readily accessible.[4]
Specific target organ toxicity — Single exposure (Category 3)H335: May cause respiratory irritation[1][2][3][4]Use only outdoors or in a well-ventilated area.[3][5] Avoid breathing dust.[3][4] If ventilation is inadequate, use a NIOSH-approved respirator.[8][9]
Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_emergency Contingency prep Preparation - Review SDS - Don appropriate PPE - Prepare work area handling Handling & Weighing - Work in a ventilated hood - Handle as a powder - Avoid dust generation prep->handling experiment Experimental Use - Maintain containment - Use compatible materials handling->experiment emergency Emergency Procedures - Eye/Skin Contact: Flush with water - Inhalation: Move to fresh air - Spill: Evacuate and follow spill protocol handling->emergency decontamination Decontamination - Clean work surfaces - Decontaminate equipment experiment->decontamination experiment->emergency disposal Waste Disposal - Collect in labeled, sealed containers - Dispose as hazardous waste decontamination->disposal

Caption: Procedural workflow for handling this compound.

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]

    • Don the appropriate PPE as outlined in the table above, including a lab coat, chemical-resistant gloves, and splash goggles.

    • Prepare a designated work area within a chemical fume hood or other well-ventilated space.[3][5]

  • Handling and Weighing:

    • Handle this compound as a solid powder.

    • To minimize dust formation, carefully weigh the required amount in the ventilated enclosure.[4]

    • Use non-sparking tools if there is a risk of static discharge.

  • Experimental Use:

    • Keep containers tightly closed when not in use.[3]

    • Avoid contact with strong oxidizing agents.[4]

    • Ensure all transfers are performed in a manner that minimizes the potential for spills or aerosol generation.

  • Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[6]

    • Clean all contaminated surfaces and equipment.

    • Contaminated clothing should be removed and laundered before reuse.[6] If heavily contaminated, it may need to be disposed of as hazardous waste.[10]

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including contaminated consumables and excess reagent, in a designated, properly labeled, and sealed container.

    • Do not empty into drains.[4]

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

Emergency Procedures:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]

  • In case of skin contact: Wash off immediately with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[3]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Rinse mouth.[3] Call a poison center or doctor if you feel unwell.[3]

  • In case of a spill: Evacuate the area.[7] Absorb the spill with inert material and collect it in a suitable container for disposal.[11] Ventilate the area. Do not wash the spill into a sewer.[7] Report the spill to your EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene-1,3,5-tricarbaldehyde
Reactant of Route 2
Reactant of Route 2
Benzene-1,3,5-tricarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.